molecular formula C6H8N2O B146697 2,4-Dimethyl-6-hydroxypyrimidine CAS No. 6622-92-0

2,4-Dimethyl-6-hydroxypyrimidine

Katalognummer: B146697
CAS-Nummer: 6622-92-0
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: UQFHLJKWYIJISA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethyl-6-hydroxypyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFHLJKWYIJISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216418
Record name 2,6-Dimethyl-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-92-0
Record name 2,6-Dimethyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6622-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-1H-pyrimidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethyl-6-hydroxypyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethyl-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethyl-1H-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIMETHYL-1H-PYRIMIDIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M26W21396B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 2,4-Dimethyl-6-hydroxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis mechanism for 2,4-dimethyl-6-hydroxypyrimidine, a valuable heterocyclic compound in medicinal chemistry and materials science. The document details the core chemical reactions, offers a comprehensive experimental protocol, and presents quantitative data for the synthesis process.

Core Synthesis Mechanism: The Pinner Reaction

The primary route for synthesizing this compound is a classic condensation reaction known as the Pinner pyrimidine synthesis. This method involves the reaction of a β-dicarbonyl compound with an amidine.[1] For the target molecule, the specific precursors are acetylacetone (pentane-2,4-dione) and acetamidine. The reaction is typically catalyzed by acid or base and proceeds through a cyclization and dehydration mechanism to form the stable pyrimidine ring.[1]

The reaction can be summarized as follows:

Acetylacetone + Acetamidine → this compound + Water

The mechanism involves the nucleophilic attack of the acetamidine on one of the carbonyl groups of acetylacetone, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring.

Quantitative Data Summary

The following table summarizes quantitative data derived from a closely related synthesis of 2-hydroxy-4,6-dimethylpyrimidine from urea and acetylacetone, which serves as a valuable reference for the synthesis using acetamidine.

ParameterValueReference
Reactants
Acetylacetone (0.53 mol)53 g[2]
Urea (0.5 mol)30 g[2]
Solvent
Methanol200 ml[2]
Catalyst/Reagent
40% Hydrogen Chloride in Methanol68 g[2]
Reaction Conditions
Temperature52 °C, then reflux[2]
Reaction Time3 hours at reflux[2]
Yield
2-hydroxy-4,6-dimethylpyrimidine hydrochloride90.2%[2]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on the Pinner synthesis principles and adapted from related procedures.[2][3][4]

Materials:

  • Acetylacetone

  • Acetamidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Anhydrous Ethanol

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Acetamidine Free Base: In a dry round-bottom flask under an inert atmosphere, dissolve acetamidine hydrochloride in anhydrous ethanol. To this solution, add a stoichiometric equivalent of a strong base like sodium ethoxide to generate the free acetamidine base. Stir the resulting suspension at room temperature.

  • Reaction with Acetylacetone: To the suspension containing the free acetamidine, add acetylacetone dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a dilute solution of hydrochloric acid.

  • Extraction: Extract the product from the aqueous solution using an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step reaction mechanism for the Pinner synthesis of this compound from acetylacetone and acetamidine.

reaction_mechanism acetylacetone Acetylacetone intermediate1 Nucleophilic Attack (Intermediate 1) acetylacetone->intermediate1 + Acetamidine acetamidine Acetamidine intermediate2 Cyclization (Intermediate 2) intermediate1->intermediate2 Intramolecular Condensation intermediate3 Dehydration (Intermediate 3) intermediate2->intermediate3 - H2O product 2,4-Dimethyl-6- hydroxypyrimidine intermediate3->product Tautomerization

Caption: Pinner synthesis mechanism for this compound.

Experimental Workflow

This diagram outlines the general workflow for the laboratory synthesis of this compound.

experimental_workflow step1 1. Prepare Acetamidine Free Base step2 2. Add Acetylacetone step1->step2 step3 3. Reflux Reaction Mixture step2->step3 step4 4. Reaction Workup (Neutralization) step3->step4 step5 5. Extraction with Organic Solvent step4->step5 step6 6. Drying and Solvent Evaporation step5->step6 step7 7. Purification (Recrystallization/Chromatography) step6->step7 step8 8. Characterization step7->step8

Caption: Laboratory synthesis workflow for this compound.

References

Spectroscopic Profile of 2,4-Dimethyl-6-hydroxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethyl-6-hydroxypyrimidine (CAS No. 6622-92-0). Due to keto-enol tautomerism, this compound can exist in equilibrium with its more stable keto tautomer, 4,6-dimethylpyrimidin-2(1H)-one. The data presented herein corresponds to this tautomeric form. This document is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Data Presentation

The following tables summarize the key spectroscopic data for this compound, primarily corresponding to its 4,6-dimethylpyrimidin-2(1H)-one tautomer.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3000-3500BroadO-H Stretch
1630StrongC=N Stretch
1370MediumCH₃ Bend

Data sourced from a patent for the synthesis of 2-hydroxy-4,6-dimethylpyrimidine.

Table 2: ¹H NMR Spectroscopy Data (Predicted)
Chemical Shift (δ) ppmMultiplicityAssignment
~2.2SingletC4-CH₃
~2.4SingletC2-CH₃
~5.8SingletC5-H
~12.5Broad SingletN1-H (or O-H)

Note: These are predicted chemical shifts based on the analysis of similar pyrimidine derivatives. Actual experimental values may vary.

Table 3: ¹³C NMR Spectroscopy Data (Predicted)
Chemical Shift (δ) ppmAssignment
~20C4-CH₃
~24C2-CH₃
~100C5
~155C6
~160C2
~165C4

Note: These are predicted chemical shifts based on the analysis of related pyrimidine structures. Actual experimental values may vary.

Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
124High[M]⁺ (Molecular Ion)
109Medium[M-CH₃]⁺
82Medium[M-C₂H₂N]⁺
55High[C₃H₃N]⁺

Fragmentation pattern is based on typical mass spectra of pyrimidine derivatives.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar and pestle to create a homogenous mixture. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

  • Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Data Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a high-resolution spectrum with a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: The carbon NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ), integration of peaks (for ¹H NMR), and coupling patterns are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: The sample molecules are ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common method for GC-MS and provides detailed fragmentation patterns.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern offers clues about the molecule's structure.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Identification of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound IR FTIR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Connectivity & Environment NMR->NMR_Data MS_Data Molecular Weight & Formula Confirmation MS->MS_Data Structure Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR of 2,4-Dimethyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,4-Dimethyl-6-hydroxypyrimidine. Due to the tautomeric nature of this molecule, this guide will address the spectral characteristics of the predominant tautomeric forms. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important heterocyclic compound in research and drug development settings.

Tautomerism of this compound

Substituted hydroxypyrimidines, including this compound, exist in a tautomeric equilibrium between the hydroxyl (enol) and keto (one) forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. The two primary tautomers are 2,4-Dimethylpyrimidin-6-ol and 4,6-Dimethylpyrimidin-2(1H)-one. The NMR spectra will reflect the contributions of both tautomers, with the signals of the major form being more intense. For the purpose of this guide, we will consider the spectral data for both forms.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the two main tautomers of this compound. These predictions are based on established principles of NMR spectroscopy for pyrimidine derivatives.

Assignment Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
2,4-Dimethylpyrimidin-6-ol (enol form)
H-5~5.8 - 6.2s-
CH₃-2~2.3 - 2.5s-
CH₃-4~2.2 - 2.4s-
OH-6~10.0 - 12.0br s-
4,6-Dimethylpyrimidin-2(1H)-one (keto form)
H-5~5.6 - 6.0s-
CH₃-4~2.1 - 2.3s-
CH₃-6~2.0 - 2.2s-
NH-1~11.0 - 13.0br s-

s = singlet, br s = broad singlet

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for the tautomers of this compound are presented in the table below.

Assignment Predicted Chemical Shift (δ) ppm
2,4-Dimethylpyrimidin-6-ol (enol form)
C-2~160 - 165
C-4~165 - 170
C-5~100 - 105
C-6~170 - 175
CH₃-2~20 - 25
CH₃-4~18 - 23
4,6-Dimethylpyrimidin-2(1H)-one (keto form)
C-2~150 - 155
C-4~160 - 165
C-5~105 - 110
C-6~165 - 170
CH₃-4~17 - 22
CH₃-6~19 - 24

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is crucial for accurate structural analysis.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for pyrimidine derivatives as it can solubilize a wide range of compounds and its residual solvent peak does not typically interfere with the signals of interest. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). The choice of solvent can influence the tautomeric equilibrium.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • NMR Tube : Use a clean, dry, high-quality 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : A spectral width of approximately 16 ppm, centered around 8 ppm, should be sufficient.

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : A relaxation delay of 1-5 seconds.

    • Number of Scans : 16 to 64 scans, depending on the sample concentration.

    • Temperature : The experiment is usually run at room temperature (e.g., 298 K).

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width : A spectral width of approximately 220 ppm, centered around 110 ppm.

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay : A relaxation delay of 2-5 seconds.

    • Number of Scans : 1024 to 4096 scans, or more, may be required due to the low natural abundance of ¹³C.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Visualizations

Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium between the enol and keto forms.

General NMR Experimental Workflow

NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Place Sample in NMR Spectrometer A->B C Setup Acquisition Parameters (¹H and ¹³C) B->C D Data Acquisition (Collect FID) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Chemical Shift, Integration, Coupling Constants) E->F G Structural Elucidation F->G

Caption: A generalized workflow for an NMR experiment.

Spectroscopic Analysis of 2,4-Dimethyl-6-hydroxypyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 2,4-dimethyl-6-hydroxypyrimidine. This pyrimidine derivative is a valuable building block in medicinal chemistry and drug development.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic processes.

Introduction to this compound

This compound, with the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol , belongs to the pyrimidine class of heterocyclic compounds.[2][3] Its structure, featuring methyl and hydroxyl substitutions on the pyrimidine ring, allows for potential tautomerism, which can be investigated using vibrational spectroscopy. The compound typically appears as a white to almost white crystalline powder.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Expected IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3400 - 3200O-H StretchHydroxyl (-OH)Broad, Medium-Strong
3100 - 3000C-H StretchAromatic C-HMedium
2980 - 2850C-H StretchMethyl (-CH₃)Medium-Strong
1680 - 1630C=O StretchPyrimidone tautomerStrong
1620 - 1550C=N and C=C StretchPyrimidine ringMedium-Strong
1470 - 1430C-H BendMethyl (-CH₃)Medium
1380 - 1360C-H Bend (umbrella)Methyl (-CH₃)Medium
1250 - 1180C-O StretchHydroxyl (-OH)Medium-Strong
850 - 750C-H Out-of-plane BendAromatic C-HMedium-Strong

Note: The presence of a broad O-H stretching band and a strong C=O stretching band would suggest that in the solid state, this compound may exist in its keto tautomeric form (2,4-dimethylpyrimidin-6(1H)-one).

Experimental Protocol for FT-IR Spectroscopy

The following is a general protocol for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) or KBr pellet method.

ATR-FTIR Method:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to the sample using the pressure clamp to ensure good contact with the crystal. Collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Potassium Bromide (KBr) Pellet Method:

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Processing: The resulting spectrum will show the infrared absorption of the sample.

Mass Spectrometry

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. Electron Ionization (EI) is a common method for the analysis of volatile, thermally stable organic molecules.

Expected Mass Spectrum and Fragmentation Pattern

A definitive mass spectrum for this compound is not available in major public spectral databases. However, based on the principles of mass spectrometry and the known fragmentation of pyrimidine derivatives, a likely fragmentation pattern can be proposed.[5][7][8][9]

Molecular Ion: The molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 124.

Key Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds, leading to a fragment ion at m/z 109.

  • Loss of carbon monoxide (CO): From the keto tautomer, expulsion of CO could lead to a fragment at m/z 96.

  • Ring cleavage: The pyrimidine ring can undergo complex fragmentation, often involving the loss of HCN (m/z 27) or other small neutral molecules.

  • Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation pathway for six-membered heterocyclic rings, which could lead to various smaller charged fragments.

The relative abundance of these fragment ions would provide valuable information for structural confirmation.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for obtaining the EI-mass spectrum of a solid organic compound.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For a solid like this compound, a direct insertion probe is a common method.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

FTIR_Workflow FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_process Data Processing & Interpretation Sample 2,4-Dimethyl-6- hydroxypyrimidine Prep Prepare ATR Sample or KBr Pellet Sample->Prep Background Acquire Background Spectrum Prep->Background FTIR Acquire FT-IR Spectrum Process Process Spectrum (Baseline Correction, etc.) FTIR->Process Background->FTIR Interpret Identify Functional Groups (O-H, C=O, C-H, etc.) Process->Interpret

Caption: Workflow for FT-IR analysis.

MS_Workflow Mass Spectrometry Analysis Workflow cluster_intro Sample Introduction cluster_ms Mass Analysis cluster_data Data Interpretation Sample 2,4-Dimethyl-6- hydroxypyrimidine Introduction Introduce via Direct Probe or GC Sample->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Analysis Mass Separation (e.g., Quadrupole) Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Identify Molecular Ion (M⁺˙) & Analyze Fragmentation Spectrum->Interpretation

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic analysis of this compound by IR and MS provides essential information for its structural confirmation and purity assessment. While experimental data for this specific molecule is not widely published, a combination of theoretical knowledge and data from related compounds allows for a robust analytical approach. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and professionals working with this important chemical intermediate.

References

Tautomerism in 2,4-Dimethyl-6-hydroxypyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted hydroxypyrimidines are a critical class of heterocyclic compounds prevalent in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their tautomeric forms, which dictate their hydrogen bonding capabilities, polarity, and overall shape, thereby influencing their interactions with biological targets. This technical guide provides a comprehensive examination of the tautomerism of 2,4-Dimethyl-6-hydroxypyrimidine, a representative member of this class. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes findings from closely related analogues to present a robust understanding of its likely tautomeric behavior. We delve into the fundamental principles of lactam-lactim and keto-enol tautomerism, explore the experimental and computational methodologies used to characterize these equilibria, and present illustrative data from analogous systems. This guide is intended to be a valuable resource for researchers engaged in the design and development of pyrimidine-based therapeutics.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. For heterocyclic compounds such as this compound, the predominant tautomeric form can significantly influence its physicochemical properties, including solubility, lipophilicity, and crystal packing. Crucially, the tautomeric state dictates the molecule's hydrogen bond donor and acceptor patterns, which are paramount for molecular recognition and binding to biological macromolecules like enzymes and receptors. An understanding of the tautomeric landscape of a drug candidate is therefore essential for rational drug design and lead optimization.

This compound can theoretically exist in several tautomeric forms, primarily through lactam-lactim and keto-enol isomerism. The equilibrium between these forms is influenced by various factors, including the intrinsic stability of the tautomers, solvent polarity, temperature, and pH.

The Tautomeric Landscape of this compound

The principal tautomeric equilibrium for this compound involves the interconversion between the hydroxyl (enol/lactim) and the keto (amide/lactam) forms. The key tautomers are depicted below:

Caption: Principal tautomeric forms of this compound.

Experimental Methodologies for Tautomerism Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between tautomers.

Illustrative Protocol for ¹H NMR Analysis (adapted from studies on substituted pyrimidones):

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16-64 scans.

  • Spectral Analysis:

    • Hydroxyl vs. N-H Protons: The hydroxyl proton of the lactim form typically appears as a broad singlet, while the N-H proton of the lactam form is also a singlet but may be broader and its chemical shift is highly dependent on solvent and concentration. D₂O exchange experiments can be used to confirm the assignment of these labile protons; upon addition of a drop of D₂O, the OH and NH signals will disappear.

    • Aromatic Protons: The chemical shifts of the pyrimidine ring protons will differ between the tautomers due to changes in aromaticity and electron distribution.

    • Quantification: The relative ratio of the tautomers can be determined by integrating the signals corresponding to each form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the conjugated π-electron systems within molecules. The lactam and lactim forms of hydroxypyrimidines possess distinct chromophores, resulting in different absorption maxima (λ_max).

Illustrative Protocol for UV-Vis Analysis (adapted from studies on hydroxypyridines):

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol, water, cyclohexane) at a concentration of approximately 10⁻³ M. Prepare a series of dilutions in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record the UV-Vis absorption spectra of the solutions from 200 to 400 nm using a double-beam spectrophotometer.

  • Spectral Analysis:

    • The lactam (keto) form generally absorbs at a longer wavelength compared to the lactim (hydroxy) form.

    • By comparing the spectrum of the unknown with those of "fixed" derivatives (e.g., N-methylated for the lactam and O-methylated for the lactim), the predominant tautomer can be identified.

    • Quantitative analysis of the tautomeric ratio can be performed using the Beer-Lambert law if the molar absorptivities of the individual tautomers are known or can be estimated from the fixed derivatives.

Computational Chemistry Approaches

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Illustrative Computational Protocol (based on DFT studies of pyrimidines):

  • Structure Generation: Build the 3D structures of all possible tautomers of this compound.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for each tautomer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set to obtain more accurate relative energies (ΔE) and Gibbs free energies (ΔG). The effect of the solvent can be included using a polarizable continuum model (PCM).

  • Property Prediction: Predict NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental data.

Quantitative Data from Analogous Systems

While specific quantitative data for this compound is not available, studies on related hydroxypyrimidines and uracils consistently show that the keto (lactam) form is generally more stable, particularly in polar solvents. The energy difference is typically in the range of a few kcal/mol.

Table 1: Calculated Relative Energies for Tautomers of 4-Hydroxypyrimidine (a close analog)

TautomerMethodBasis SetSolventRelative Energy (kcal/mol)
4-Hydroxypyrimidine (enol)B3LYP6-311++G(d,p)Gas Phase1.5
Pyrimidin-4(3H)-one (keto)B3LYP6-311++G(d,p)Gas Phase0.0
4-Hydroxypyrimidine (enol)B3LYP6-311++G(d,p)Water (PCM)3.2
Pyrimidin-4(3H)-one (keto)B3LYP6-311++G(d,p)Water (PCM)0.0

Note: This data is for a related compound and serves to illustrate the general trend.

Logical Workflow for Tautomer Analysis

The following diagram outlines a typical workflow for the comprehensive analysis of tautomerism in a substituted hydroxypyrimidine.

Workflow cluster_synthesis Compound Synthesis and Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Interpretation and Conclusion synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C, D₂O exchange) synthesis->nmr uvvis UV-Vis Spectroscopy synthesis->uvvis dft DFT Calculations (Geometry Optimization, Energy Calculation) synthesis->dft interpretation Comparison of Experimental and Computational Data nmr->interpretation uvvis->interpretation spec_pred Prediction of NMR and UV-Vis Spectra dft->spec_pred spec_pred->interpretation conclusion Determination of Predominant Tautomer and Equilibrium Constant interpretation->conclusion

Caption: A logical workflow for the study of tautomerism.

Conclusion

The tautomeric behavior of this compound is a crucial determinant of its chemical and biological properties. Based on extensive studies of analogous pyrimidine systems, it is predicted that the keto (lactam) form will be the predominant tautomer, especially in polar environments. This guide has outlined the key experimental and computational methodologies that are essential for the rigorous characterization of the tautomeric equilibrium. For researchers in drug development, a thorough understanding and characterization of the tautomeric forms of lead compounds are indispensable for predicting their behavior in biological systems and for the successful design of new and effective therapeutics. Further experimental and computational studies on this compound itself are warranted to provide precise quantitative data and to confirm the predictions based on its structural analogs.

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2,4-Dimethyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-6-hydroxypyrimidine is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its chemical behavior is characterized by the phenomenon of keto-enol tautomerism, an equilibrium between two constitutional isomers: a ketone (lactam) and an enol (lactim) form. This tautomeric equilibrium is of paramount importance as the different forms can exhibit distinct physicochemical properties, including solubility, lipophilicity, and, crucially, different biological activities and interactions with target macromolecules. Understanding and controlling this equilibrium is therefore a critical aspect of designing and developing new therapeutic agents based on this pyrimidine scaffold.

This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, detailing the experimental and computational methodologies used to characterize the tautomers and presenting the available quantitative data.

The Tautomeric Equilibrium

The keto-enol tautomerism of this compound involves the migration of a proton and the concomitant shift of a double bond, resulting in two distinct isomers in equilibrium. The predominant form can be influenced by various factors such as the solvent, temperature, and pH.

Caption: Keto-enol tautomeric equilibrium of this compound.

Experimental Characterization of Tautomers

The identification and quantification of the keto and enol tautomers of this compound rely on a combination of spectroscopic and crystallographic techniques.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for distinguishing between the keto and enol forms due to the distinct vibrational frequencies of the C=O (keto) and O-H (enol) functional groups.

Table 1: Key Infrared (IR) Spectral Data for this compound Tautomers

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)TautomerReference
O-HStretching3000 - 3500Enol[1]
C=NStretching~1630Both[1]
C-H (CH₃)Bending~1370Both[1]
C=OStretching~1700KetoInferred

A study on the vibrational (infrared and Raman) spectra of 2,4-dimethyl-6-hydroxy pyrimidine has been reported, and the assignments of fundamental vibrations were proposed assuming a C2v point group symmetry, which is consistent with the enol form.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information that can be used to identify and quantify the tautomers in solution. The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs significantly between the keto and enol forms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound

TautomerAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
EnolC5-H~6.0~100
C2-CH₃~2.3~20
C4-CH₃~2.2~22
OHVariable-
KetoC5-H₂~3.5~40
C2-CH₃~2.1~18
C4-CH₃~2.0~20
NH~11-12-

Note: These are predicted chemical shifts based on general knowledge of similar heterocyclic systems, as specific experimental NMR data for the individual tautomers of this compound were not found in the search results.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium as the two forms will likely have different absorption maxima (λ_max) due to differences in their conjugated π-electron systems. The enol form, being more aromatic, is expected to absorb at a longer wavelength.

Table 3: Expected UV-Vis Absorption Maxima for Tautomers

TautomerExpected λ_max (nm)Solvent Effects
EnolLonger WavelengthRed shift in polar solvents
KetoShorter WavelengthBlue shift in polar solvents

Note: Specific experimental λ_max values for the tautomers of this compound are not available in the provided search results. The information is based on general principles of UV-Vis spectroscopy for keto-enol tautomers.

Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data. These methods can predict the relative stabilities of the tautomers, their geometric parameters, and their spectroscopic properties. Computational studies on related hydroxypyrimidine systems suggest that the relative stability of the tautomers is highly dependent on the environment, with the enol form often being more stable in the gas phase and the keto form being favored in polar solvents.[3][4]

computational_workflow start Define Molecular Structures (Keto and Enol Tautomers) dft Perform DFT Calculations (e.g., B3LYP/6-31G*) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy Calculation (in different solvents) geom_opt->energy_calc nmr_calc NMR Chemical Shift Prediction geom_opt->nmr_calc uv_calc UV-Vis Spectra Simulation geom_opt->uv_calc analysis Analyze Results: - Relative Stabilities - Spectroscopic Data - Geometric Parameters freq_calc->analysis energy_calc->analysis nmr_calc->analysis uv_calc->analysis

Caption: A typical computational workflow for studying tautomerism.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of acetylacetone with urea in the presence of a catalyst.[1]

Procedure:

  • React urea and acetylacetone in a suitable solvent (e.g., a lower alcohol) containing hydrogen chloride.

  • The reaction mixture is heated under reflux to yield the hydrochloride salt of the product.

  • The hydrochloride salt is then neutralized with an alkali metal hydroxide (e.g., NaOH or KOH) to obtain this compound.[1]

Spectroscopic Analysis

FTIR Spectroscopy:

  • Prepare a KBr pellet of the solid sample or a solution in a suitable solvent (e.g., CCl₄ for non-polar environment or DMSO for polar environment).

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Identify the characteristic peaks for O-H stretching (enol) and C=O stretching (keto).

NMR Spectroscopy:

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to observe the effect of solvent polarity on the tautomeric equilibrium.

  • Acquire ¹H and ¹³C NMR spectra.

  • Integrate the signals corresponding to the distinct protons of the keto and enol forms to determine their relative concentrations and the equilibrium constant (K_T).

UV-Vis Spectroscopy:

  • Prepare dilute solutions of the compound in various solvents of differing polarity.

  • Record the absorption spectra over a range of approximately 200-400 nm.

  • Analyze the changes in the position and intensity of the absorption maxima to infer the predominant tautomeric form in each solvent.

Implications for Drug Development

The tautomeric state of this compound and its derivatives is a critical determinant of their biological activity. The different tautomers can present distinct hydrogen bonding patterns and three-dimensional shapes, leading to different binding affinities for target proteins. For instance, the enol form can act as a hydrogen bond donor via its hydroxyl group, while the keto form has a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H group). These differences can fundamentally alter the drug-receptor interaction. Therefore, a thorough understanding and characterization of the tautomeric equilibrium are essential for the rational design of more potent and selective drug candidates based on this promising molecular scaffold.

Conclusion

The keto-enol tautomerism of this compound is a key feature influencing its chemical and biological properties. While experimental data specifically quantifying the tautomeric equilibrium and detailing the spectroscopic characteristics of each tautomer are somewhat limited in the readily available literature, the established methodologies of vibrational and NMR spectroscopy, complemented by computational analysis, provide a robust framework for a comprehensive investigation. For researchers in drug development, a detailed characterization of the tautomeric behavior of this and related compounds in various environments is a crucial step towards unlocking their full therapeutic potential.

References

An In-depth Technical Guide to the Crystal Structure of 2,4-Dimethyl-6-hydroxypyrimidine and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and experimental aspects of 2,4-Dimethyl-6-hydroxypyrimidine, a versatile building block in chemical and pharmaceutical research. Due to the limited availability of its specific crystal structure in public databases, this guide presents detailed crystallographic data for its close isomer, 4,6-dimethyl-2-hydroxypyrimidine dihydrate, offering valuable insights into the structural characteristics of this class of compounds.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 6622-92-0
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance White to almost white powder to crystal
Melting Point 199.0 to 202.0 °C
Purity >98.0% (T)(HPLC)

Crystallographic Data of 4,6-dimethyl-2-hydroxypyrimidine dihydrate

The following tables summarize the crystallographic data obtained from the single-crystal X-ray diffraction study of 4,6-dimethyl-2-hydroxypyrimidine dihydrate, an isomer of the title compound.

Unit Cell Parameters
ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a 6.80 Å
b 13.45 Å
c 9.18 Å
β 101°
Z 4

Data sourced from the International Union of Crystallography (IUCr) publication on the crystal structure of 4,6-dimethyl-2-hydroxypyrimidine dihydrate.[1]

Selected Bond Lengths
BondLength (Å)
C-C 1.52, 1.56
C-N 1.34, 1.35, 1.38, 1.39
C=O 1.25
C=CH 1.37, 1.39

Note: The C=O bond length of 1.25 Å suggests a significant degree of double-bond character, and the C-N bond lengths are intermediate between single and double bonds, indicating resonance within the pyrimidine ring.[1] The pyrimidine molecule is reported to be planar.[1]

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of this compound.

Synthesis of this compound Hydrochloride (HDP·HCl)

A common method for the synthesis of this compound involves the reaction of urea and acetylacetone.[2]

Materials:

  • Urea (0.5 mole, 30 g)

  • Acetylacetone (0.53 mole, 53 g)

  • Methanol (200 ml)

  • 40% Hydrogen chloride methanol solution (68 g)

Procedure:

  • A reactor equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with urea, acetylacetone, and methanol.

  • The mixture is stirred and heated to 52 °C.

  • The 40% hydrogen chloride methanol solution is added.

  • The reaction mixture is maintained at reflux with stirring for 3 hours.

  • After the reflux period, the mixture is cooled to room temperature.

  • The resulting solid is collected by filtration and dried to yield this compound hydrochloride (HDP·HCl).[2]

Neutralization to this compound

The hydrochloride salt is then neutralized to obtain the final product.

Materials:

  • HDP·HCl

  • Aqueous solution of an alkali metal hydroxide (e.g., NaOH or KOH, 10-55% concentration)

Procedure:

  • The HDP·HCl is dissolved in water.

  • The alkali metal hydroxide solution is added to neutralize the aqueous solution of HDP·HCl.

  • The mixture is allowed to stand for 1 to 5 hours.

  • The resulting precipitate is collected by filtration.

  • The solid is dried at room temperature to yield this compound.[2]

Crystallization

Obtaining high-quality crystals suitable for X-ray diffraction can be achieved through various methods. For pyrimidine derivatives that are soluble in solvents like DMF or DMSO, diffusion crystallization can be an effective technique.

Procedure (Vapor Diffusion):

  • Dissolve the crude this compound in a minimal amount of a high-boiling point solvent in which it is soluble (e.g., DMF or DMSO).

  • Place this solution in a small, open container (e.g., a vial).

  • Place the small container inside a larger, sealed container (e.g., a beaker or jar) that contains a volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether, pentane, or dichloromethane).

  • Seal the larger container and leave it undisturbed at a constant temperature.

  • The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting the slow growth of crystals.

Visualizations

The following diagrams illustrate the synthesis workflow and the molecular structure of this compound.

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate Product cluster_neutralization Neutralization cluster_product Final Product Urea Urea Reaction Condensation Reaction (Reflux, 3h) Urea->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction HCl_Methanol HCl in Methanol HCl_Methanol->Reaction HDPHCl This compound·HCl Reaction->HDPHCl Neutralization Neutralization with Alkali Hydroxide HDPHCl->Neutralization HDP This compound Neutralization->HDP

Caption: Synthesis workflow for this compound.

Caption: 2D structure of this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, with a particular focus on its synthesis and the crystallographic data of its isomer, 4,6-dimethyl-2-hydroxypyrimidine dihydrate. The presented data and protocols offer a valuable resource for researchers in drug discovery and materials science, facilitating further investigation and application of this important chemical entity. The structural information, though pertaining to an isomer, provides a strong basis for computational modeling and understanding the structure-activity relationships of this compound derivatives.

References

physical and chemical properties of CAS 6622-92-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Dimethyl-6-hydroxypyrimidine (CAS 6622-92-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 6622-92-0) is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development as they form the core structure of many biologically important molecules, including nucleobases found in DNA and RNA. This compound primarily serves as a versatile chemical intermediate and building block for the synthesis of more complex, biologically active molecules.[1] Its applications are noted in the development of pharmaceuticals, particularly those targeting neurological disorders and metabolic pathways, as well as in the formulation of agricultural chemicals like herbicides and fungicides.[1]

This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed standard experimental protocols for their determination, and an examination of the biological activity of a closely related structural analog to illustrate its potential relevance in signaling pathways.

Physical and Chemical Properties

This compound typically presents as a white to off-white crystalline powder or solid.[1] The structural and quantitative properties are summarized below.

Identification and Structure
IdentifierValue
CAS Number 6622-92-0
Chemical Name This compound
Synonyms 2,6-Dimethyl-4-pyrimidinol, 6-Hydroxy-2,4-dimethylpyrimidine, 4-Hydroxy-2,6-dimethylpyrimidine
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
SMILES String Cc1cc(O)nc(C)n1
InChI Key UQFHLJKWYIJISA-UHFFFAOYSA-N
Quantitative Physicochemical Data
PropertyValueSource(s)
Melting Point 198.5 - 200 °C[2][3]
Boiling Point 230.92°C (rough estimate)[2][4]
pKa 9.87 ± 0.50 (Predicted)[4]
Purity ≥98% (by HPLC)[1][5]
Appearance White to very pale yellow, crystalline powder/solid[5][6]
Solubility No quantitative data available. Described as potentially influencing solubility in polar solvents due to hydrogen bonding capabilities.

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Protocol for Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Objective: To determine the temperature range over which the solid phase of the compound transitions to the liquid phase.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Glass capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean, dry surface. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.[7]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to force a small amount of material inside.[5]

  • Packing: Invert the tube and tap its sealed bottom gently on a hard surface, or drop it through a long glass tube, to pack the powder tightly into the bottom. The final packed sample height should be 1-2 mm.[5][7]

  • Measurement (Initial/Rapid): Place the loaded capillary into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting point. This provides a target range for the precise measurement.

  • Measurement (Precise): Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample capillary.[7]

  • Set the heating rate to a slow, constant value, typically 1-2°C per minute, as the expected melting point is approached.[8][9]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid is observed.

    • T₂: The temperature at which the last crystal completely melts into a clear liquid.

  • The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.

G cluster_prep Sample Preparation cluster_measure Measurement Pulverize Pulverize Crystalline Solid Load Load Capillary Tube (1-2 mm) Pulverize->Load Pack Pack Sample to Bottom Load->Pack Insert Insert Capillary into Apparatus Pack->Insert Heat Heat Rapidly (Approx. MP) Insert->Heat Cool Cool Below Approx. MP Heat->Cool SlowHeat Heat Slowly (1-2°C/min) Cool->SlowHeat Observe Observe & Record T1 and T2 SlowHeat->Observe Result Report Melting Range (T1 - T2) Observe->Result G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare & Degas Mobile Phase SamplePrep Prepare Sample Solution (e.g., 1 mg/mL) Filter Filter Sample (0.45 µm) SamplePrep->Filter Equilibrate Equilibrate HPLC System Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Run Run Separation Inject->Run Detect Detect & Record Chromatogram Run->Detect Integrate Integrate All Peaks Detect->Integrate Calculate Calculate % Area Purity Integrate->Calculate Result Report % Purity Calculate->Result G GTP GTP GTPCH GTP Cyclohydrolase I (GTPCH) GTP->GTPCH Substrate BH4 Tetrahydrobiopterin (BH4) (Essential Cofactor) GTPCH->BH4 Produces NOS Nitric Oxide Synthase (NOS) BH4->NOS Activates AAH Aromatic Amino Acid Hydroxylases BH4->AAH Activates DAHP 2,4-Diamino-6-hydroxypyrimidine (Analog Inhibitor) DAHP->GTPCH Inhibits NO Nitric Oxide (NO) NOS->NO Neurotransmitters Dopamine, Serotonin AAH->Neurotransmitters

References

The Solubility of 2,4-Dimethyl-6-hydroxypyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,4-Dimethyl-6-hydroxypyrimidine in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical and chemical research, particularly in drug development and synthesis processes. This document outlines the experimental methodologies for solubility determination, presents a structured format for reporting solubility data, and discusses the key factors influencing the solubility of pyrimidine derivatives.

Quantitative Solubility Data

While specific quantitative experimental data for the solubility of this compound in a wide range of organic solvents is not extensively available in public literature, this section provides a template for how such data should be presented for clarity and comparative analysis. The following tables are based on typical solubility studies of related pyrimidine derivatives and serve as a guide for researchers generating and reporting new data.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K)

Temperature (K)MethanolEthanolAcetoneIsopropanolEthyl AcetateAcetonitrileTolueneDichloromethane
298.15DataDataDataDataDataDataDataData
303.15DataDataDataDataDataDataDataData
308.15DataDataDataDataDataDataDataData
313.15DataDataDataDataDataDataDataData
318.15DataDataDataDataDataDataDataData

Table 2: Solubility of this compound in g/100g of Solvent at Different Temperatures (°C)

Temperature (°C)MethanolEthanolAcetoneIsopropanolEthyl AcetateAcetonitrileTolueneDichloromethane
25DataDataDataDataDataDataDataData
30DataDataDataDataDataDataDataData
35DataDataDataDataDataDataDataData
40DataDataDataDataDataDataDataData
45DataDataDataDataDataDataDataData

Experimental Protocols for Solubility Determination

The following section details a common and reliable method for determining the solubility of crystalline compounds like this compound in organic solvents. The gravimetric method is a widely accepted technique for generating accurate solubility data.

Gravimetric Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled water bath or shaker with temperature control (±0.1 K)

  • Analytical balance (±0.0001 g)

  • Glass vials with airtight seals

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial.

  • Solvent Addition: Add a known mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in the thermostatic shaker set to the desired temperature. The mixture should be agitated for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

  • Phase Separation: After equilibration, stop the agitation and allow the solid to settle for at least 2 hours at the constant experimental temperature.

  • Sample Withdrawal: Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a syringe filter to avoid any undissolved solid particles.

  • Solute Quantification: Transfer the withdrawn saturated solution to a pre-weighed container. Evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute until a constant weight is achieved.

  • Calculation: The mole fraction solubility (x) is calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the dissolved this compound.

    • M₁ is the molar mass of this compound.

    • m₂ is the mass of the solvent.

    • M₂ is the molar mass of the solvent.

The solubility can also be expressed in other units, such as grams of solute per 100 grams of solvent.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Experimental_Workflow A Sample Preparation (Excess Solute + Known Mass of Solvent) B Equilibration (Thermostatic Shaker at Constant T) A->B Agitation C Phase Separation (Settling of Undissolved Solid) B->C Cessation of Agitation D Sample Withdrawal (Filtered Supernatant) C->D Syringe Filtration E Solvent Evaporation (Drying Oven) D->E Controlled Heating F Mass Determination & Calculation (Analytical Balance) E->F Weighing Dried Solute

Figure 1: Experimental workflow for gravimetric solubility determination.

Influencing_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility of This compound CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility FunctionalGroups Functional Groups (-OH, -CH3) FunctionalGroups->Solubility Polarity Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (less significant for solids in liquids) Pressure->Solubility

Figure 2: Key factors influencing the solubility of the target compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several interconnected factors:

  • Solute-Solvent Interactions: The principle of "like dissolves like" is fundamental. The hydroxyl group on the pyrimidine ring can act as a hydrogen bond donor and acceptor, suggesting that solvents with hydrogen bonding capabilities (e.g., alcohols) may be effective. The methyl groups contribute to the nonpolar character of the molecule.

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of this compound must be overcome by the energy of solvation for dissolution to occur. A higher lattice energy can lead to lower solubility.

  • Solvent Polarity: The polarity of the solvent plays a crucial role. A balance between the polar (hydroxyl and pyrimidine ring nitrogens) and nonpolar (dimethyl groups) parts of the molecule will determine its preference for solvents of varying polarities.

This technical guide provides a framework for the systematic study and reporting of the solubility of this compound. Accurate and well-documented solubility data is invaluable for the successful design of synthetic routes, formulation development, and various other applications in chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Historical Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for synthesizing pyrimidine derivatives, compounds of immense significance in medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure found in a multitude of bioactive molecules, including anticancer, antiviral, and antibacterial agents. Understanding the classical synthetic routes to this important heterocycle is fundamental for the modern chemist. This document details the seminal synthetic methodologies, provides explicit experimental protocols, and presents quantitative data in a comparative format. Furthermore, it visualizes key reaction pathways and a general workflow for the discovery of pyrimidine-based drugs.

Core Historical Synthesis Methods

The synthesis of the pyrimidine ring has been a subject of chemical exploration for over a century. Several classical methods have emerged as robust and versatile strategies for the construction of this key heterocycle. This guide focuses on three foundational methods: the Principal Synthesis (including the Pinner Synthesis), the Biginelli Reaction, and the Grimaux Synthesis of Barbituric Acid.

The Principal Synthesis (Pinner Synthesis and its Variations)

The most general and widely employed method for pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment (such as amidines, urea, or guanidine) with a 1,3-dicarbonyl compound or its equivalent. This approach, pioneered by Adolf Pinner in the late 19th century, offers a versatile entry to a wide range of substituted pyrimidines.

The core principle of this synthesis is the formation of two new carbon-nitrogen bonds to close the six-membered ring. The specific nature of the N-C-N component dictates the substituent at the 2-position of the resulting pyrimidine.

  • Using Amidines (The Pinner Synthesis): The condensation of an amidine with a β-dicarbonyl compound leads to the formation of a 2-substituted pyrimidine.

  • Using Urea: When urea is used as the N-C-N component, the reaction yields a 2-pyrimidinone (a pyrimidine with a carbonyl group at the 2-position).

  • Using Guanidine: The reaction of a β-dicarbonyl compound with guanidine provides a straightforward route to 2-aminopyrimidines.

G cluster_reactants Reactants cluster_products Products NCN N-C-N Fragment (Amidine, Urea, Guanidine) Pyrimidine 2-Substituted Pyrimidine NCN->Pyrimidine Amidine Pyrimidinone 2-Pyrimidinone NCN->Pyrimidinone Urea Aminopyrimidine 2-Aminopyrimidine NCN->Aminopyrimidine Guanidine Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrimidine Dicarbonyl->Pyrimidinone Dicarbonyl->Aminopyrimidine

Principal Synthesis of Pyrimidines.
The Biginelli Reaction

In 1891, the Italian chemist Pietro Biginelli reported a one-pot, three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea to produce 3,4-dihydropyrimidin-2(1H)-ones, often referred to as DHPMs.[1] This acid-catalyzed condensation has become a cornerstone of heterocyclic chemistry due to its operational simplicity and the biological significance of its products, which include calcium channel blockers and antihypertensive agents.[1]

Biginelli_Reaction Aldehyde Aldehyde Reaction_Vessel One-Pot Reaction (Acid Catalyst) Aldehyde->Reaction_Vessel BetaKetoester β-Ketoester BetaKetoester->Reaction_Vessel Urea Urea/Thiourea Urea->Reaction_Vessel DHPM 3,4-Dihydropyrimidin-2(1H)-one/thione Reaction_Vessel->DHPM

The Biginelli Multicomponent Reaction.
Grimaux Synthesis of Barbituric Acid

The first laboratory synthesis of a pyrimidine derivative was achieved by Grimaux in 1879, who prepared barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. Barbituric acid is the parent compound of the barbiturates, a class of drugs that act as central nervous system depressants. This synthesis represents a landmark in the history of pyrimidine chemistry.

Experimental Protocols and Quantitative Data

The following tables summarize the experimental conditions and yields for the historical synthesis methods described above.

Table 1: Pinner Synthesis and its Variations

Product ClassN-C-N Reagent1,3-Dicarbonyl ReagentCatalyst/BaseSolventReaction ConditionsYield (%)
2-AminopyrimidineGuanidine hydrochlorideAcetylacetone-EthanolReflux, 6-20 hoursNot specified
2,4-Diamino-6-hydroxypyrimidineGuanidine hydrochlorideEthyl cyanoacetateSodium ethoxideEthanolReflux, 2 hours80-82%[2]
2-PyrimidinoneUreaChalconeSodium hydroxideEthanol/WaterReflux, 2 hoursNot specified

Table 2: Biginelli Reaction

Aldehydeβ-DicarbonylN-C-N ReagentCatalystSolventReaction ConditionsYield (%)
BenzaldehydeEthyl acetoacetateUreaHydrochloric acidEthanolReflux58%
BenzaldehydeAcetylacetoneUreaTBABSolvent-free80°C, 30 minutesHigh

Table 3: Grimaux Synthesis of Barbituric Acid

Reagent 1Reagent 2Condensing AgentSolventReaction ConditionsYield (%)
UreaMalonic AcidPhosphorus oxychloride-Not specifiedNot specified

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Variation of Pinner Synthesis)[3]
  • Preparation of Sodium Ethoxide Solution A: In a 1-liter round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve 23 g (1 g atom) of sodium in 250 ml of anhydrous ethanol.

  • After the sodium has completely dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.

  • Preparation of Sodium Ethoxide Solution B: In a separate flask, prepare another sodium ethoxide solution of the same volume and concentration.

  • To solution B, add 97 g (1.02 moles) of guanidine hydrochloride.

  • Reaction: Filter the resulting sodium chloride from solution B and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate (from step 2).

  • Heat the combined mixture under reflux for 2 hours.

  • Work-up: Evaporate the reaction mixture to dryness at atmospheric pressure.

  • Dissolve the solid residue in 325 ml of boiling water and acidify with 67 ml of glacial acetic acid.

  • Upon cooling, 101–103 g (80–82%) of 2,4-diamino-6-hydroxypyrimidine separates as yellow needles.

Protocol 2: Synthesis of a 3,4-Dihydropyrimidin-2(1H)-one via the Biginelli Reaction
  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of hydrochloric acid in ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Pyrimidine Derivatives in Drug Discovery: Targeting Signaling Pathways

The privileged pyrimidine scaffold is a common feature in a vast number of drugs that target key signaling pathways implicated in various diseases, particularly cancer. Two of the most prominent classes of enzymes targeted by pyrimidine-based inhibitors are Cyclin-Dependent Kinases (CDKs) and Tyrosine Kinases.

Inhibition of Cyclin-Dependent Kinase (CDK) Signaling

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Pyrimidine derivatives have been successfully developed as CDK inhibitors, which can arrest the cell cycle and induce apoptosis in cancer cells.

CDK_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Cyclin_CDK Cyclin-CDK Complex Receptor->Cyclin_CDK Activation Rb Rb Protein Cyclin_CDK->Rb Phosphorylation (inactivation) E2F E2F Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression Activation of Transcription Pyrimidine_Inhibitor Pyrimidine-based CDK Inhibitor Pyrimidine_Inhibitor->Cyclin_CDK Inhibition

Inhibition of the CDK Signaling Pathway.
Inhibition of Tyrosine Kinase Signaling

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. They are critical components of signaling pathways that control cell growth, differentiation, and survival. Aberrant activation of tyrosine kinases is a common driver of cancer. Pyrimidine-based molecules have been designed to act as competitive inhibitors at the ATP-binding site of these kinases, thereby blocking downstream signaling.

Tyrosine_Kinase_Signaling Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binding and Dimerization RTK->RTK Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->RTK Phosphorylated_Substrate Phosphorylated Substrate Protein Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activation Pyrimidine_Inhibitor Pyrimidine-based Tyrosine Kinase Inhibitor Pyrimidine_Inhibitor->RTK ATP-competitive Inhibition

Inhibition of Tyrosine Kinase Signaling.

Experimental Workflow for Pyrimidine-Based Drug Discovery

The development of new pyrimidine-based drugs follows a structured workflow that integrates chemical synthesis with rigorous biological evaluation. This process is iterative, with feedback from biological testing guiding the design and synthesis of new, improved derivatives.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_preclinical Preclinical Development Start Starting Materials Synth Synthesis of Pyrimidine Library Start->Synth Purify Purification and Characterization Synth->Purify HTS High-Throughput Screening Purify->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Lead_Opt->Synth Structure-Activity Relationship (SAR) Feedback In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Drug Selection Tox->Candidate

General Workflow for Pyrimidine-Based Drug Discovery.

References

The Discovery of Substituted Hydroxypyrimidines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been recognized as a "privileged structure" in medicinal chemistry.[1] Its inherent ability to interact with a wide range of biological targets has led to the development of numerous therapeutic agents.[2][3][4] Among the vast landscape of pyrimidine derivatives, substituted hydroxypyrimidines have emerged as a particularly promising class of compounds with diverse pharmacological activities.[5] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of substituted hydroxypyrimidines, with a focus on their potential as anticancer agents. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of their mechanism of action, structure-activity relationships, and the experimental protocols essential for their investigation.

Synthesis of Substituted Hydroxypyrimidines

The synthesis of the hydroxypyrimidine core can be achieved through various methods, with the Biginelli reaction being a cornerstone for the creation of dihydropyrimidines, which can be precursors to hydroxypyrimidines.[4][6] This one-pot, three-component reaction offers a straightforward approach to this heterocyclic system.

Key Synthetic Protocol: The Biginelli Reaction

The Biginelli reaction is a multi-component chemical reaction that creates 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate, an aryl aldehyde, and urea. This reaction was first reported by the Italian chemist Pietro Biginelli in 1893.[4]

Experimental Protocol: Synthesis of Dihydropyrimidinones via the Biginelli Reaction

  • Materials:

    • Aldehyde (1 mmol)

    • β-ketoester (1 mmol)

    • Urea or thiourea (1.5 mmol)

    • Catalyst (e.g., HCl, Yb(OTf)3, or a Lewis acid)

    • Ethanol

  • Procedure:

    • A mixture of the aldehyde, β-ketoester, urea/thiourea, and a catalytic amount of acid is prepared in ethanol.

    • The reaction mixture is refluxed for a specified time, typically ranging from a few hours to overnight.

    • Upon cooling, the product often precipitates from the solution.

    • The solid product is collected by filtration, washed with cold ethanol, and dried.

    • Recrystallization from a suitable solvent can be performed for further purification.

Modern variations of this protocol may employ microwave assistance to reduce reaction times and improve yields.[6]

Biological Activities and Mechanisms of Action

Substituted hydroxypyrimidines exhibit a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.[3][7] Their mechanisms of action are often centered around the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH) and various protein kinases.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[8] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.[8] Several substituted hydroxypyrimidines have been identified as potent inhibitors of DHODH.[2][9]

Signaling Pathway: De Novo Pyrimidine Biosynthesis and DHODH Inhibition

DHODH_Pathway Glutamine Glutamine + CO2 + 2ATP CPSII CPSII Glutamine->CPSII Carbamoyl_Phosphate Carbamoyl Phosphate CPSII->Carbamoyl_Phosphate ATCase ATCase Carbamoyl_Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase Carbamoyl_Aspartate Carbamoyl Aspartate ATCase->Carbamoyl_Aspartate DHOase DHOase Carbamoyl_Aspartate->DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP Nucleic_Acids DNA/RNA Synthesis UMP->Nucleic_Acids Hydroxypyrimidine Substituted Hydroxypyrimidine Hydroxypyrimidine->DHODH Inhibition

Inhibition of the de novo pyrimidine biosynthesis pathway.
Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Substituted hydroxypyrimidines have been shown to inhibit various kinases, including those in the PI3K/mTOR and MAPK signaling pathways.

Quantitative Data on Biological Activity

The anticancer activity of substituted hydroxypyrimidines is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative compounds from the literature.

Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
Indazol-pyrimidine 4f MCF-7 (Breast)1.629[10]
Indazol-pyrimidine 4i MCF-7 (Breast)1.841[10]
Indazol-pyrimidine 4a A549 (Lung)>10[10]
Indazol-pyrimidine 4i Caco2 (Colon)<10[10]
Uracil Derivative HeLa (Cervical)0.3 - 29.7[11]
Thiazolo[4,5-d]pyrimidine 3b A375 (Melanoma)Not specified[12]
Pyrimidine Derivative 2d A549 (Lung)Strong cytotoxicity at 50 µM[13]

Table 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

CompoundIC50 (nM)Reference
Teriflunomide 411[8]
Brequinar 4.5[8]
DHODH-IN-16 0.396[8]
MEDS433 1.2[9]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add substituted hydroxypyrimidine Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.[15]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[15]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[15]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Detailed Protocol:

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation reaction to occur.

  • Signal Detection: Add a detection reagent that produces a signal (e.g., luminescence, fluorescence) proportional to the amount of ATP remaining or the amount of phosphorylated product formed.

  • Data Analysis: Measure the signal and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Conclusion

Substituted hydroxypyrimidines represent a versatile and promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Their diverse biological activities, stemming from the inhibition of key enzymes like DHODH and various protein kinases, underscore their potential. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this important class of compounds. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing the discovery of new and effective anticancer agents. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of substituted hydroxypyrimidines will undoubtedly pave the way for future clinical candidates.

References

Methodological & Application

Application Notes and Protocols: 2,4-Dimethyl-6-hydroxypyrimidine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-Dimethyl-6-hydroxypyrimidine as a key intermediate in the synthesis of high-value chemicals, particularly in the agrochemical and pharmaceutical industries. This document offers detailed experimental protocols for key transformations and summarizes quantitative data to facilitate research and development.

Introduction

This compound is a substituted pyrimidine that serves as a valuable building block for the synthesis of a variety of target molecules. Its reactivity is centered around the hydroxyl group, which can be readily converted into a leaving group for subsequent nucleophilic substitution, and the pyrimidine ring itself, which can undergo electrophilic substitution. The tautomeric nature of the hydroxypyrimidine (existing in both hydroxyl and pyrimidone forms) also influences its reactivity. This intermediate is particularly relevant in the synthesis of organophosphate insecticides and sulfonylurea herbicides.

Applications in Agrochemical Synthesis

This compound is a key precursor for the synthesis of potent and widely used organophosphate insecticides and sulfonylurea herbicides.

The hydroxyl group of this compound can be readily phosphorylated to yield highly active organophosphate insecticides. These compounds function as acetylcholinesterase (AChE) inhibitors, leading to the disruption of the central nervous system in insects. A general synthetic scheme is presented below, analogous to the industrial synthesis of Pirimiphos-methyl and Diazinon.[1][2][3]

General Reaction Scheme:

organophosphate_synthesis start This compound product Organophosphate Insecticide start->product Phosphorylation reagent Dialkyl phosphorochloridothioate reagent->product base Base (e.g., K2CO3, NaOH) Phosphorylation Phosphorylation base->Phosphorylation solvent Solvent (e.g., Toluene) solvent->Phosphorylation

Caption: General workflow for the synthesis of organophosphate insecticides.

Experimental Protocol: Synthesis of O-(2,4-Dimethylpyrimidin-6-yl) O,O-diethyl phosphorothioate (An Analog of Diazinon)

This protocol is adapted from the synthesis of Diazinon.[2][3]

Materials:

  • This compound

  • O,O-Diethyl phosphorochloridothioate

  • Potassium Carbonate (anhydrous)

  • Toluene (anhydrous)

  • Sodium Chloride solution (saturated)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous toluene, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to reflux and remove any residual water via azeotropic distillation using a Dean-Stark apparatus.

  • Cool the reaction mixture to room temperature.

  • Slowly add O,O-diethyl phosphorochloridothioate (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with a saturated sodium chloride solution.

  • Separate the organic layer and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Quantitative Data (Expected):

ParameterExpected ValueReference
Yield85-95%[4][5]
Purity>95%[5]

Mode of Action: Acetylcholinesterase Inhibition

AChE_inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Binds Choline Choline + Acetate AChE->Choline Hydrolyzes Inhibited_AChE Inhibited AChE OP Organophosphate Insecticide OP->AChE Irreversibly Binds Nerve_Impulse Continuous Nerve Impulse Transmission Inhibited_AChE->Nerve_Impulse Leads to

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

This compound can be a precursor to 2-amino-4,6-dimethylpyrimidine, a key building block for sulfonylurea herbicides. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[6][7]

General Reaction Scheme:

The synthesis first involves the conversion of the hydroxyl group to an amino group, followed by reaction with a sulfonyl isocyanate.

sulfonylurea_synthesis start 2,4-Dimethyl-6- hydroxypyrimidine intermediate1 2,4-Dimethyl-6- chloropyrimidine start->intermediate1 Chlorination (e.g., POCl3) intermediate2 2-Amino-4,6- dimethylpyrimidine intermediate1->intermediate2 Amination (e.g., NH3) product Sulfonylurea Herbicide intermediate2->product Coupling reagent Aryl Sulfonyl Isocyanate reagent->product

Caption: Synthetic pathway to sulfonylurea herbicides.

Experimental Protocol: Synthesis of a Sulfonylurea Herbicide Analog

This protocol is a generalized procedure based on known syntheses of sulfonylurea herbicides.[7][8][9]

Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

  • Chlorination: React this compound with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 6-chloro-2,4-dimethylpyrimidine.

  • Amination: Treat the resulting chloropyrimidine with ammonia in a suitable solvent under pressure to substitute the chlorine atom with an amino group.

Step 2: Coupling with Aryl Sulfonyl Isocyanate

  • Dissolve 2-Amino-4,6-dimethylpyrimidine (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile).

  • Add an appropriate aryl sulfonyl isocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates and can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the product is purified by recrystallization.

Quantitative Data (Expected):

ParameterExpected ValueReference
Yield (Coupling Step)70-90%[8]
Purity>98%

Mode of Action: Acetolactate Synthase (ALS) Inhibition

ALS_inhibition Substrates Pyruvate or 2-Ketobutyrate ALS Acetolactate Synthase (ALS) Substrates->ALS Binds Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Catalyzes Biosynthesis Inhibited_ALS Inhibited ALS SU Sulfonylurea Herbicide SU->ALS Binds to Active Site Plant_Death Inhibition of Plant Growth and Death Inhibited_ALS->Plant_Death Leads to

Caption: Mechanism of acetolactate synthase (ALS) inhibition by sulfonylurea herbicides.

Applications in Pharmaceutical Synthesis

The pyrimidine core is a common scaffold in many biologically active molecules. This compound can be a starting point for the synthesis of various pharmaceutical agents through modifications of the hydroxyl group and the pyrimidine ring.

The hydroxyl group can be alkylated to produce pyrimidine ethers, which may exhibit a range of biological activities.

Experimental Protocol: O-Alkylation of this compound

This protocol is based on general O-alkylation procedures for hydroxypyridines and related compounds.[10][11][12]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium Carbonate

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) and the alkyl halide (1.2 eq).

  • Stir the mixture at 60-80 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Expected):

ParameterExpected Value
Yield70-90%
Purity>98%

Summary of Quantitative Data

Reaction TypeStarting MaterialKey ReagentsProductExpected Yield
Organophosphate SynthesisThis compoundO,O-Diethyl phosphorochloridothioate, K₂CO₃O-(2,4-Dimethylpyrimidin-6-yl) O,O-diethyl phosphorothioate85-95%
Sulfonylurea Synthesis (Coupling)2-Amino-4,6-dimethylpyrimidineAryl Sulfonyl IsocyanateSulfonylurea Herbicide Analog70-90%
O-AlkylationThis compoundBenzyl bromide, K₂CO₃6-(Benzyloxy)-2,4-dimethylpyrimidine70-90%

Conclusion

This compound is a highly valuable and versatile chemical intermediate. The straightforward and high-yielding transformations of its hydroxyl group into phosphate esters, ethers, or its conversion to an amino group for further elaboration, make it a key starting material for the synthesis of a wide range of agrochemicals and potential pharmaceutical candidates. The protocols and data presented herein provide a solid foundation for researchers and professionals in the field to explore and expand upon the applications of this important building block.

References

Applications of 2,4-Dimethyl-6-hydroxypyrimidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-6-hydroxypyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. Detailed experimental protocols and data are provided to facilitate further research and development.

Kinase Inhibitors

Pyrimidine derivatives are well-established as potent kinase inhibitors due to their ability to mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase hinge region. This compound serves as a valuable starting material for the synthesis of various kinase inhibitors.

Quantitative Data: Kinase Inhibitory Activity of Pyrimidine Derivatives
Compound ClassTarget KinaseIC50 (nM)Reference
Pyrido[2,3-d]pyrimidinePIM-111.4[1][2][3]
Pyrido[2,3-d]pyrimidinePIM-117.2[1][2][3]
2,4-dianilinopyrimidineRSK237.89
Pyrrolo[2,3-d]pyrimidineEGFR79[4]
Pyrrolo[2,3-d]pyrimidineHer240[4]
Pyrrolo[2,3-d]pyrimidineVEGFR2136[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted for the screening of pyrimidine-based compounds against a target kinase.

Materials:

  • Target kinase (e.g., PIM-1)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of a solution containing the target kinase and its substrate in kinase assay buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase assay buffer.

    • Include positive controls (kinase + substrate + ATP, no inhibitor) and negative controls (kinase + substrate, no ATP).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Incubate at room temperature for 30 minutes and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: PIM-1 Kinase

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers.

PIM1_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 JAK_STAT->PIM1 Transcription & Translation Substrates Downstream Substrates (e.g., Bad, p27) PIM1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Promotes Inhibitor Pyrimidine-based Inhibitor Inhibitor->PIM1 Inhibition

PIM-1 signaling pathway and inhibition.

Antimicrobial Agents

The pyrimidine scaffold is also a key component in many antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
Thiazolo[5,4-d]pyrimidinesS. aureus62.5[1]
Thiazolo[5,4-d]pyrimidinesA. baumannii62.5[1]
1,2,4-Triazolo[1,5-a]pyrimidinesB. subtilis-[5]
1,2,4-Triazolo[1,5-a]pyrimidinesS. aureus-[5]
1,2,4-Triazolo[1,5-a]pyrimidinesE. coli-[5]
1,2,4-Triazolo[1,5-a]pyrimidinesP. aeruginosa-[5]

Note: Specific MIC values for the triazolopyrimidines were presented as inhibition zones in the source and are not directly comparable in this table.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of pyrimidine-based compounds.[6]

Materials:

  • Test microorganisms (bacterial or fungal strains)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow the microbial culture overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.

  • Inoculation: Add the standardized microbial suspension to each well containing the test compound.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow Start Start: Synthesized Pyrimidine Derivatives Prepare_Compounds Prepare Stock Solutions (in DMSO) Start->Prepare_Compounds Serial_Dilution Serial Dilution in 96-Well Plate Prepare_Compounds->Serial_Dilution Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Plates Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate (37°C, 24h) Inoculate->Incubate Read_Results Determine MIC (Visual/OD600) Incubate->Read_Results End End: Identify Active Compounds Read_Results->End

Workflow for antimicrobial screening.

Anti-inflammatory Agents

Derivatives of pyrimidine have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory and Antioxidant Activity
CompoundAssayIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine 2aLOX Inhibition42[7]
Pyrido[2,3-d]pyrimidine 2fLOX Inhibition47.5[7]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • Bovine serum albumin (BSA) solution (1%)

  • Test compounds dissolved in a suitable solvent

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a test tube, mix 2 mL of the test compound solution at various concentrations with 1 mL of 1% BSA solution.

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Denaturation: Heat the mixture at 70°C in a water bath for 15 minutes.

  • Measurement: After cooling, measure the turbidity of the solution at 660 nm.

  • Control: Use a control sample containing the solvent and BSA without the test compound.

  • Calculation: Calculate the percentage inhibition of albumin denaturation.

Signaling Pathway: BMP2/SMAD1

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway, which involves SMAD1, is crucial for osteogenesis but has also been implicated in inflammatory processes and cancer.[8][9][10][11]

BMP2_SMAD1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus BMP2 BMP2 Receptor_Complex BMP Receptor Complex (Type I/II) BMP2->Receptor_Complex SMAD1_5_8 SMAD1/5/8 Receptor_Complex->SMAD1_5_8 Phosphorylation pSMAD1_5_8 p-SMAD1/5/8 SMAD_Complex SMAD Complex pSMAD1_5_8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocation Gene_Expression Target Gene Expression Inhibitor Pyrimidine-based Modulator Inhibitor->SMAD_Complex Modulation

BMP2/SMAD1 signaling pathway.

GTP Cyclohydrolase I Inhibition

2,4-Diamino-6-hydroxypyrimidine is a known inhibitor of GTP cyclohydrolase I (GTPCH I), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[12][13][14] BH4 is an essential cofactor for nitric oxide synthases (NOS). Inhibition of GTPCH I can therefore modulate nitric oxide production, which has implications in various pathological conditions, including neuroinflammation and cancer.

Experimental Protocol: GTP Cyclohydrolase I Activity Assay

This protocol is based on the quantification of neopterin, a downstream product of the GTPCH I reaction.[12][13][15][16]

Materials:

  • Cell or tissue homogenates

  • GTP solution

  • 2,4-Diamino-6-hydroxypyrimidine (DAHP) as an inhibitor

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 2.5 mM EDTA and 10% glycerol)

  • Acidic iodine solution (1% I2, 2% KI in 1 N HCl)

  • Ascorbic acid solution

  • HPLC system with a fluorescence detector

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the cell/tissue extract, reaction buffer, and GTP solution. For inhibition studies, pre-incubate the extract with DAHP.

    • Incubate at 37°C for 60 minutes in the dark.

  • Oxidation:

    • Stop the reaction by adding acidic iodine solution and incubate for 30 minutes at room temperature.

  • Reduction:

    • Add ascorbic acid solution to reduce excess iodine.

  • Centrifugation: Centrifuge the samples to pellet precipitated proteins.

  • HPLC Analysis:

    • Inject the supernatant into an HPLC system equipped with a C18 reversed-phase column.

    • Detect neopterin using a fluorescence detector (excitation: 353 nm, emission: 438 nm).

  • Quantification: Determine the amount of neopterin produced by comparing the peak area to a standard curve.

Conclusion

This compound is a foundational scaffold in medicinal chemistry, providing access to a diverse range of bioactive compounds. Its derivatives have demonstrated significant potential as kinase inhibitors for cancer therapy, as novel antimicrobial agents, and as modulators of inflammatory pathways. The protocols and data presented herein offer a starting point for researchers to explore the rich chemical space accessible from this versatile precursor and to develop new therapeutic agents.

References

2,4-Dimethyl-6-hydroxypyrimidine: A Versatile Precursor for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2,4-dimethyl-6-hydroxypyrimidine serves as a valuable and versatile precursor in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS). Its chemical structure allows for diverse modifications, enabling the development of compounds with a wide range of pharmacological activities. This document provides an overview of the synthesis of this compound and its derivatives, their application in neurological drug discovery, and detailed protocols for their synthesis and evaluation.

Synthesis of this compound

The synthesis of this compound is a well-established process in organic chemistry. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl acetoacetate

  • Urea

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add ethyl acetoacetate, followed by urea.

  • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure this compound.

Application in Neurological Drug Discovery

While direct clinical applications of this compound are not extensively documented, its derivatives have shown significant promise in the development of drugs for various neurological disorders. The pyrimidine core can be functionalized to interact with a variety of CNS targets.

Nootropic Agents

Derivatives of pyrimidines have been explored for their nootropic (cognitive-enhancing) effects. These compounds are often designed to modulate neurotransmitter systems, such as the cholinergic and glutamatergic pathways, which are crucial for learning and memory.

Anxiolytic and Anticonvulsant Agents

By modifying the pyrimidine structure, it is possible to develop compounds that interact with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. Positive allosteric modulators of GABA-A receptors are known to have anxiolytic, sedative, and anticonvulsant properties.

Signaling Pathways in Neurological Drug Action

The therapeutic effects of pyrimidine derivatives in neurological disorders are often mediated through their interaction with specific signaling pathways.

Workflow for Screening Pyrimidine Derivatives for Neurological Activity

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding Receptor Binding Assays (e.g., GABA-A, AMPA) Purification->Binding Enzyme Enzyme Inhibition Assays (e.g., AChE) Purification->Enzyme Cell Cell-based Assays (Neuroprotection, Cytotoxicity) Binding->Cell Enzyme->Cell Behavioral Behavioral Models (e.g., Morris Water Maze, Elevated Plus Maze) Cell->Behavioral PKPD Pharmacokinetics & Pharmacodynamics Behavioral->PKPD Toxicity Toxicology Studies PKPD->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis

Caption: A typical workflow for the discovery and development of neurological drugs from pyrimidine precursors.

Glutamatergic Synapse Modulation by a Hypothetical Pyrimidine Derivative

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R binds NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx depolarization leads to NMDA_R->Ca_Influx activation allows Signal_Transduction Signal Transduction (e.g., CaMKII, CREB) Ca_Influx->Signal_Transduction LTP Long-Term Potentiation (Memory Formation) Signal_Transduction->LTP Pyrimidine Hypothetical Pyrimidine Derivative (PAM) Pyrimidine->AMPA_R positive allosteric modulation

Synthesis of Agrochemicals Utilizing 2,4-Dimethyl-6-hydroxypyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals, specifically herbicides and fungicides, using 2,4-Dimethyl-6-hydroxypyrimidine as a key starting material. The protocols are designed to guide researchers, scientists, and professionals in drug development through the synthetic pathways, offering clear, step-by-step methodologies. Quantitative data is summarized in structured tables for easy comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual understanding of the processes.

Introduction

Pyrimidine derivatives are a significant class of heterocyclic compounds that have found extensive applications in the agrochemical industry due to their diverse biological activities.[1][2] These compounds are known to exhibit herbicidal, fungicidal, insecticidal, and bactericidal properties.[1][2] this compound is a versatile and readily available starting material for the synthesis of a variety of biologically active pyrimidine-based agrochemicals.[3]

This document outlines two primary applications of this compound in agrochemical synthesis:

  • Synthesis of Sulfonylurea Herbicides: This pathway involves the conversion of this compound to a key intermediate, 2-amino-4,6-dimethylpyrimidine, which is subsequently reacted to form highly potent sulfonylurea herbicides. These herbicides are known inhibitors of the enzyme acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[4]

  • Synthesis of Anilinopyrimidine Fungicides: This route describes the synthesis of fungicides, such as Pyrimethanil, through the conversion of this compound to 2-chloro-4,6-dimethylpyrimidine, followed by nucleophilic substitution with an appropriate aniline derivative. Anilinopyrimidine fungicides are effective against a broad spectrum of plant pathogenic fungi.[5]

These protocols provide a foundation for the development of novel agrochemical candidates and for the optimization of existing synthetic routes.

Synthesis of Sulfonylurea Herbicides

The synthesis of sulfonylurea herbicides from this compound proceeds through a two-step process. The initial step involves the conversion of the starting material to 2-amino-4,6-dimethylpyrimidine, a crucial intermediate. This is followed by the coupling of the amino-pyrimidine with a sulfonyl isocyanate to yield the final sulfonylurea herbicide.

Synthesis Pathway

Synthesis_of_Sulfonylurea_Herbicide A This compound B 2-Chloro-4,6-dimethylpyrimidine A->B POCl3 C 2-Amino-4,6-dimethylpyrimidine B->C NH3 E Sulfonylurea Herbicide C->E Coupling D Sulfonyl Isocyanate D->E

Figure 1: Synthesis of a Sulfonylurea Herbicide.
Experimental Protocols

Step 1: Synthesis of 2-Chloro-4,6-dimethylpyrimidine

This protocol describes the conversion of this compound to 2-Chloro-4,6-dimethylpyrimidine.

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • Pyridine (optional, as a catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound (1.0 eq).

    • Carefully add phosphorus oxychloride (3.0 - 5.0 eq) to the flask. A catalytic amount of pyridine can also be added.

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-Chloro-4,6-dimethylpyrimidine.

  • Characterization: The product can be characterized by melting point, ¹H NMR, and ¹³C NMR spectroscopy.

Step 2: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol details the amination of 2-Chloro-4,6-dimethylpyrimidine to produce 2-Amino-4,6-dimethylpyrimidine.

  • Materials:

    • 2-Chloro-4,6-dimethylpyrimidine

    • Ammonia (aqueous or in a sealed tube with an alcoholic solvent)

  • Procedure:

    • Place 2-Chloro-4,6-dimethylpyrimidine (1.0 eq) in a pressure vessel.

    • Add a solution of ammonia in a suitable solvent (e.g., ethanol).

    • Seal the vessel and heat the mixture to 150-180 °C for 6-8 hours.

    • After cooling, carefully open the vessel and evaporate the solvent under reduced pressure.

    • The residue can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield 2-Amino-4,6-dimethylpyrimidine.

  • Characterization: The final product's identity and purity can be confirmed by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 3: Synthesis of a Sulfonylurea Herbicide (Example: A Bensulfuron-methyl analog)

This protocol outlines the final coupling step to produce a sulfonylurea herbicide.

  • Materials:

    • 2-Amino-4,6-dimethylpyrimidine

    • 2-(Methoxycarbonyl)benzylsulfonyl isocyanate (or a similar sulfonyl isocyanate)

    • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Procedure:

    • Dissolve 2-Amino-4,6-dimethylpyrimidine (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add a solution of the sulfonyl isocyanate (1.0-1.1 eq) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting solid is washed with a non-polar solvent (e.g., hexane or ether) to remove any unreacted starting materials.

    • The crude product can be purified by recrystallization or column chromatography to obtain the pure sulfonylurea herbicide.

  • Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation
StepProductStarting MaterialReagentsYield (%)Purity (%)Melting Point (°C)Spectroscopic Data
12-Chloro-4,6-dimethylpyrimidineThis compoundPOCl₃, Pyridine80-90>9538-40¹H NMR, ¹³C NMR
22-Amino-4,6-dimethylpyrimidine2-Chloro-4,6-dimethylpyrimidineNH₃, Ethanol70-85>98150-152¹H NMR, ¹³C NMR, MS
3Sulfonylurea Herbicide2-Amino-4,6-dimethylpyrimidineSulfonyl Isocyanate85-95>98Varies¹H NMR, ¹³C NMR, HRMS

Table 1: Summary of quantitative data for the synthesis of a sulfonylurea herbicide.

Synthesis of Anilinopyrimidine Fungicides

Anilinopyrimidine fungicides, such as Pyrimethanil, can be synthesized from this compound. The synthetic route involves the chlorination of the starting material followed by a nucleophilic aromatic substitution with aniline.

Synthesis Pathway

Synthesis_of_Anilinopyrimidine_Fungicide A This compound B 2-Chloro-4,6-dimethylpyrimidine A->B POCl3 D Pyrimethanil B->D Coupling C Aniline C->D AHAS_Inhibition A Pyruvate C AHAS Enzyme A->C B α-Ketobutyrate B->C D Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) C->D E Plant Growth D->E F Sulfonylurea Herbicide G Inhibition G->C

References

Application Notes and Protocols: The Role of 2,4-Dimethyl-6-hydroxypyrimidine in Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2,4-Dimethyl-6-hydroxypyrimidine as a key intermediate in the synthesis of anilinopyrimidine fungicides, a significant class of agricultural fungicides. Detailed protocols for the synthesis and antifungal evaluation of a representative anilinopyrimidine fungicide, pyrimethanil, are provided to guide researchers in the development of novel crop protection agents.

Introduction

Anilinopyrimidine fungicides are a critical class of agrochemicals used to control a broad spectrum of plant pathogenic fungi, particularly Botrytis cinerea (gray mold) in fruits and vegetables. These fungicides act by inhibiting the biosynthesis of methionine and the secretion of hydrolytic enzymes by the fungi, thereby preventing fungal growth and infection.[1][2][3] this compound serves as a valuable and versatile building block for the synthesis of the core 4,6-dimethylpyrimidine structure found in fungicides like pyrimethanil.

Mechanism of Action of Anilinopyrimidine Fungicides

The primary mode of action of anilinopyrimidine fungicides is the inhibition of methionine biosynthesis in fungi.[1][2] This disruption of an essential amino acid synthesis pathway leads to the cessation of protein synthesis and, consequently, fungal growth. Additionally, these fungicides have been shown to inhibit the secretion of fungal hydrolytic enzymes, which are crucial for the breakdown of plant tissues and subsequent invasion by the pathogen.[3][4] This dual mechanism of action contributes to their effectiveness in controlling fungal diseases.

Application: Synthesis of Pyrimethanil

This compound is a key precursor for the synthesis of pyrimethanil. The synthetic strategy involves two main steps:

  • Chlorination: The hydroxyl group of this compound is converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation yields the intermediate, 2-chloro-4,6-dimethylpyrimidine.[5]

  • Nucleophilic Aromatic Substitution: The resulting 2-chloro-4,6-dimethylpyrimidine is then subjected to a nucleophilic aromatic substitution reaction with aniline. This step can be carried out under thermal conditions or more efficiently using microwave-assisted synthesis to yield the final product, pyrimethanil.[6][7]

Quantitative Data: Fungicidal Activity of Pyrimethanil

The efficacy of pyrimethanil against various fungal pathogens is typically quantified by determining the half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the fungal growth. The EC₅₀ values for pyrimethanil against Botrytis cinerea, a major target pathogen, are summarized in the table below.

FungicideTarget PathogenEC₅₀ (µg/mL)Reference(s)
PyrimethanilBotrytis cinerea50[8][9]
PyrimethanilBotrytis cinerea0.09 - 12.26 (average = 3.19)[10]
PyrimethanilSclerotinia sclerotiorum0.411 - 0.610[1][11]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-4,6-dimethylpyrimidine from this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Cold water

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and phosphorus oxychloride (1.1 equivalents).

  • Slowly add pyridine (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture into ice-cold water.

  • Neutralize the acidic solution by adding saturated sodium carbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-chloro-4,6-dimethylpyrimidine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Microwave-Assisted Synthesis of Pyrimethanil from 2-chloro-4,6-dimethylpyrimidine and Aniline

Materials:

  • 2-chloro-4,6-dimethylpyrimidine

  • Aniline

  • Ethanol

  • Microwave reactor vial

  • Microwave synthesizer

  • Column chromatography apparatus

  • Hexane

  • Ethyl acetate

Procedure: [6][7]

  • In a 5 mL microwave reactor vial, add 2-chloro-4,6-dimethylpyrimidine (1 equivalent), aniline (1.2 equivalents), and 4 mL of ethanol.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160°C for 10 minutes with magnetic stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to obtain pure pyrimethanil.

  • Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, and mass spectrometry).

Protocol 3: In Vitro Antifungal Bioassay against Botrytis cinerea

Materials:

  • Pure culture of Botrytis cinerea

  • Potato Dextrose Agar (PDA)

  • Pyrimethanil (or other test compounds)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure: [12][13][14][15]

  • Preparation of Fungal Culture: Culture Botrytis cinerea on PDA plates at 20-22°C for 5-7 days until the mycelium covers the plate.

  • Preparation of Fungicide Stock Solution: Prepare a stock solution of pyrimethanil (e.g., 10 mg/mL) in DMSO.

  • Preparation of Amended Media: Autoclave PDA and cool it to approximately 50-55°C. Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate containing only DMSO (at the same concentration as the highest fungicide concentration) should also be prepared. Pour the amended and control PDA into sterile petri dishes.

  • Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the edge of an actively growing B. cinerea culture and place one in the center of each PDA plate (amended and control).

  • Incubation: Incubate the plates at 20-22°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) for 3-5 days, or until the mycelium in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Determination of EC₅₀: Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the EC₅₀ value from the resulting dose-response curve using appropriate statistical software.

Visualizations

Synthesis_of_Pyrimethanil This compound This compound 2-chloro-4,6-dimethylpyrimidine 2-chloro-4,6-dimethylpyrimidine This compound->2-chloro-4,6-dimethylpyrimidine POCl3, Pyridine Pyrimethanil Pyrimethanil 2-chloro-4,6-dimethylpyrimidine->Pyrimethanil Aniline, Ethanol, Microwave

Caption: Synthetic pathway of Pyrimethanil.

Mechanism_of_Action Anilinopyrimidine Fungicide Anilinopyrimidine Fungicide Methionine Biosynthesis Methionine Biosynthesis Anilinopyrimidine Fungicide->Methionine Biosynthesis inhibits Secretion of Hydrolytic Enzymes Secretion of Hydrolytic Enzymes Anilinopyrimidine Fungicide->Secretion of Hydrolytic Enzymes inhibits Fungal Growth Inhibition Fungal Growth Inhibition Methionine Biosynthesis->Fungal Growth Inhibition Infection Prevention Infection Prevention Secretion of Hydrolytic Enzymes->Infection Prevention

Caption: Mechanism of Anilinopyrimidine Fungicides.

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Fungal Culture Fungal Culture Inoculation Inoculation Fungal Culture->Inoculation Fungicide Stock Fungicide Stock Amended Media Amended Media Fungicide Stock->Amended Media Amended Media->Inoculation Incubation Incubation Inoculation->Incubation Data Collection Data Collection Incubation->Data Collection Calculate Inhibition Calculate Inhibition Data Collection->Calculate Inhibition Determine EC50 Determine EC50 Calculate Inhibition->Determine EC50

References

Application Notes and Protocols for Utilizing 2,4-Dimethyl-6-hydroxypyrimidine in the Development of Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utilization of 2,4-Dimethyl-6-hydroxypyrimidine as a chemical intermediate for the synthesis of novel herbicides. The primary mode of action explored is the inhibition of Acetolactate Synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.

Introduction

This compound is a versatile chemical intermediate that serves as a valuable building block in the synthesis of biologically active molecules, including agrochemicals.[1] While not typically an active herbicidal ingredient itself, its pyrimidine core is a common feature in a class of potent herbicides that inhibit Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[2][3][4] These herbicides are effective at low application rates and exhibit a broad spectrum of weed control.[3]

The inhibition of ALS disrupts the synthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—leading to a cessation of cell division and plant growth, ultimately resulting in plant death.[4][5] This pathway is an attractive target for herbicides as it is present in plants but not in animals, offering a degree of selectivity.[6]

These notes will guide researchers in leveraging this compound to synthesize novel pyrimidine-based herbicide candidates and provide protocols for evaluating their efficacy.

Proposed Mechanism of Action: ALS Inhibition

The herbicidal activity of many pyrimidine derivatives is attributed to their ability to inhibit the ALS enzyme.[2][7] The proposed mechanism involves the binding of the herbicide molecule to the enzyme, which blocks the active site and prevents the condensation of two pyruvate molecules to form acetolactate, the first step in the biosynthesis of branched-chain amino acids.[6][8]

Signaling Pathway of ALS Inhibition

ALS_Inhibition_Pathway cluster_synthesis Synthesis of Pyrimidine-based Herbicide cluster_plant Plant Cellular Processes 2_4_DMHP 2,4-Dimethyl-6- hydroxypyrimidine Chemical_Synthesis Chemical Synthesis 2_4_DMHP->Chemical_Synthesis Novel_Herbicide Novel Pyrimidine-based Herbicide Candidate Chemical_Synthesis->Novel_Herbicide Novel_Herbicide_App Novel Pyrimidine-based Herbicide Candidate ALS Acetolactate Synthase (ALS) Novel_Herbicide_App->ALS Inhibition BCAA_Synthesis Branched-Chain Amino Acid Synthesis (Val, Leu, Ile) ALS->BCAA_Synthesis Catalyzes Protein_Synthesis Protein Synthesis BCAA_Synthesis->Protein_Synthesis Required for Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Essential for Plant_Death Plant Death Cell_Division->Plant_Death Cessation leads to

Caption: Proposed pathway for novel herbicides derived from this compound.

Data on Herbicidal Activity of Pyrimidine Derivatives

While specific quantitative data for herbicides formulated directly with this compound is not available in public literature, extensive research on other pyrimidine derivatives demonstrates their potent herbicidal activity. The following table summarizes representative data for various pyrimidine-based herbicides, illustrating their efficacy as ALS inhibitors.

Herbicide ClassTarget WeedsEfficacy DataReference
Pyrimidine Thiourea CompoundsDigitaria adscendens, Amaranthus retroflexus, Brassica napus81.5% inhibition of root growth of B. napus at 100 mg/L.[2]
Pyrimidine derivatives with 1,2,4-triazoleBrassica napus (rape), Echinochloa crusgalli (barnyard grass)>80% inhibition of rape stalk or root growth at 100 mg/L.[9]
Pyrido[2,3-d]pyrimidine derivativesAgrostis stolonifera (bentgrass)Good activity at 1 mM, comparable to commercial herbicides.[10]
Pyrimidine–biphenyl hybridsAHAS inhibitor-resistant Descurainia sophia, Ammannia arenariaHigher herbicidal activity than bispyribac at 0.235–0.94 g ai/ha.[7]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel herbicidal compounds derived from this compound.

General Workflow for Herbicide Candidate Evaluation

Herbicide_Evaluation_Workflow Start Start: 2,4-Dimethyl-6- hydroxypyrimidine Synthesis Chemical Synthesis of Novel Pyrimidine Derivatives Start->Synthesis In_Vitro_Assay In Vitro ALS Enzyme Inhibition Assay Synthesis->In_Vitro_Assay Whole_Plant_Assay Whole-Plant Bioassay (Pre- and Post-emergence) In_Vitro_Assay->Whole_Plant_Assay Promising candidates Data_Analysis Data Analysis (IC50, ED50, etc.) Whole_Plant_Assay->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative refinement End End: Potent Herbicide Candidate Identified Lead_Optimization->End Successful candidate

Caption: A general workflow for the evaluation of novel herbicide candidates.

Protocol for In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This colorimetric assay quantifies the inhibitory effect of a test compound on ALS activity.

Materials:

  • Crude ALS enzyme extract from young plant tissue (e.g., spinach, pea shoots)

  • Test compound stock solution (in a suitable solvent like DMSO or acetone) and serial dilutions

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate, and 10 µM FAD)

  • Substrate Solution (100 mM sodium pyruvate in Assay Buffer)

  • 3 M Sulfuric Acid (H₂SO₄)

  • Creatine solution (0.5% w/v in water)

  • α-Naphthol solution (5% w/v in 2.5 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Extraction: Homogenize fresh, young plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the crude ALS enzyme extract.

  • Assay Reaction:

    • To each well of a 96-well microplate, add:

      • 20 µL of Assay Buffer (for control) or test compound dilution.

      • 20 µL of crude ALS enzyme extract.

      • Mix and pre-incubate at 37°C for 10 minutes.

    • Start the reaction by adding 60 µL of the Substrate Solution to each well.

  • Incubation: Incubate the microplate at 37°C for 60 minutes.

  • Stop Reaction: Add 50 µL of 3 M H₂SO₄ to each well to stop the reaction and initiate the decarboxylation of acetolactate to acetoin.

  • Color Development:

    • Incubate the plate at 60°C for 15 minutes.

    • Add 50 µL of creatine solution to each well.

    • Add 50 µL of α-naphthol solution to each well.

    • Incubate at 60°C for 15 minutes to allow color development.

  • Measurement: Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of ALS inhibition for each concentration of the test compound relative to the control. Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Protocol for Whole-Plant Herbicidal Activity Bioassay (Pre-emergence)

This protocol evaluates the effect of a test compound on seed germination and early seedling growth.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crusgalli)

  • Test compound and formulation reagents (e.g., acetone, Tween-20)

  • Petri dishes with filter paper

  • Controlled environment growth chamber

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Create a series of test solutions by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% v/v Tween-20) to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 µg/mL). A control solution should contain only acetone and surfactant in water.

  • Seed Plating:

    • Place a sheet of filter paper in each Petri dish.

    • Evenly apply 5 mL of the respective test or control solution to the filter paper.

    • Place a set number of seeds (e.g., 20) of the target weed species onto the moistened filter paper.

  • Incubation: Seal the Petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 12-hour light/12-hour dark cycle).

  • Evaluation: After 7-10 days, measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Determine the ED50 value (the effective dose that causes a 50% reduction in growth).

Formulation Considerations

For effective application, a synthesized active ingredient must be formulated. Common herbicide formulations include:

  • Emulsifiable Concentrates (EC): The active ingredient is dissolved in an organic solvent with emulsifiers.

  • Wettable Powders (WP): The active ingredient is mixed with a fine inert carrier and wetting agents.

  • Water-Dispersible Granules (WDG): A granular formulation that disperses in water.

The choice of formulation will depend on the physicochemical properties of the synthesized herbicide candidate.[11] Adjuvants such as surfactants, oils, and stickers are often included to improve the stability, application, and efficacy of the herbicide.[12]

Conclusion

This compound represents a valuable starting material for the development of novel pyrimidine-based herbicides, likely targeting the ALS enzyme. By following the outlined protocols for synthesis, in vitro screening, and whole-plant bioassays, researchers can effectively identify and optimize new herbicidal compounds. The provided data on related pyrimidine derivatives underscores the potential of this chemical class in addressing the ongoing need for effective weed management solutions.

References

Application of Hydroxypyrimidines in Biochemical Assays: A Focus on Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] This document provides an overview of the application of hydroxypyrimidine compounds in biochemical assays for determining enzyme activity. While specific, detailed enzymatic assay protocols for 2,4-Dimethyl-6-hydroxypyrimidine are not extensively documented in publicly available literature, it is recognized as a versatile chemical intermediate and building block in the synthesis of potential drug candidates. Its structural features suggest potential for interaction with biological targets, and its primary role is in the generation of more complex molecules for further research.

Given the limited specific data on this compound in enzyme assays, this document will focus on a closely related and well-characterized hydroxypyrimidine, 2,4-Diamino-6-hydroxypyrimidine (DAHP) , as a representative example. DAHP is a specific inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[3][4][5] The principles and methodologies described for DAHP can serve as a valuable reference for designing and implementing biochemical assays for other hydroxypyrimidine derivatives.

Application of 2,4-Diamino-6-hydroxypyrimidine (DAHP) as an Enzyme Inhibitor

DAHP is widely used in biochemical research to investigate the biological functions of BH4 by specifically inhibiting its synthesis.[6] BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. By blocking BH4 production, DAHP allows researchers to study the downstream effects on various cellular processes.[3][5]

Target Enzyme and Pathway
  • Enzyme: GTP cyclohydrolase I (GTPCH)

  • Pathway: De novo pterin synthesis

  • Mechanism of Action: DAHP inhibits GTPCH, which catalyzes the conversion of guanosine triphosphate (GTP) to dihydroneopterin triphosphate, the first step in BH4 synthesis.[4] This leads to a reduction in intracellular BH4 levels.[4]

Quantitative Data for DAHP in Biochemical Assays

The following table summarizes representative quantitative data for the use of DAHP in studying enzyme activity and cellular processes.

ParameterCell/SystemConcentration/ValueEffectReference
Inhibition of NO productionChicken Peritoneal MacrophagesDose-dependentReduction in nitric oxide production[5]
Reduction of BH4 levelsHuman Umbilical Vein Endothelial Cells (HUVEC)5 mMSignificant reduction in BH4 levels after 24 hours[5]
Reduction of VCAM-1 levelsHuman Umbilical Vein Endothelial Cells (HUVEC)5 mMSignificant reduction in VCAM-1 levels after 24 hours[5]
Half-life of BH4 depletionVarious tissues (in vivo)Not specifiedT1/2 of less than 12 hours[4]

Experimental Protocols

Protocol 1: In Vitro GTP Cyclohydrolase I (GTPCH) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of a compound, such as DAHP, on GTPCH activity. The assay measures the production of dihydroneopterin triphosphate from GTP.

Materials:

  • Recombinant GTP cyclohydrolase I

  • Guanosine triphosphate (GTP) solution

  • 2,4-Diamino-6-hydroxypyrimidine (DAHP) stock solution

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, 2.5 mM EDTA, 10% glycerol)

  • Detection Reagent (e.g., acidic iodine solution followed by alkaline phosphatase)

  • 96-well microplate

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare Reagents: Prepare serial dilutions of DAHP in the assay buffer. The final concentrations should span a range appropriate for determining the IC50 value.

  • Enzyme Preparation: Dilute the recombinant GTPCH in cold assay buffer to the desired working concentration.

  • Assay Setup:

    • Add 20 µL of the DAHP dilutions to the wells of a 96-well plate.

    • For the positive control (no inhibition), add 20 µL of assay buffer.

    • For the negative control (no enzyme), add 40 µL of assay buffer.

    • Add 20 µL of the diluted GTPCH solution to all wells except the negative control.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the GTP solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Terminate the reaction according to the chosen detection method. For example, by adding an acidic solution.

    • Add the detection reagent to quantify the amount of dihydroneopterin triphosphate produced. This may involve an oxidation step to convert the product to a fluorescent or colored compound.

  • Data Analysis:

    • Measure the signal (fluorescence or absorbance) using a microplate reader.

    • Subtract the background signal from the negative control wells.

    • Calculate the percentage of inhibition for each DAHP concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Nitric Oxide Production

This protocol measures the effect of DAHP on nitric oxide (NO) production in cultured cells, which is dependent on the BH4 cofactor.

Materials:

  • Cell line (e.g., murine macrophages)

  • Cell culture medium

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation

  • DAHP stock solution

  • Griess Reagent System for nitrite determination

  • 96-well cell culture plate

  • Cell culture incubator

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of DAHP.

    • Include a vehicle control (medium with the same concentration of solvent used for the DAHP stock, e.g., DMSO).

    • Pre-incubate the cells with DAHP for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells to produce NO by adding LPS and IFN-γ to the medium.

    • Include an unstimulated control group.

  • Incubation: Incubate the plate for 24-48 hours in a cell culture incubator.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Use the Griess Reagent System to measure the concentration of nitrite, a stable end-product of NO metabolism, in the supernatant. This typically involves adding sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to the samples and measuring the absorbance at ~540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the effect of DAHP on NO production by comparing the nitrite levels in the DAHP-treated wells to the stimulated control wells.

Visualizations

Signaling Pathway of DAHP Inhibition

DAHP_Inhibition_Pathway GTP GTP GTPCH GTP Cyclohydrolase I (GTPCH) GTP->GTPCH Substrate DHNP_TP Dihydroneopterin Triphosphate GTPCH->DHNP_TP Catalysis BH4_pathway ... DHNP_TP->BH4_pathway BH4 Tetrahydrobiopterin (BH4) BH4_pathway->BH4 NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor DAHP 2,4-Diamino-6- hydroxypyrimidine (DAHP) DAHP->GTPCH Inhibition NO Nitric Oxide (NO) NOS->NO

Caption: Inhibition of the de novo pterin synthesis pathway by DAHP.

Experimental Workflow for Cellular NO Assay

NO_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection & Analysis seed_cells 1. Seed Macrophages in 96-well plate adhere 2. Allow cells to adhere (Overnight) seed_cells->adhere add_dahp 3. Add DAHP at various concentrations pre_incubate 4. Pre-incubate (1-2 hours) add_dahp->pre_incubate stimulate 5. Stimulate with LPS + IFN-γ pre_incubate->stimulate incubate 6. Incubate (24-48 hours) stimulate->incubate collect_supernatant 7. Collect Supernatant griess_assay 8. Perform Griess Assay for Nitrite collect_supernatant->griess_assay measure_abs 9. Measure Absorbance at ~540 nm griess_assay->measure_abs analyze 10. Analyze Data measure_abs->analyze

Caption: Workflow for assessing DAHP's effect on cellular nitric oxide production.

References

Unveiling Metabolic intricacies: A Guide to Studying Metabolic Pathways with 2,4-Diamino-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that while the query specified 2,4-Dimethyl-6-hydroxypyrimidine, the vast body of scientific literature points to a closely related and extensively studied compound, 2,4-Diamino-6-hydroxypyrimidine (DAHP), as the key research tool in metabolic pathway analysis. This document will focus on the applications and protocols for DAHP.

Application Notes for Researchers, Scientists, and Drug Development Professionals

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a potent and specific inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[1][2] BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS), aromatic amino acid hydroxylases, and ether lipid oxidases. By inhibiting GTPCH, DAHP effectively depletes cellular BH4 levels, providing a powerful tool to investigate the roles of BH4-dependent pathways in various physiological and pathological processes.

The primary application of DAHP lies in its ability to elucidate the functional significance of the BH4 synthesis pathway. Researchers can utilize DAHP to probe the involvement of BH4 in:

  • Nitric Oxide (NO) Production: BH4 is a critical cofactor for all NOS isoforms (nNOS, eNOS, and iNOS). DAHP treatment has been shown to suppress the production of nitric oxide in various cell types, including macrophages and endothelial cells.[1][3]

  • Neurotransmitter Synthesis: The synthesis of dopamine, serotonin, and norepinephrine is dependent on the BH4-requiring enzymes tyrosine hydroxylase and tryptophan hydroxylase.

  • Endothelial Function: DAHP has been used to study the role of BH4 in endothelial dysfunction, a key factor in the pathogenesis of cardiovascular diseases.

  • Immune Response: The inducible nitric oxide synthase (iNOS) plays a crucial role in the immune response. DAHP can be used to investigate the BH4-dependence of iNOS activity in immune cells.

  • Pain Perception: BH4 is implicated in the modulation of pain signaling pathways.

  • Cancer Biology: Emerging evidence suggests a role for BH4 in cancer cell proliferation and survival.

Beyond its role as a direct inhibitor, studies have revealed that DAHP can also exert effects independent of BH4 depletion. For instance, in interferon-gamma-activated murine peritoneal macrophages, DAHP was found to suppress the expression of iNOS mRNA and protein in a BH4-independent manner.[3] Furthermore, DAHP has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVEC) through a mechanism that is also independent of BH4 levels.[4] These findings highlight the importance of careful experimental design and interpretation when using DAHP as a research tool.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of 2,4-Diamino-6-hydroxypyrimidine in metabolic research.

ParameterValueCell Type/SystemReference
IC₅₀ for BH₄ Biosynthesis ~0.3 mMHuman Umbilical Vein Endothelial Cells (HUVEC)[2]
Effect on NO Production Dose-dependent reductionChicken peritoneal macrophages, avian MC29 virus-transformed macrophage cell line (HD11)[5]
Effect on BH₄ Levels in vivo Rapid decrease (T₁/₂ < 12 hr) in all tissues examined except the brain.In vivo (animal model)[1]
Effect on VCAM-1 Levels Significant reduction with 5 mM DAHP treatment for 24 hours.HUVEC[5]

Key Experimental Protocols

Protocol 1: Inhibition of Nitric Oxide Production in Macrophages

Objective: To determine the effect of DAHP on nitric oxide production in activated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

  • 2,4-Diamino-6-hydroxypyrimidine (DAHP)

  • Griess Reagent (for nitrite measurement)

  • 96-well cell culture plates

Procedure:

  • Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare a stock solution of DAHP in a suitable solvent (e.g., DMSO or sterile water).

  • Pre-treat the cells with various concentrations of DAHP (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control.

  • Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression and NO production.

  • Incubate the cells for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Normalize the nitrite concentrations to the total protein content of the cells in each well.

Protocol 2: Assessment of BH4-Dependent VCAM-1 Expression in Endothelial Cells

Objective: To investigate the role of BH4 in cytokine-induced VCAM-1 expression in endothelial cells using DAHP.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC)

  • Endothelial cell growth medium

  • Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ)

  • 2,4-Diamino-6-hydroxypyrimidine (DAHP)

  • Sepiapterin (a precursor for BH4 salvage pathway)

  • Antibodies for VCAM-1 and a suitable secondary antibody for flow cytometry or Western blotting

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Culture HUVECs to confluence in 6-well plates.

  • Treat the cells with TNF-α (10 ng/mL) and IFN-γ (100 U/mL) in the presence or absence of various concentrations of DAHP (e.g., 1, 5, 10 mM) for 24 hours.

  • In a parallel set of experiments, co-treat cells with DAHP and sepiapterin (100 µM) to determine if the effects of DAHP can be rescued by bypassing the de novo BH4 synthesis pathway.

  • For flow cytometry analysis, detach the cells, stain with a primary antibody against VCAM-1 followed by a fluorescently labeled secondary antibody, and analyze the fluorescence intensity.

  • For Western blotting, lyse the cells, determine the protein concentration, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a VCAM-1 antibody.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizing the Impact of 2,4-Diamino-6-hydroxypyrimidine

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway affected by DAHP and a typical experimental workflow.

cluster_pathway Tetrahydrobiopterin (BH4) Synthesis Pathway GTP GTP GTPCH GTP Cyclohydrolase I (Rate-limiting enzyme) GTP->GTPCH Intermediates Intermediates GTPCH->Intermediates BH4 Tetrahydrobiopterin (BH4) Intermediates->BH4 NOS Nitric Oxide Synthases (nNOS, eNOS, iNOS) BH4->NOS Cofactor AAH Aromatic Amino Acid Hydroxylases BH4->AAH Cofactor DAHP 2,4-Diamino-6-hydroxypyrimidine (DAHP) DAHP->GTPCH Inhibition NO Nitric Oxide (NO) NOS->NO Neurotransmitters Dopamine, Serotonin, Norepinephrine AAH->Neurotransmitters

Caption: Inhibition of the Tetrahydrobiopterin (BH4) synthesis pathway by 2,4-Diamino-6-hydroxypyrimidine (DAHP).

cluster_workflow Experimental Workflow: Investigating DAHP Effects cluster_analysis Downstream Analysis Cell_Culture Cell Culture (e.g., Macrophages, Endothelial Cells) Treatment Treatment with DAHP (Dose-response and time-course) Cell_Culture->Treatment Stimulation Stimulation (e.g., LPS/IFN-γ, Cytokines) Treatment->Stimulation Data_Collection Data Collection (e.g., Supernatant, Cell Lysate) Stimulation->Data_Collection Metabolite_Analysis Metabolite Analysis (e.g., Nitrite Assay for NO) Data_Collection->Metabolite_Analysis Protein_Analysis Protein Expression Analysis (e.g., Western Blot, Flow Cytometry) Data_Collection->Protein_Analysis Gene_Expression Gene Expression Analysis (e.g., qPCR) Data_Collection->Gene_Expression

Caption: A generalized experimental workflow for studying the effects of DAHP on cellular metabolic pathways.

References

Application Notes and Protocols for the Incorporation of 2,4-Dimethyl-6-hydroxypyrimidine into Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for incorporating 2,4-Dimethyl-6-hydroxypyrimidine into polymeric structures. The primary approach detailed is post-polymerization modification, a versatile technique for functionalizing polymers with specific moieties. This document offers detailed experimental protocols, data presentation tables, and workflow diagrams to guide researchers in the synthesis and characterization of these novel materials for potential applications in drug delivery and biomaterials science.

Introduction

This compound is a heterocyclic compound of interest due to its potential for hydrogen bonding and other non-covalent interactions, making it an attractive candidate for incorporation into biomedical polymers. The presence of a hydroxyl group allows for its covalent attachment to various polymer backbones. While direct polymerization of a vinyl-functionalized this compound monomer is a possibility, post-polymerization modification of a pre-synthesized reactive polymer offers a more versatile and often more straightforward approach to creating well-defined functionalized materials. This method allows for the use of commercially available polymers and avoids potential complications with the polymerization of functionalized monomers.

Post-Polymerization Modification Approach

Post-polymerization modification is a powerful technique for introducing functional groups onto a polymer chain after the polymerization process. This approach allows for the synthesis of a diverse library of functional polymers from a single parent polymer. For the incorporation of this compound, a polymer with reactive side chains that can readily undergo reaction with the hydroxyl group of the pyrimidine is required. Poly(glycidyl methacrylate) (PGMA) is an excellent candidate for this purpose, as the epoxy groups in its side chains are susceptible to nucleophilic attack by the hydroxyl group of this compound, leading to a stable ether linkage.

Experimental Protocols

Protocol 1: Synthesis of this compound Functionalized Poly(glycidyl methacrylate)

This protocol details the functionalization of Poly(glycidyl methacrylate) (PGMA) with this compound via a ring-opening reaction of the epoxide groups.

Materials:

  • Poly(glycidyl methacrylate) (PGMA), Mn = 10,000 g/mol , PDI = 1.2

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol

  • Diethyl ether

  • Dialysis tubing (MWCO = 3,500 Da)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Nitrogen inlet

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.0 g of PGMA in 40 mL of anhydrous DMF. Stir the solution under a nitrogen atmosphere until the polymer is completely dissolved.

  • Addition of Reagents: To the PGMA solution, add 0.5 g of this compound and 0.5 g of anhydrous potassium carbonate. The potassium carbonate acts as a base to deprotonate the hydroxyl group of the pyrimidine, increasing its nucleophilicity.

  • Reaction: Heat the reaction mixture to 80°C and allow it to stir under a nitrogen atmosphere for 48 hours.

  • Work-up: After cooling the reaction mixture to room temperature, filter to remove the potassium carbonate. Precipitate the polymer by slowly adding the filtrate to 400 mL of diethyl ether with vigorous stirring.

  • Purification: Collect the precipitated polymer by centrifugation and redissolve it in a minimal amount of DMF. Purify the polymer by dialysis against deionized water for 72 hours, changing the water every 12 hours.

  • Isolation: Lyophilize the purified polymer solution to obtain the final product as a white powder.

Table 1: Summary of Reaction Conditions and Product Characteristics

ParameterValue
Reactants
PGMA (Mn)10,000 g/mol
This compound0.5 g
Potassium Carbonate0.5 g
Reaction Conditions
SolventAnhydrous DMF
Temperature80°C
Reaction Time48 hours
Product Characteristics (Hypothetical)
Degree of Functionalization~70% (determined by ¹H NMR)
Mn (GPC)~15,000 g/mol
PDI (GPC)~1.3
Protocol 2: Characterization of the Functionalized Polymer

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the incorporation of the pyrimidine moiety and the opening of the epoxy ring.

  • Procedure: Acquire FTIR spectra of the starting PGMA and the final functionalized polymer.

  • Expected Results: Disappearance of the characteristic epoxide peak from PGMA (around 910 cm⁻¹) and the appearance of new peaks corresponding to the pyrimidine ring and the newly formed hydroxyl group from the ring-opening.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the structure of the functionalized polymer and determine the degree of functionalization.

  • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H NMR spectra.

  • Expected Results: The appearance of new proton signals corresponding to the methyl and aromatic protons of the pyrimidine ring. The degree of functionalization can be calculated by comparing the integration of the pyrimidine proton signals to the integration of the polymer backbone proton signals.

3. Gel Permeation Chromatography (GPC):

  • Objective: To determine the molecular weight and polydispersity index (PDI) of the functionalized polymer.

  • Procedure: Analyze the polymer using a GPC system with a suitable solvent (e.g., DMF with LiBr) as the mobile phase.

  • Expected Results: An increase in the molecular weight of the polymer after functionalization, with a slight increase in the PDI.

Application in Drug Delivery

Polymers functionalized with this compound can be explored as potential drug delivery systems. The pyrimidine moiety can participate in hydrogen bonding interactions with drug molecules, potentially enhancing drug loading and controlling the release profile.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol describes a general method for loading a model drug, such as 5-Fluorouracil (a pyrimidine analog), into the functionalized polymer and studying its release profile.

Materials:

  • This compound functionalized polymer

  • 5-Fluorouracil (5-FU)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO = 1,000 Da)

Procedure:

Drug Loading:

  • Dissolve 100 mg of the functionalized polymer and 20 mg of 5-FU in 10 mL of DMF.

  • Stir the solution at room temperature for 24 hours to allow for drug encapsulation.

  • Dialyze the solution against deionized water for 48 hours to remove the unloaded drug and DMF.

  • Lyophilize the solution to obtain the drug-loaded polymer.

Drug Loading Content and Encapsulation Efficiency:

  • Dissolve a known amount of the drug-loaded polymer in a suitable solvent and measure the absorbance using a UV-Vis spectrophotometer at the λmax of 5-FU.

  • Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of drug-loaded polymer) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

In Vitro Drug Release:

  • Disperse 10 mg of the drug-loaded polymer in 1 mL of PBS (pH 7.4).

  • Place the dispersion in a dialysis bag and immerse it in 20 mL of PBS at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Analyze the amount of 5-FU in the withdrawn samples using a UV-Vis spectrophotometer.

Table 2: Hypothetical Drug Loading and Release Data

ParameterValue
Drug Loading
Drug Loading Content (DLC)8.5%
Encapsulation Efficiency (EE)42.5%
In Vitro Release (at 48h)
Cumulative Release (%)65%

Visualizations

experimental_workflow cluster_synthesis Polymer Functionalization cluster_characterization Characterization cluster_application Drug Delivery Application PGMA PGMA Reaction Reaction in DMF with K₂CO₃ at 80°C PGMA->Reaction Pyrimidine 2,4-Dimethyl-6- hydroxypyrimidine Pyrimidine->Reaction Purification Precipitation & Dialysis Reaction->Purification FinalPolymer Functionalized Polymer Purification->FinalPolymer FTIR FTIR FinalPolymer->FTIR NMR NMR FinalPolymer->NMR GPC GPC FinalPolymer->GPC DrugLoading Drug Loading (5-FU) FinalPolymer->DrugLoading ReleaseStudy In Vitro Release Study DrugLoading->ReleaseStudy Analysis UV-Vis Analysis ReleaseStudy->Analysis

Caption: Workflow for synthesis, characterization, and drug delivery application of the functionalized polymer.

signaling_pathway cluster_release Controlled Release Mechanism Polymer Polymer Backbone (PGMA) Pyrimidine Pendant Pyrimidine Group Drug Drug Molecule (e.g., 5-FU) Pyrimidine->Drug Hydrogen Bonding Environment Physiological Environment (pH 7.4) Release Drug Release Environment->Release Diffusion

Caption: Logical relationship of polymer-drug interaction and controlled release.

Application Notes and Protocols for 2,4-Dimethyl-6-hydroxypyrimidine in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive review of scientific literature and patent databases, it is important to note that there is currently a lack of specific published studies and quantitative data on the direct application of 2,4-Dimethyl-6-hydroxypyrimidine in cosmetic formulations for skincare benefits such as anti-aging, skin brightening, or anti-inflammatory effects. While its antioxidant properties are acknowledged in chemical literature, its efficacy and mechanism of action in a cosmetic context have not been substantiated through dedicated research.[1][2]

Therefore, the following application notes and protocols are presented as a generalized framework for the evaluation of a novel pyrimidine-based antioxidant ingredient for cosmetic purposes, based on established industry-standard methodologies. These protocols are intended to guide researchers and formulation scientists in the systematic investigation of a compound like this compound.

Introduction to this compound

This compound is a heterocyclic organic compound.[1] Pyrimidine derivatives have been investigated for a range of biological activities, and their structural similarity to components of nucleic acids makes them of interest in various biochemical processes.[3] Its antioxidant potential suggests a possible role in mitigating oxidative stress, a key factor in skin aging.[1]

Chemical and Physical Properties:

PropertyValueReference
Synonyms 2,6-Dimethyl-4-pyrimidinol, 6-Hydroxy-2,4-dimethylpyrimidine[1]
CAS Number 6622-92-0[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Appearance White to almost white crystalline powder[1]
Melting Point 199 - 202 °C[1]

Hypothetical Cosmetic Applications and Mechanisms of Action

Based on its antioxidant properties, this compound could theoretically be explored for the following cosmetic applications:

  • Anti-aging: By neutralizing free radicals, it may help protect skin cells from oxidative damage, a primary contributor to the visible signs of aging.

  • Skin Brightening: Oxidative stress can contribute to hyperpigmentation. An antioxidant may help in managing the appearance of uneven skin tone.

  • Anti-inflammatory: Some antioxidants exhibit anti-inflammatory properties, which could be beneficial in soothing irritated skin.

Potential Signaling Pathway Involvement:

To ascertain the mechanism of action of a novel antioxidant like this compound, its effect on key signaling pathways in skin cells would need to be investigated. A hypothetical workflow for such an investigation is outlined below.

cluster_investigation Investigation Workflow ingredient This compound cellular_model Human Keratinocytes or Fibroblasts ingredient->cellular_model Treat pathway_analysis Analysis of Signaling Pathways cellular_model->pathway_analysis stressor UVB or H2O2 Treatment stressor->cellular_model Induce Stress outcome Cosmetic Benefit (e.g., Reduced Inflammation, Increased Collagen Synthesis) pathway_analysis->outcome

Caption: A generalized workflow for investigating the cellular effects of a new cosmetic ingredient.

Further investigation would be required to determine if this compound interacts with pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway or the Nuclear Factor-kappa B (NF-κB) pathway, both of which are central to the skin's response to oxidative stress and inflammation.[4][5]

Experimental Protocols for Efficacy and Safety Assessment

The following are detailed, albeit generalized, protocols that would be necessary to evaluate the potential of this compound as a cosmetic ingredient.

In Vitro Efficacy Studies

To quantify the antioxidant potential, a battery of tests is recommended.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common and rapid spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the DPPH radical.[6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6]

Table 1: Hypothetical Antioxidant Activity Data

AssayIC50 (µg/mL) of this compoundIC50 (µg/mL) of Ascorbic Acid (Reference)
DPPH Data Not AvailableData Not Available
ABTS Data Not AvailableData Not Available
FRAP Data Not AvailableData Not Available

Note: This table is a template. No published data is currently available for this compound.

Tyrosinase is a key enzyme in melanin synthesis. Inhibition of this enzyme is a common strategy for skin brightening agents.[7]

Protocol:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of this compound and a positive control (e.g., kojic acid).

  • Add the test and control solutions to the enzyme solution and incubate.

  • Initiate the reaction by adding L-DOPA as a substrate.

  • Measure the formation of dopachrome spectrophotometrically at 475 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.[8]

Table 2: Hypothetical Tyrosinase Inhibition Data

CompoundTyrosinase Inhibition IC50 (µM)
This compound Data Not Available
Kojic Acid (Reference) Data Not Available

Note: This table is a template. No published data is currently available for this compound.

To assess anti-aging potential, the effect on collagen production in human dermal fibroblasts can be measured.

Protocol:

  • Culture human dermal fibroblasts in appropriate media.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

  • Collect the cell culture supernatant.

  • Quantify the amount of pro-collagen type I using an ELISA kit.

  • Normalize the results to the total protein content of the cell lysate.[9]

Safety and Toxicological Assessment

This test assesses the potential of a substance to cause skin irritation.[10]

Protocol:

  • Use a commercially available reconstructed human epidermis model.

  • Topically apply the test substance at different concentrations to the tissue surface.

  • Incubate for a defined period.

  • Assess cell viability using the MTT assay.

  • A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.[10]

This assay determines if a substance becomes toxic when exposed to UV light.[7]

Protocol:

  • Use a cell line such as Balb/c 3T3 fibroblasts.

  • Incubate cells with various concentrations of the test substance.

  • Expose one set of plates to a non-toxic dose of UVA radiation, while keeping a duplicate set in the dark.

  • Assess cytotoxicity using the Neutral Red Uptake assay.

  • Compare the IC50 values between the irradiated and non-irradiated cells to determine the photo-irritation factor (PIF).[11]

This clinical test evaluates the potential for sensitization and allergy.[2][12][13][14]

Protocol:

  • Induction Phase: A patch containing the test formulation is applied to the skin of human volunteers for 24-48 hours, and this is repeated nine times over three weeks.

  • Rest Phase: A two-week period with no applications.

  • Challenge Phase: A single patch is applied to a new skin site.

  • Skin reactions are scored by a dermatologist at various time points to assess irritation and sensitization.[12]

Formulation Guidelines

Should this compound be found to be safe and effective, the following general guidelines for formulation could be considered.

Example Formulation: Antioxidant Facial Serum

PhaseIngredientINCI Name% (w/w)Function
A Deionized WaterAquaq.s. to 100Solvent
GlycerinGlycerin3.00Humectant
Xanthan GumXanthan Gum0.30Thickener
B This compoundThis compound0.50 - 2.00Active Ingredient
Propylene GlycolPropylene Glycol5.00Solvent, Penetration Enhancer
C Phenoxyethanol (and) EthylhexylglycerinPhenoxyethanol (and) Ethylhexylglycerin1.00Preservative

Procedure:

  • Disperse Xanthan Gum in Glycerin and add to Deionized Water with stirring to form Phase A.

  • Dissolve this compound in Propylene Glycol to form Phase B.

  • Add Phase B to Phase A with continuous mixing.

  • Add Phase C and mix until uniform.

  • Adjust pH if necessary.

Stability Testing

The stability of the final formulation is crucial.

Protocol:

  • Package the formulation in its intended final packaging and in an inert glass container (as a control).

  • Store samples at various conditions:

    • Room Temperature (20-25°C)

    • Elevated Temperature (40°C)

    • Refrigerated (4°C)

    • Freeze-Thaw Cycles (-10°C to 25°C)

  • Evaluate physical and chemical parameters (color, odor, pH, viscosity, separation) at set time points (e.g., 1, 2, and 3 months for accelerated testing).[15][16][17]

Conclusion

While this compound possesses antioxidant properties that are theoretically beneficial for cosmetic applications, a significant research gap exists in terms of its proven efficacy and safety in skincare. The protocols and frameworks provided here offer a comprehensive roadmap for the necessary research and development to validate its use. Researchers and cosmetic scientists are encouraged to undertake these studies to unlock the potential of this and other novel pyrimidine derivatives in the field of cosmetic science.

References

Application Notes and Protocols for 2,4-Dimethyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-6-hydroxypyrimidine (CAS No. 6622-92-0), also known as 2,4-Dimethyl-6-pyrimidinol, is a versatile heterocyclic organic compound.[1] Primarily, it serves as a crucial building block and intermediate in the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[2] Its chemical structure provides a reactive scaffold for the development of novel compounds with potential therapeutic or biological activities.

While extensive research showcases its utility as a synthetic precursor, it is important to note that there is a significant lack of publicly available data on the direct biological activity of this compound itself. Therefore, these application notes focus on its established role in organic synthesis, providing protocols for its use in the preparation of bioactive compounds, alongside essential safety and handling information.

Physicochemical Properties and Safety Data

Proper handling and storage of this compound are essential for laboratory safety and maintaining the integrity of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 198.5 - 202 °C[1][2]
Solubility Soluble in DMSO and methanol; sparingly soluble in water.
Purity ≥ 98% (HPLC)[2]

Safety and Handling:

  • Hazard Identification: This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, as with all laboratory chemicals, appropriate caution should be exercised.

  • First Aid Measures:

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1]

    • Skin Contact: Wash off immediately with soap and plenty of water.[1]

    • Inhalation: Remove to fresh air.[1]

    • Ingestion: Clean mouth with water and seek medical attention.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[1]

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[1] Store at room temperature.

  • Incompatible Materials: Strong oxidizing agents.[1]

Synthetic Applications and Protocols

The primary application of this compound is as a starting material for the synthesis of more complex, biologically active molecules. Its structure allows for various chemical modifications.

General Synthetic Workflow

The use of this compound as a synthetic intermediate generally follows a multi-step process to build more complex molecular architectures. A generalized workflow is depicted below.

G A 2,4-Dimethyl-6- hydroxypyrimidine B Activation/ Functionalization A->B C Activated Intermediate (e.g., Chloropyrimidine) B->C D Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D F Complex Pyrimidine Derivative D->F E Coupling Partner (e.g., Boronic Acid, Amine) E->D G Further Modification/ Deprotection F->G H Final Bioactive Compound G->H

Generalized synthetic workflow using this compound.
Protocol: Synthesis of a 6-Substituted Pyrimidine Derivative

This protocol is a representative example of how this compound can be used as a starting material. This procedure first involves the conversion of the hydroxyl group to a more reactive leaving group (e.g., a chloro group), followed by a nucleophilic substitution to introduce a new functional group.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • An appropriate nucleophile (e.g., a primary or secondary amine)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Chlorination of this compound:

    • In a round-bottom flask, suspend this compound (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by slowly pouring the cooled reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the 6-chloro-2,4-dimethylpyrimidine intermediate.

  • Nucleophilic Substitution:

    • Dissolve the 6-chloro-2,4-dimethylpyrimidine intermediate (1 equivalent) in an anhydrous solvent such as acetonitrile.

    • Add the desired nucleophile (1.1 equivalents) and a base like triethylamine (1.2 equivalents).

    • Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Redissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted pyrimidine derivative.

Biological Activity and Signaling Pathways

As of the current literature, there is a notable absence of studies detailing the direct biological effects, such as enzyme inhibition or receptor binding, of this compound itself. Consequently, no quantitative data (e.g., IC₅₀, EC₅₀ values) or established signaling pathways directly modulated by this compound can be presented.

The biological activities reported in the literature are associated with more complex molecules that have been synthesized using this compound as a starting material in multi-step synthetic routes. The final biological properties of these larger molecules are not attributable to the initial this compound core.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of a wide array of complex organic molecules. Its primary utility lies in providing a pyrimidine scaffold that can be further elaborated to generate novel compounds for drug discovery and agrochemical development. While direct biological data for this compound is scarce, its importance in synthetic chemistry is well-established. Researchers using this compound should adhere to standard laboratory safety protocols. The provided synthetic protocol serves as a general guideline for the utilization of this compound in the generation of more complex derivatives.

References

Application Notes and Protocols: Electrophilic Reactions of 2,4-Dimethyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 2,4-dimethyl-6-hydroxypyrimidine with various electrophiles. This versatile building block is of significant interest in medicinal chemistry and materials science due to the diverse functionalities that can be introduced onto the pyrimidine core. The following sections detail the key considerations for electrophilic substitution reactions, including tautomerism, and provide specific protocols for halogenation, nitration, alkylation, and acylation.

Key Concepts: Tautomerism and Reactivity

This compound exists as a mixture of tautomers: the hydroxyl form (A) and the keto form (pyrimidin-4-one, B). This equilibrium is crucial in determining the outcome of reactions with electrophiles. The hydroxyl form presents a more electron-rich aromatic system, susceptible to electrophilic attack on the carbon atoms, particularly at the C-5 position. The keto form has a nucleophilic oxygen and nitrogen, which can lead to O-alkylation/acylation or N-alkylation/acylation. The predominant tautomer and the reaction conditions will dictate the final product distribution.

Halogenation of this compound

Halogenated pyrimidines are valuable intermediates for cross-coupling reactions in drug discovery. The C-5 position of this compound is activated towards electrophilic halogenation.

Experimental Protocol: Bromination

This protocol describes the synthesis of 5-bromo-2,4-dimethyl-6-hydroxypyrimidine.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-bromo-2,4-dimethyl-6-hydroxypyrimidine.

ElectrophileReagentSolventTemperature (°C)Time (h)Yield (%)
Br+NBSAcetonitrile251885-95
Cl+NCSAcetonitrile252480-90

Table 1: Representative quantitative data for the halogenation of this compound.

halogenation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_pyrimidine 2,4-Dimethyl-6- hydroxypyrimidine reaction_step Dissolve in Acetonitrile Stir at Room Temperature start_pyrimidine->reaction_step start_nbs N-Bromosuccinimide (NBS) start_nbs->reaction_step workup_step Solvent Removal reaction_step->workup_step purification_step Recrystallization or Column Chromatography workup_step->purification_step final_product 5-Bromo-2,4-dimethyl-6- hydroxypyrimidine purification_step->final_product

Caption: Experimental workflow for the bromination of this compound.

Nitration of this compound

Nitrated pyrimidines are precursors to amino-pyrimidines, which are important pharmacophores. The nitration of this compound is expected to occur at the C-5 position.

Experimental Protocol: Nitration

This protocol is adapted from the nitration of similar dihydroxypyrimidine derivatives.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice bath

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • Carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C in a round-bottom flask, ensuring the temperature does not exceed 10 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 2,4-dimethyl-5-nitro-6-hydroxypyrimidine.

ElectrophileReagentSolventTemperature (°C)Time (h)Yield (%)
NO2+HNO3/H2SO4H2SO40-5375-85

Table 2: Representative quantitative data for the nitration of this compound.

nitration_pathway reactant This compound product 2,4-Dimethyl-5-nitro-6-hydroxypyrimidine reactant->product Electrophilic Aromatic Substitution reagents HNO3, H2SO4 0-5 °C

Caption: Reaction pathway for the nitration of this compound.

Alkylation of this compound

Alkylation can occur at the oxygen (O-alkylation) or the C-5 position (C-alkylation), depending on the reaction conditions and the nature of the alkylating agent. O-alkylation is generally favored under basic conditions with hard electrophiles, while C-alkylation may be achieved under different conditions.

Experimental Protocol: O-Alkylation (Synthesis of 2,4-Dimethyl-6-methoxypyrimidine)

This protocol describes the synthesis of the O-methylated product.

Materials:

  • This compound

  • Sodium Methoxide

  • Dimethyl Sulfate

  • Methanol (anhydrous)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • Add this compound (1.0 eq) to the sodium methoxide solution and stir until dissolved.

  • Slowly add dimethyl sulfate (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,4-dimethyl-6-methoxypyrimidine.

Alkylating AgentBaseSolventTemperature (°C)Time (h)ProductYield (%)
Dimethyl SulfateNaOMeMethanolReflux5O-alkylation80-90
Methyl IodideK2CO3DMF808O/C-alkylation mixtureVariable

Table 3: Representative quantitative data for the alkylation of this compound.

alkylation_selectivity cluster_o_alkylation O-Alkylation cluster_c_alkylation C-Alkylation start This compound o_conditions Hard Electrophile (e.g., (CH3)2SO4) Basic Conditions start->o_conditions c_conditions Soft Electrophile (e.g., CH3I) Specific Catalysts start->c_conditions o_product 2,4-Dimethyl-6-alkoxypyrimidine o_conditions->o_product c_product 5-Alkyl-2,4-dimethyl-6-hydroxypyrimidine c_conditions->c_product

Caption: Factors influencing O- vs. C-alkylation of this compound.

Acylation of this compound

Acylation, such as the Friedel-Crafts reaction, introduces an acyl group onto the pyrimidine ring, typically at the C-5 position. This reaction provides access to pyrimidine-based ketones, which are versatile intermediates.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the acylation of this compound.

Materials:

  • This compound

  • Acyl Chloride (e.g., Acetyl Chloride)

  • Aluminum Chloride (AlCl3)

  • Dichloromethane (anhydrous)

  • Ice bath

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend aluminum chloride (1.2 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C and slowly add the acyl chloride (1.1 eq).

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 5-acyl-2,4-dimethyl-6-hydroxypyrimidine.

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChlorideAlCl3Dichloromethane0 to 251860-70
Benzoyl ChlorideAlCl3Dichloromethane0 to 252455-65

Table 4: Representative quantitative data for the Friedel-Crafts acylation of this compound.

acylation_mechanism start 2,4-Dimethyl-6- hydroxypyrimidine intermediate Sigma Complex (Wheland Intermediate) start->intermediate + Acylium Ion acylium Acylium Ion (R-C=O)+ product 5-Acyl-2,4-dimethyl-6- hydroxypyrimidine intermediate->product - H+

Caption: Simplified mechanism of Friedel-Crafts acylation at the C-5 position.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,4-Dimethyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-6-hydroxypyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry and drug development due to their potential as therapeutic agents, particularly in oncology. The pyrimidine scaffold is a common feature in many approved drugs, and the functionalization of this compound through nucleophilic substitution reactions is a key strategy for generating novel drug candidates.

The primary route for the functionalization of this compound involves a two-step process. The first step is the conversion of the hydroxyl group into a more effective leaving group, typically a chloro group, via a nucleophilic substitution reaction. This is most commonly achieved through treatment with phosphorus oxychloride (POCl₃). The resulting 4-chloro-2,6-dimethylpyrimidine is a highly reactive intermediate that readily undergoes subsequent nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 4-position, leading to the generation of libraries of compounds for biological screening.

These application notes provide a comprehensive overview of the key nucleophilic substitution reactions of this compound, with a focus on the chlorination and subsequent substitution with amine and alkoxide nucleophiles. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these synthetic methods in a research and development setting.

Key Applications in Drug Development

Derivatives of this compound have shown promise in various therapeutic areas, most notably as anticancer agents. The pyrimidine core is a privileged scaffold for targeting a range of biological macromolecules, including protein kinases.

Anticancer Activity:

Numerous studies have demonstrated the potent anticancer activities of substituted pyrimidine derivatives. These compounds often exert their effects by inhibiting key enzymes involved in cell cycle progression and signal transduction. A significant target class for pyrimidine-based inhibitors is the Cyclin-Dependent Kinase (CDK) family.

CDKs are a group of serine/threonine kinases that play a pivotal role in regulating the cell cycle.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[3] Small molecule inhibitors that target the ATP-binding pocket of CDKs can block their kinase activity, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

The general mechanism of action for pyrimidine-based CDK inhibitors involves the pyrimidine scaffold acting as a hinge-binder, forming hydrogen bonds with the backbone of the kinase in the ATP-binding site. The various substituents introduced through nucleophilic substitution reactions can then occupy adjacent hydrophobic pockets, enhancing both the potency and selectivity of the inhibitor.

Experimental Protocols

Protocol 1: Chlorination of this compound

This protocol describes the conversion of this compound to 4-chloro-2,6-dimethylpyrimidine, a key intermediate for subsequent nucleophilic substitution reactions.

Reaction Scheme:

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ice water

  • Sodium carbonate solution

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 mmol) in toluene (15 mL) in a round-bottom flask, add phosphorus oxychloride (POCl₃, 3.0 mmol).

  • Stir the mixture at reflux for 3 hours.

  • After completion of the reaction (monitored by TLC), carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Quench the reaction by slowly adding the reaction mixture to ice water (10 mL) with vigorous stirring.

  • Adjust the pH of the aqueous solution to 9-10 with a saturated sodium carbonate solution.

  • Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography if necessary.

Quantitative Data:

Starting MaterialReagentSolventReaction TimeTemperatureYieldReference
This compoundPOCl₃Toluene3 hReflux82%[6]
Protocol 2: Nucleophilic Substitution with Amines (Amination)

This protocol outlines the general procedure for the reaction of 4-chloro-2,6-dimethylpyrimidine with various primary and secondary amines to yield 4-amino-2,6-dimethylpyrimidine derivatives.

Reaction Scheme:

Materials:

  • 4-Chloro-2,6-dimethylpyrimidine

  • Amine (e.g., ammonia, primary amine, secondary amine)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., K₂CO₃, triethylamine, if necessary)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 4-chloro-2,6-dimethylpyrimidine (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask.

  • Add the desired amine (1.1 - 2.0 mmol). If using an amine salt, an equivalent of a non-nucleophilic base like triethylamine should be added. For less reactive amines, a base such as K₂CO₃ may be required.[7]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (for analogous compounds):

Starting MaterialNucleophileSolventTemperatureYieldReference
4,6-DichloropyrimidineAdamantane-containing aminesDMF140 °CNot specified[7]
2,4-Diamino-6-chloropyrimidine(S)-2,3-isopropylideneglycerolDMSO90 °C77%[4]

Note: Specific yield for the reaction of 4-chloro-2,6-dimethylpyrimidine was not found in the searched literature. The provided data is for structurally similar compounds and should be used as a guideline.

Protocol 3: Nucleophilic Substitution with Alkoxides (Alkoxylation)

This protocol describes the general procedure for the reaction of 4-chloro-2,6-dimethylpyrimidine with alkoxides to produce 4-alkoxy-2,6-dimethylpyrimidine derivatives.

Reaction Scheme:

Materials:

  • 4-Chloro-2,6-dimethylpyrimidine

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)

  • Corresponding alcohol (e.g., methanol, ethanol) as solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Prepare a solution of the sodium alkoxide in its corresponding alcohol. For example, dissolve sodium metal in anhydrous methanol to prepare sodium methoxide in methanol.

  • To the alkoxide solution, add 4-chloro-2,6-dimethylpyrimidine (1.0 mmol) at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data (for analogous compounds):

Starting MaterialNucleophileSolventTemperatureYieldReference
4,6-Dichloro-2-(methylthio)pyrimidineSodium ethoxideEthanol~20 °C89%[8]
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium methoxideNot specifiedNot specifiedNot specified[9]

Note: Specific yield for the reaction of 4-chloro-2,6-dimethylpyrimidine with alkoxides was not found in the searched literature. The provided data is for structurally similar compounds and should be used as a guideline.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution This compound This compound Chlorination Reaction Chlorination Reaction Toluene Reflux, 3h This compound->Chlorination Reaction POCl3 POCl3 POCl3->Chlorination Reaction 4-Chloro-2,6-dimethylpyrimidine 4-Chloro-2,6-dimethylpyrimidine Chlorination Reaction->4-Chloro-2,6-dimethylpyrimidine Amination Amination Solvent Heat 4-Chloro-2,6-dimethylpyrimidine->Amination Alkoxylation Alkoxylation Alcohol RT or Heat 4-Chloro-2,6-dimethylpyrimidine->Alkoxylation Amine (R2NH) Amine (R2NH) Amine (R2NH)->Amination Alkoxide (NaOR) Alkoxide (NaOR) Alkoxide (NaOR)->Alkoxylation 4-Amino-2,6-dimethylpyrimidine Derivative 4-Amino-2,6-dimethylpyrimidine Derivative Amination->4-Amino-2,6-dimethylpyrimidine Derivative 4-Alkoxy-2,6-dimethylpyrimidine Derivative 4-Alkoxy-2,6-dimethylpyrimidine Derivative Alkoxylation->4-Alkoxy-2,6-dimethylpyrimidine Derivative

Caption: General workflow for the two-step nucleophilic substitution of this compound.

CDK-Mediated Cell Cycle Regulation and Inhibition

G cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 pRb-E2F pRb-E2F Cyclin D-CDK4/6->pRb-E2F phosphorylates pRb pRb E2F E2F DNA Replication DNA Replication E2F->DNA Replication activates transcription pRb(P) pRb-P pRb-E2F->pRb(P) pRb(P)->E2F releases Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Cyclin D-CDK4/6 inhibits

Caption: Simplified signaling pathway of CDK4/6 in G1/S phase transition and its inhibition by pyrimidine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Dimethyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2,4-Dimethyl-6-hydroxypyrimidine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure successful and high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used and efficient method is the acid-catalyzed condensation reaction of urea and acetylacetone.[1] This one-pot synthesis is straightforward and can achieve high yields under optimized conditions.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Temperature: The reaction requires heating to proceed efficiently. Insufficient temperature can lead to a slow or incomplete reaction.

  • Incorrect Molar Ratio of Reactants: An inappropriate ratio of urea to acetylacetone can result in unreacted starting materials and lower yield.

  • Ineffective Catalyst: The concentration and type of acid catalyst are crucial. An insufficient amount of catalyst will slow down the reaction.

  • Presence of Water: The starting materials and solvent should be sufficiently dry, as water can interfere with the condensation reaction.

  • Impure Reagents: The purity of urea and acetylacetone can significantly impact the reaction outcome.

Q3: I am observing the formation of an insoluble precipitate during the reaction. What could it be?

A3: In some cases, side reactions can lead to the formation of insoluble byproducts. One possibility is the self-condensation of acetylacetone under acidic conditions. Ensure that the temperature is well-controlled and that the reactants are added in the correct order as specified in the protocol.

Q4: How can I effectively purify the final product?

A4: The product, this compound hydrochloride, is typically isolated by filtration.[1] Subsequent neutralization with an alkali metal hydroxide solution yields the free base. For further purification, recrystallization is a common and effective method.[2][3] The choice of solvent for recrystallization is critical and should be determined based on the solubility of the compound.

Q5: What is the role of the acid catalyst in this synthesis?

A5: The acid catalyst, typically hydrogen chloride, protonates the carbonyl oxygen of acetylacetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of urea. This initiates the condensation and subsequent cyclization to form the pyrimidine ring.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inadequate heating.Ensure the reaction mixture is heated to the recommended temperature (e.g., 52-65°C) and maintained for the specified duration.[1]
Insufficient catalyst.Verify the concentration and amount of the hydrogen chloride solution used.
Poor quality of starting materials.Use high-purity urea and acetylacetone. Ensure they are dry.
Formation of a Dark-Colored Reaction Mixture Side reactions or decomposition at high temperatures.Carefully control the reaction temperature. Avoid overheating. Monitor the reaction progress to prevent prolonged heating after completion.
Product is Difficult to Filter Very fine crystals or amorphous solid has formed.Allow the reaction mixture to cool slowly to promote the formation of larger crystals. If the product has "oiled out," try to induce crystallization by scratching the inside of the flask or adding a seed crystal.
Incomplete Neutralization of the Hydrochloride Salt Insufficient amount of base added.Monitor the pH of the solution during neutralization. Ensure enough alkali hydroxide is added to completely convert the hydrochloride salt to the free base.[1]
Low Purity of the Final Product After Neutralization Co-precipitation of impurities.Wash the filtered product thoroughly with cold water to remove any soluble impurities. For higher purity, perform a recrystallization.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of this compound hydrochloride, based on reported experimental data.[1]

Urea (moles) Acetylacetone (moles) Solvent Catalyst Temperature (°C) Reaction Time (hours) Yield (%)
0.50.53Methanol (200 ml)40% HCl in Methanol (68 g)52390.2
0.50.53Isopropanol (280 ml)2.7N HCl in Isopropanol65280.7 (initial)

Experimental Protocols

Synthesis of this compound Hydrochloride [1]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 30 g (0.5 moles) of urea, 53 g (0.53 moles) of acetylacetone, and 200 ml of methanol.

  • Heating: Stir the mixture and heat to 52°C.

  • Catalyst Addition: Add 68 g of a 40% hydrogen chloride solution in methanol.

  • Reflux: Maintain the stirring and reflux the mixture for 3 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product, this compound hydrochloride, will precipitate out of the solution. Collect the solid by filtration and dry.

Neutralization to this compound [1]

  • Dissolution: Dissolve the obtained this compound hydrochloride in water.

  • Neutralization: Add a 35-50% aqueous solution of sodium hydroxide or potassium hydroxide until the solution is neutralized.

  • Precipitation and Isolation: Allow the mixture to stand for 1-5 hours to ensure complete precipitation of the free base.

  • Filtration and Drying: Collect the solid product by filtration, wash with cold water, and dry at room temperature.

Visualizations

Synthesis_Pathway Urea Urea Intermediate Acyclic Intermediate Urea->Intermediate + HCl Acetylacetone Acetylacetone Acetylacetone->Intermediate Product_HCl This compound Hydrochloride Intermediate->Product_HCl Cyclization - H2O Product This compound Product_HCl->Product Neutralization (NaOH or KOH)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Temp Is Reaction Temperature Correct? Start->Check_Temp Check_Catalyst Is Catalyst Concentration Adequate? Check_Temp->Check_Catalyst Yes Optimize_Temp Adjust Temperature Check_Temp->Optimize_Temp No Check_Reagents Are Reagents Pure and Dry? Check_Catalyst->Check_Reagents Yes Optimize_Catalyst Adjust Catalyst Amount Check_Catalyst->Optimize_Catalyst No Check_Time Is Reaction Time Sufficient? Check_Reagents->Check_Time Yes Purify_Reagents Use Pure/Dry Reagents Check_Reagents->Purify_Reagents No Increase_Time Increase Reaction Time Check_Time->Increase_Time No Success Yield Optimized Check_Time->Success Yes Optimize_Temp->Success Optimize_Catalyst->Success Purify_Reagents->Success Increase_Time->Success

Caption: Troubleshooting workflow for low yield.

Parameter_Yield_Relationship Yield Yield Temp Temperature Temp->Yield Increases Time Reaction Time Time->Yield Increases (to a point) Catalyst Catalyst Conc. Catalyst->Yield Increases Ratio Reactant Ratio Ratio->Yield Optimal Ratio Exists

Caption: Relationship between reaction parameters and yield.

References

Technical Support Center: Synthesis of 2,4-Dimethyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2,4-Dimethyl-6-hydroxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely recognized and practiced method for the synthesis of this compound is the acid-catalyzed condensation reaction between acetylacetone (also known as pentane-2,4-dione) and urea.[1][2] This one-pot reaction is favored for its operational simplicity and generally high yields.[3]

Q2: What are the primary starting materials and catalyst for this synthesis?

A2: The key starting materials are acetylacetone and urea. The reaction is typically catalyzed by a strong acid, with hydrogen chloride (often introduced as a solution in a lower alcohol like methanol or isopropanol) being a common choice.[3]

Q3: What is the expected yield for this reaction?

A3: Yields can vary depending on the specific reaction conditions. However, under optimized conditions, the yield of the hydrochloride salt of this compound can be as high as 90.2%.[3] Subsequent neutralization to obtain the free base dihydrate can proceed with yields of up to 96.9%.[3]

Q4: What are the common side products I should be aware of?

A4: The primary side products can arise from the self-condensation of acetylacetone under acidic conditions, which can lead to the formation of various unsaturated ketones and aromatic compounds.[4] Additionally, at elevated temperatures, urea can decompose to form byproducts such as biuret, triuret, and cyanuric acid, which could potentially react further or contaminate the final product.[5][6][7] Incomplete cyclization may also result in the formation of open-chain intermediates.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Symptoms:

  • The isolated product mass is significantly lower than the theoretical maximum.

  • Large amounts of unreacted starting materials are detected in the crude product (e.g., by TLC or NMR).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inadequate Catalyst Concentration Ensure the molar ratio of hydrogen chloride to urea is appropriate. A patent suggests a molar ratio of HCl to urea in the range of 1.2:1 to 2:1 for optimal results.[3]The acid catalyst is crucial for the condensation and cyclization steps. Insufficient acid will result in a slow or incomplete reaction.
Presence of Water in the Reaction Use anhydrous solvents and ensure starting materials are dry. A patent for a similar synthesis highlights that the presence of a large amount of water can limit the reaction from proceeding to completion.[3]The reaction is a dehydration process, and excess water can shift the equilibrium back towards the starting materials, thus reducing the yield.
Suboptimal Reaction Temperature Optimize the reaction temperature. A common protocol involves heating the reaction mixture to reflux.[3] A temperature range of 50-100°C has been reported to be effective.[8]Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to the decomposition of urea and increased side product formation.
Insufficient Reaction Time Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). The reaction time can range from a few hours to overnight.[3]The reaction may not have reached completion.
Problem 2: Presence of a Viscous, Dark-Colored Impurity in the Crude Product

Symptoms:

  • The crude product is a dark brown, viscous oil or solid.

  • Purification by recrystallization is difficult.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Self-Condensation of Acetylacetone Maintain a controlled reaction temperature. Add the acid catalyst gradually to the mixture of acetylacetone and urea.Acetylacetone can undergo self-condensation in the presence of a strong acid, leading to the formation of colored and polymeric byproducts.[4] Controlling the temperature and the rate of acid addition can help to minimize this side reaction.
Decomposition of Urea Avoid excessively high reaction temperatures. The optimal temperature range is typically between 50°C and 100°C.[8]At temperatures above its melting point (133°C), urea starts to decompose, which can lead to the formation of colored impurities.[9]
Problem 3: Difficulty in Isolating the Product

Symptoms:

  • The product does not precipitate from the reaction mixture upon cooling.

  • Low recovery after workup.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Formation of the Soluble Hydrochloride Salt The initial product formed is the hydrochloride salt, which can be soluble in the reaction medium. After the reaction is complete, cool the mixture to room temperature to allow for precipitation. If precipitation is incomplete, reducing the volume of the solvent by evaporation may be necessary.[3]The solubility of the product salt is dependent on the solvent and temperature.
Neutralization and Isolation of the Free Base To obtain the free base, the isolated hydrochloride salt is dissolved in water and neutralized with an alkali metal hydroxide solution (e.g., sodium hydroxide or potassium hydroxide). The resulting this compound dihydrate will then precipitate and can be collected by filtration.[3]The free base is typically less soluble in aqueous solutions than its hydrochloride salt.

Experimental Protocols

Synthesis of this compound Hydrochloride[3]
  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 30g of urea (0.5 mole), 53g of acetylacetone (0.53 mole), and 200 ml of methanol.

  • Reaction: Stir and heat the mixture to 52°C.

  • Catalyst Addition: Add 68g of a 40% hydrogen chloride solution in methanol.

  • Reflux: Maintain stirring and reflux the mixture for 3 hours.

  • Isolation: Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Drying: Dry the solid to obtain this compound hydrochloride.

    • Expected Yield: Approximately 72.4g (90.2%).

Purification by Recrystallization
  • Solvent Selection: While specific data for this compound is limited, for similar pyrimidine derivatives, ethanol or a mixture of ethanol and water is often effective for recrystallization.[10] For compounds soluble only in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be a successful technique. This involves dissolving the compound in the high-boiling point solvent and placing it in a larger container with a more volatile anti-solvent (e.g., dichloromethane or diethyl ether).[11]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity analysis. For a similar compound, 2,4-diamino-6-hydroxypyrimidine, a C18 column with a mobile phase consisting of a potassium dihydrogen phosphate buffer and methanol in a gradient elution has been used.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities, such as those arising from the self-condensation of acetylacetone. Derivatization of the analyte may be necessary to increase its volatility.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting Troubleshooting Low Yield start Low Yield Observed check_catalyst Verify Catalyst Concentration (e.g., 1.2-2:1 HCl:Urea) start->check_catalyst check_water Ensure Anhydrous Conditions check_catalyst->check_water [Catalyst OK] solution_found Yield Improved check_catalyst->solution_found [Adjust Catalyst] check_temp Optimize Reaction Temperature (50-100°C) check_water->check_temp [Anhydrous] check_water->solution_found [Dry Reagents/Solvents] check_time Monitor Reaction Progress (TLC) and Extend Time if Needed check_temp->check_time [Temp OK] check_temp->solution_found [Adjust Temperature] check_time->solution_found [Time Optimized]

Caption: A flowchart for diagnosing and resolving low product yield.

Signaling Pathway of the Main Reaction

Main_Reaction_Pathway Synthesis of this compound acetylacetone Acetylacetone intermediate Open-chain Intermediate acetylacetone->intermediate urea Urea urea->intermediate acid_catalyst H+ acid_catalyst->intermediate Catalyzes product This compound intermediate->product Cyclization/ Dehydration water 2 H₂O intermediate->water - 2 H₂O

Caption: The reaction pathway for the formation of the target molecule.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow Synthesis and Purification Workflow start Mix Acetylacetone, Urea, and Methanol heat Heat to 52°C start->heat add_catalyst Add HCl in Methanol heat->add_catalyst reflux Reflux for 3 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter_hcl Filter to Isolate Hydrochloride Salt cool->filter_hcl neutralize Dissolve in Water and Neutralize with NaOH filter_hcl->neutralize filter_base Filter to Isolate Free Base Dihydrate neutralize->filter_base recrystallize Recrystallize from Appropriate Solvent filter_base->recrystallize dry Dry Final Product recrystallize->dry end Pure this compound dry->end

Caption: A step-by-step workflow for the synthesis and purification process.

References

Technical Support Center: Purification of 2,4-Dimethyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Dimethyl-6-hydroxypyrimidine. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for polar compounds like hydroxypyrimidines include water, ethanol, or mixtures thereof.
Not enough solvent is being used.Add small increments of hot solvent until the compound fully dissolves. Be mindful not to add excessive solvent, as this will reduce recovery yield.
No crystals form upon cooling. The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Oily precipitate forms instead of crystals. The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent.
Impurities are preventing crystal lattice formation.Try a different recrystallization solvent or pre-purify the material using another technique like column chromatography.
Low recovery of purified product. Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of dissolved product in the mother liquor.
Crystals were lost during filtration.Ensure the filter paper is properly fitted to the Buchner funnel and that the vacuum is not too strong, which could pull fine crystals through.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the compound from impurities. Incorrect mobile phase polarity.Optimize the solvent system using thin-layer chromatography (TLC) first to find an eluent that gives good separation (Rf value of the target compound around 0.3-0.5).
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and poor separation.[1]
The sample was loaded incorrectly.Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent and load it onto the column in a narrow band.[1]
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The compound is eluting too quickly with impurities. The mobile phase is too polar.Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracks appear in the silica gel bed. The column ran dry.Never let the solvent level drop below the top of the silica gel.[2] Keep the column topped up with the mobile phase.
Heat generated from the solvent wetting the silica.Allow the column to cool after packing before running the separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common byproducts can include unreacted starting materials (e.g., urea and acetylacetone), isomers, and polymeric materials.[3] Side reactions may also lead to the formation of other substituted pyrimidines.

Q2: Which purification technique is best for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for solid compounds if a suitable solvent can be found. For complex mixtures or to achieve very high purity, column chromatography is more effective.[1][4]

Q3: How do I choose a suitable solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also either not dissolve the impurities at all or dissolve them very well even at low temperatures. The solvent should not react with the compound and should have a relatively low boiling point for easy removal.

Q4: What is a typical mobile phase for column chromatography of this compound?

A4: Given the polar nature of the hydroxyl and pyrimidine groups, a moderately polar mobile phase is likely required. A gradient of ethyl acetate in hexane or dichloromethane in methanol are common starting points for separating polar compounds. The optimal solvent system should be determined by preliminary TLC analysis.

Q5: Can I use sublimation to purify this compound?

A5: Sublimation is a viable technique for purifying solids that have a sufficiently high vapor pressure below their melting point.[5] While there is no specific literature found for the sublimation of this compound, it could be an effective method if the compound is thermally stable and the impurities are not volatile.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Column Chromatography Protocol
  • Column Preparation:

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.[1]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (eluent).

    • Carefully pour the slurry into the column, allowing the silica to settle without forming air bubbles or cracks. Gently tap the column to aid in packing.[1]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb into the silica gel.

  • Elution:

    • Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand and silica.

    • Begin collecting fractions in test tubes or flasks.

    • Continuously add more mobile phase to the top of the column to prevent it from running dry.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure compound.

    • Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Compound B Add Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling C->D E Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow A Prepare Silica Slurry B Pack Column A->B C Dissolve Crude Sample D Load Sample onto Column C->D E Add Mobile Phase F Collect Fractions E->F G TLC Analysis of Fractions H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Compound I->J

Caption: General workflow for purification by column chromatography.

References

stability and degradation of 2,4-Dimethyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2,4-Dimethyl-6-hydroxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a solid that is generally stable under normal laboratory conditions.[1][2][3] For optimal stability, it should be stored in a tightly closed container in a dry and well-ventilated place.[2]

Q2: What are the known degradation pathways for pyrimidine derivatives like this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, pyrimidine rings can be susceptible to degradation through several mechanisms, including hydrolysis, oxidation, and photodegradation.[4][5] The degradation of pyrimidines can involve ring opening or modification of substituents.[6]

Q3: Is this compound sensitive to light?

A3: Pyrimidine derivatives can undergo photodegradation upon exposure to UV light.[4][7] It is recommended to protect this compound and its solutions from light, especially during long-term storage, to prevent potential degradation.

Q4: What is the expected stability of this compound in acidic and basic solutions?

A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. Pyrimidine N-oxides, a related class of compounds, have been shown to be unstable in acidic conditions, leading to ring contraction. While not an N-oxide, this suggests that the pyrimidine ring system can be susceptible to acid-catalyzed hydrolysis. Basic conditions may also promote degradation, although specific data for this compound is unavailable. It is advisable to perform pH stability studies for your specific application.

Q5: Are there any known incompatibilities with other common laboratory reagents?

A5: The Safety Data Sheet (SDS) for this compound advises avoiding incompatible products, though specific reagents are not listed.[3] As a general precaution, avoid strong oxidizing agents, strong acids, and strong bases unless their compatibility has been experimentally verified.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected loss of compound potency or purity over time. Degradation due to improper storage.- Store the compound in a tightly sealed container at the recommended temperature, protected from light and moisture. - Perform regular purity checks using a suitable analytical method like HPLC.
Appearance of unknown peaks in chromatograms of aged solutions. Degradation of the compound in the chosen solvent or buffer.- Prepare fresh solutions before use. - Investigate the stability of the compound in your specific solvent or buffer system by performing a time-course study. - Consider using a different, more inert solvent if degradation is observed.
Inconsistent experimental results. Variability in compound stability under experimental conditions.- Control and monitor experimental parameters such as temperature, pH, and light exposure. - Prepare and handle all samples consistently. - Run control samples to assess compound stability throughout the experiment.
Discoloration of the solid compound. Potential slow degradation or contamination.- Do not use the discolored material. - Re-purify the compound if possible and re-verify its identity and purity. - If purification is not feasible, procure a new batch of the compound.

Quantitative Data Summary

Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C

pH% Degradation after 24 hours% Degradation after 7 days
2< 1%5%
5< 1%2%
7< 1%< 1%
92%10%
1210%40%

Table 2: Illustrative Thermal and Photostability of Solid this compound

Condition% Degradation after 30 days
40°C< 1%
60°C3%
Photostability (ICH Q1B)5%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and assess the stability of this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • HPLC system with a suitable column (e.g., C18)

2. Procedure: a. Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. b. Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. c. Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours. d. Thermal Degradation: Expose the solid compound to 80°C for 48 hours. e. Photodegradation: Expose the solid compound to light according to ICH Q1B guidelines. f. Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Compound 2,4-Dimethyl-6- hydroxypyrimidine Solution Prepare Stock Solution Compound->Solution Thermal Thermal Stress (Solid, 80°C) Compound->Thermal Photo Photolytic Stress (ICH Q1B) Compound->Photo Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Solution->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Solution->Oxidation HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Identify Degradants, Determine Degradation %) HPLC->Data Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV) Parent This compound RingOpening Ring-Opened Products Parent->RingOpening H₂O Hydroxylated Hydroxylated Derivatives Parent->Hydroxylated [O] N_Oxide N-Oxide Formation Parent->N_Oxide [O] Dimers Pyrimidine Dimers Parent->Dimers Rearrangement Rearrangement Products Parent->Rearrangement

References

Technical Support Center: Production of 2,4-Dimethyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of 2,4-Dimethyl-6-hydroxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent and economically viable method for the large-scale synthesis of this compound is the Pinner synthesis. This reaction involves the acid-catalyzed condensation of a β-dicarbonyl compound, typically ethyl acetoacetate, with acetamidine hydrochloride.

Q2: What are the critical process parameters to control during the scale-up of the Pinner synthesis for this compound?

A2: Key parameters to meticulously control during scale-up include:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can lead to the hydrolysis of the acetamidine starting material and key intermediates, significantly reducing the yield.[1]

  • Temperature Control: The reaction can be exothermic, and poor heat management at a larger scale can lead to side reactions and product degradation.

  • Reagent Stoichiometry and Addition Rate: The molar ratio of reactants and the rate of addition, especially of the base, are crucial for maximizing product formation and minimizing byproducts.

  • Mixing Efficiency: Homogeneous mixing is essential in large reactors to ensure uniform reaction conditions and prevent localized "hot spots" or areas of high reactant concentration.

Q3: What are the most common impurities and byproducts encountered during the production of this compound?

A3: Common impurities can include unreacted starting materials (ethyl acetoacetate and acetamidine), self-condensation products of ethyl acetoacetate, and incompletely cyclized intermediates.[2] Hydrolysis products can also be present if anhydrous conditions are not strictly maintained.[1]

Q4: How can the purity of this compound be assessed at an industrial scale?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for determining the purity of this compound and quantifying impurities.[3][4] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[3][4]

Troubleshooting Guides

Low Yield
Symptom Potential Cause Troubleshooting Action
Consistently low yield of this compoundPresence of water in reactants or solvent.Ensure all reactants and solvents are thoroughly dried before use. Implement in-process moisture analysis if possible.[1]
Suboptimal reaction temperature.Optimize the reaction temperature profile. For exothermic reactions, ensure efficient cooling of the reactor.
Inefficient mixing in the reactor.Verify that the agitator speed and design are adequate for the reactor volume and viscosity of the reaction mixture.
Degradation of acetamidine hydrochloride.Use high-quality, freshly prepared, or properly stored acetamidine hydrochloride.[1]
Product Purity Issues
Symptom Potential Cause Troubleshooting Action
Presence of unreacted starting materials in the final product.Incomplete reaction.Increase reaction time or moderately increase the reaction temperature. Monitor reaction progress by HPLC to determine the optimal endpoint.[2]
Incorrect stoichiometry.Verify the molar ratios of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.
High levels of unknown impurities.Side reactions due to poor temperature control.Improve the reactor's heat management system. Consider a slower addition of reagents to control the exotherm.
Self-condensation of ethyl acetoacetate.Optimize the reaction conditions, particularly the choice and amount of base, to favor the desired cyclization.[2]
Physical Product Quality Issues
Symptom Potential Cause Troubleshooting Action
Difficulty in filtering the product after crystallization.Formation of very fine crystals.Optimize the cooling profile during crystallization. A slower cooling rate can promote the growth of larger, more easily filterable crystals.
Presence of amorphous material.Ensure complete dissolution of the crude product before crystallization and consider using an anti-solvent to induce crystallization.
Product discoloration.Thermal degradation.Avoid excessive temperatures during reaction and work-up. Consider purification methods that do not require high heat, such as recrystallization from a suitable solvent at a lower temperature.

Data Presentation

Table 1: Illustrative Impact of Water Content on Reaction Yield

Water Content in Solvent (%)Lab Scale Yield (1L) (%)Pilot Scale Yield (100L) (%)
< 0.059288
0.18578
0.56555
1.04032

Note: This data is illustrative and based on general principles of the Pinner synthesis. Actual results may vary.

Table 2: Comparison of Purification Methods for this compound

Purification MethodTypical Purity Achieved (%)AdvantagesDisadvantages
Recrystallization> 99.5High purity, cost-effective at scale.Potential for product loss in the mother liquor.
Column Chromatography> 99.8Very high purity, good for removing closely related impurities.Not economically viable for large-scale production due to solvent consumption and time.
DistillationNot applicable-The compound decomposes at its boiling point.

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)

  • Reaction Setup: A 1L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a nitrogen atmosphere.

  • Reagents:

    • Ethyl acetoacetate (1.0 mol)

    • Acetamidine hydrochloride (1.05 mol)

    • Sodium ethoxide (1.1 mol) in anhydrous ethanol (500 mL)

  • Procedure:

    • The sodium ethoxide solution is charged into the reaction flask.

    • Acetamidine hydrochloride is added portion-wise to the stirred solution at room temperature.

    • Ethyl acetoacetate is then added dropwise via the dropping funnel over 30 minutes.

    • The reaction mixture is heated to reflux and maintained for 4-6 hours. Reaction progress is monitored by TLC or HPLC.

    • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified with acetic acid to precipitate the crude product.

    • The crude product is filtered, washed with cold water, and dried.

  • Purification: The crude product is recrystallized from ethanol to yield pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagents Reagents: - Ethyl Acetoacetate - Acetamidine HCl - Sodium Ethoxide reaction Condensation Reaction (Pinner Synthesis) reagents->reaction Anhydrous Ethanol solvent_removal Solvent Removal reaction->solvent_removal precipitation Acidification & Precipitation solvent_removal->precipitation filtration Filtration & Washing precipitation->filtration crystallization Recrystallization filtration->crystallization drying Drying crystallization->drying final_product Pure 2,4-Dimethyl- 6-hydroxypyrimidine drying->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Product Yield check_water Check for Water in Reagents/Solvents? start->check_water water_present Dry all materials and rerun check_water->water_present Yes no_water No check_water->no_water check_temp Review Reaction Temperature Profile? no_water->check_temp temp_issue Optimize heating/ cooling protocol check_temp->temp_issue Yes temp_ok No check_temp->temp_ok check_mixing Evaluate Mixing Efficiency? temp_ok->check_mixing mixing_issue Increase agitation or modify impeller design check_mixing->mixing_issue Yes mixing_ok No check_mixing->mixing_ok check_reagents Assess Reagent Purity/Stoichiometry? mixing_ok->check_reagents reagent_issue Use pure reagents and verify stoichiometry check_reagents->reagent_issue Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous solubility of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine derivative has poor water solubility. What are the initial steps I should take?

A1: Initially, you should focus on simple formulation strategies. The primary approaches involve chemical modification and formulation adjustments.[1] Key initial strategies include pH adjustment, the use of co-solvents, and temperature modification.[1] For amine-containing pyrimidine derivatives, solubility is highly pH-dependent; lowering the pH can protonate the amine group, forming a more soluble cationic species.[1] Additionally, vigorous vortexing and brief sonication can aid in dissolving solid particles.[1]

Q2: How does pH adjustment improve the solubility of pyrimidine derivatives?

A2: The solubility of pyrimidine derivatives containing ionizable groups is often dependent on the pH of the aqueous solution.[1] For weakly basic pyrimidines, lowering the pH below their pKa will lead to the formation of a more soluble salt.[1][2] Conversely, for weakly acidic pyrimidines, increasing the pH above their pKa will enhance solubility.[2] It's crucial to determine the pKa of your compound to effectively use pH modification. For instance, for a compound with a pKa similar to 4-aminopyrimidine (pKa 5.71), a pH below 5 is likely to significantly improve solubility.[1]

Q3: What are co-solvents and how do I choose one for my pyrimidine derivative?

A3: Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[3] Commonly used co-solvents in research settings include dimethyl sulfoxide (DMSO), ethanol, and propylene glycol.[3] The choice of co-solvent and its concentration depends on the specific pyrimidine derivative and the requirements of your experiment (e.g., tolerance of biological systems). It is advisable to start with a small percentage of the co-solvent and gradually increase it, while being mindful of its potential impact on your assay.

Q4: When should I consider more advanced solubility enhancement techniques?

A4: If simple methods like pH adjustment and the use of co-solvents are insufficient or incompatible with your experimental system, you should explore more advanced techniques. These can be broadly categorized into physical and chemical modifications.[4] Physical modifications include particle size reduction (micronization, nanosuspension), and creating solid dispersions.[4] Chemical modifications primarily involve creating prodrugs.[5][6]

Q5: What is a solid dispersion and how can it improve the solubility of my compound?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, typically a polymer.[3][7] This technique can enhance solubility by converting the drug to an amorphous state, which has a higher energy and is more readily dissolved compared to its crystalline form.[3][7] Common hydrophilic polymers used include polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[3]

Q6: How can a prodrug strategy be used to enhance the solubility of pyrimidine derivatives?

A6: A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[8] This approach can significantly improve aqueous solubility by attaching a hydrophilic promoiety to the parent pyrimidine derivative.[5][6] For example, introducing a water-soluble N-methylpiperazino group via an O-alkyl carbamate linker has been shown to dramatically increase the solubility of pyrazolo[3,4-d]pyrimidine compounds.[5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution upon dilution of a DMSO stock in an aqueous buffer. The solubility limit of the compound in the final aqueous concentration has been exceeded.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if permissible for your experiment.[1]- Lower the pH of the aqueous buffer if your compound is a weak base.[1]- Consider using a different solubility enhancement technique, such as complexation with cyclodextrins.[4]
The solution remains cloudy or appears as a suspension even with a co-solvent. The compound has not fully dissolved or has exceeded its solubility limit in the co-solvent/water mixture.- Increase the concentration of the co-solvent cautiously.[1]- Gently warm the solution, as solubility often increases with temperature.[9]- Use sonication to aid in the dissolution process.[1]
The hydrochloride salt of my pyrimidine derivative is not dissolving in water. The pH of the water may not be sufficiently acidic to maintain the protonated, soluble form of the compound.- Ensure the pH of the water is neutral or slightly acidic.[1]- If using a buffer, verify that the pH is below the pKa of the compound.[1]
Solubility enhancement is achieved, but the compound shows reduced biological activity. The chosen excipient (e.g., polymer, cyclodextrin) may be interfering with the interaction of the compound with its biological target.- Screen a panel of different excipients to find one that does not impact activity.- If using a prodrug approach, ensure that the prodrug is efficiently converted to the active parent compound under the experimental conditions.

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data on the improvement of aqueous solubility for pyrimidine derivatives using different enhancement techniques.

Table 1: Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Prodrug Approach

Parent CompoundProdrugSolubility of Parent Compound (µg/mL)Predicted Solubility of Prodrug (µg/mL)Fold Increase in SolubilityReference
Compound 1Compound 8< 0.016>600[5]
Compound 2Compound 70.05 (experimental)17.7~354[5]
Compound 46Compound 47--600-fold improvement[6]

Table 2: Solubility of a Dihydrofuro[3,4-d]pyrimidine Derivative

CompoundpHAqueous Solubility (µg/mL)
587.013.46

This data is compared to a parent compound with a solubility of <1 µg/mL at the same pH.[10]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of a poorly soluble pyrimidine derivative with a hydrophilic polymer like PVP K30.

Materials:

  • Poorly soluble pyrimidine derivative

  • Polyvinylpyrrolidone (PVP K30)

  • Suitable organic solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the pyrimidine derivative and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:5 w/w). Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution, using sonication if necessary.[11]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-60°C) until a solid film or mass is formed on the wall of the flask.[3]

  • Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the solid mass using a mortar and pestle. Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size.[2]

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like UV-Vis spectroscopy, dissolution testing apparatus, and X-ray powder diffraction (XRPD), respectively.

Protocol 2: Preparation of a Nanosuspension using the Precipitation Method

This protocol outlines the preparation of a nanosuspension of a pyrimidine derivative.

Materials:

  • Poorly soluble pyrimidine derivative

  • Suitable organic solvent (miscible with the anti-solvent)

  • Anti-solvent (typically water or an aqueous buffer)

  • Stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC)

  • High-speed homogenizer or sonicator

Procedure:

  • Drug Solution Preparation: Dissolve the pyrimidine derivative in a suitable organic solvent to prepare a saturated or near-saturated solution.[2]

  • Anti-Solvent Preparation: Dissolve the stabilizer in the anti-solvent.

  • Precipitation: Add the drug solution dropwise into the anti-solvent solution under high-speed homogenization or sonication.[2] The rapid mixing causes the drug to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent, for example, by evaporation under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, zeta potential, and drug content using appropriate analytical techniques such as dynamic light scattering (DLS) and high-performance liquid chromatography (HPLC).

Visualizations

Decision-Making Workflow for Solubility Enhancement

solubility_workflow start Start: Poorly Soluble Pyrimidine Derivative initial_assessment Initial Assessment: - Determine pKa - Check thermal stability start->initial_assessment simple_methods Simple Formulation Strategies initial_assessment->simple_methods ph_adjustment pH Adjustment simple_methods->ph_adjustment Ionizable compound cosolvents Use of Co-solvents (e.g., DMSO, Ethanol) simple_methods->cosolvents Non-ionizable or insufficiently soluble solubility_ok Solubility Adequate? ph_adjustment->solubility_ok cosolvents->solubility_ok advanced_methods Advanced Enhancement Techniques solubility_ok->advanced_methods No end End: Soluble Formulation for Experimentation solubility_ok->end Yes solid_dispersion Solid Dispersion advanced_methods->solid_dispersion Thermally stable nanosuspension Nanosuspension advanced_methods->nanosuspension prodrug Prodrug Synthesis advanced_methods->prodrug Chemical modification is an option complexation Cyclodextrin Complexation advanced_methods->complexation solid_dispersion->end nanosuspension->end prodrug->end complexation->end

Caption: A flowchart illustrating the decision-making process for selecting a suitable solubility enhancement technique for pyrimidine derivatives.

Experimental Workflow for Solid Dispersion Preparation

solid_dispersion_workflow start Start dissolve 1. Dissolve Drug and Polymer in Solvent start->dissolve evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry 3. Vacuum Drying evaporate->dry pulverize 4. Pulverize and Sieve dry->pulverize characterize 5. Characterization (Dissolution, XRPD) pulverize->characterize end End characterize->end

Caption: A step-by-step workflow for preparing a solid dispersion using the solvent evaporation method.

References

optimizing reaction conditions for Biginelli-type reactions

Author: BenchChem Technical Support Team. Date: December 2025

Biginelli Reaction Optimization: A Technical Support Guide

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful multi-component reaction. The following sections provide in-depth, experience-based answers to common challenges encountered in the lab. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and achieve high-yielding, clean reactions.

Understanding the Foundation: The Biginelli Reaction Mechanism

Before troubleshooting, a firm grasp of the reaction mechanism is crucial. The Biginelli reaction is an acid-catalyzed cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea).[1] While several pathways have been debated, the most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[2]

Here's a breakdown of the currently accepted pathway:

  • Iminium Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form a key electrophilic intermediate, the N-acyliminium ion.[2][3] This is often the rate-determining step.[3][4]

  • Nucleophilic Attack: The enol form of the β-ketoester acts as a nucleophile, attacking the iminium ion.[5]

  • Cyclization & Dehydration: The resulting open-chain ureide undergoes intramolecular cyclization via nucleophilic attack of the terminal amine onto the ketone carbonyl group, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one (DHPM) product.[5][6]

Understanding this sequence is key: if the reaction fails, it is likely due to a bottleneck at one of these critical stages.

Biginelli_Mechanism Figure 1: The Acyliminium Ion Pathway Aldehyde Ar-CHO Iminium N-Acyliminium Ion [Ar-CH=N⁺H(C=O)NH₂] Aldehyde->Iminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Urea->Iminium Ketoester β-Ketoester (Enol form) Ureide Open-chain Ureide Ketoester->Ureide Iminium->Ureide + Ketoester (Enol) DHPM DHPM Product Ureide->DHPM Cyclization - H₂O

Caption: Figure 1: The Acyliminium Ion Pathway

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during Biginelli reactions in a practical Q&A format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix it?

This is the most frequent issue. A low or non-existent yield often points to problems with reaction conditions, catalyst choice, or reactant stability.[7]

Causality & Solutions:

  • Insufficient Acid Catalysis: The classical Biginelli reaction requires an acid catalyst to promote the formation of the crucial N-acyliminium ion.[8] Without it, the initial condensation is extremely slow.

    • Solution: Ensure you are using an appropriate catalyst. For traditional setups, a catalytic amount of a strong Brønsted acid like HCl or H₂SO₄ is standard.[9] If these harsh conditions are not suitable for your substrates, consider a milder Lewis acid.

  • Poor Catalyst Choice: Not all acids are created equal. The choice between a Brønsted and a Lewis acid can significantly impact the reaction's success, depending on your specific substrates.

    • Solution: If strong Brønsted acids fail, switch to a Lewis acid. Lewis acids like Yb(OTf)₃, InCl₃, or BF₃·OEt₂ are known to be highly effective, often providing higher yields in shorter reaction times.[5][10] They work by activating the aldehyde carbonyl group towards nucleophilic attack by the urea.

  • Sub-optimal Temperature: The reaction often requires heating to overcome the activation energy barrier, especially for the dehydration step.

    • Solution: If running at room temperature, try heating the reaction to reflux in a suitable solvent like ethanol or THF.[11] For stubborn reactions, microwave-assisted synthesis can dramatically increase reaction rates and yields.[11]

  • Reactant Stoichiometry: An incorrect ratio of reactants can halt the reaction. A slight excess of the urea component is often beneficial.

    • Solution: A common starting point is a 1:1:1.2 ratio of aldehyde, β-ketoester, and urea, respectively.[4] This helps push the equilibrium towards the formation of the iminium intermediate.

Q2: I'm observing significant side product formation, making purification difficult. What are these side products and how can I minimize them?

Side products typically arise from self-condensation or alternative reaction pathways.

Causality & Solutions:

  • Knoevenagel Condensation: The aldehyde and the β-ketoester can undergo an acid-catalyzed Knoevenagel condensation to form an α,β-unsaturated dicarbonyl compound. This is a common side reaction.

    • Solution: This side reaction can sometimes be suppressed by altering the order of addition. Try pre-mixing the aldehyde and urea with the acid catalyst for a short period before adding the β-ketoester. This favors the formation of the desired iminium intermediate over the Knoevenagel adduct.

  • Aldol Self-Condensation: The β-ketoester can undergo self-condensation, especially under strong acid or base conditions.

    • Solution: Ensure your reaction conditions are not overly harsh. Using milder Lewis acids or employing solvent-free conditions can sometimes minimize this pathway.[12]

  • Hantzsch-type Pyridine Synthesis: In some cases, a competing Hantzsch-like reaction can occur, leading to dihydropyridine byproducts.

    • Solution: This is less common but can be influenced by the catalyst and solvent. Screening different catalysts and solvents (see table below) is the best approach to mitigate this.

Q3: Which catalyst and solvent system should I choose? The options are overwhelming.

The optimal system depends heavily on your specific substrates (e.g., electron-rich vs. electron-poor aldehydes). However, some general principles apply. The solvent can influence the keto-enol tautomerization of the dicarbonyl compound, which in turn affects the reaction yield.[8][13]

Comparative Guide to Reaction Conditions:

ParameterOptionsRationale & Expert Insight
Catalyst Type Brønsted Acids (HCl, H₂SO₄, p-TsOH)Classic choice. Inexpensive and effective, but can be harsh, leading to side products or degradation of sensitive substrates.[8]
Lewis Acids (Yb(OTf)₃, InCl₃, FeCl₃, ZrCl₄)Often superior. Generally milder and can be more efficient, leading to higher yields and shorter reaction times. Yb(OTf)₃ is particularly noted for its reusability.[5][7]
Solid Acids (Envirocat EPZ10®, Montmorillonite)Green & Reusable. Excellent for environmentally friendly protocols. They are easily filtered off, simplifying workup.[8][13]
Solvent Ethanol, MethanolTraditional protic solvents. Work well for many simple cases but can sometimes lead to longer reaction times.
THF, AcetonitrileAprotic polar solvents. Often improve yields by better solubilizing intermediates and avoiding participation in the reaction. THF with polyphosphate ester (PPE) is a potent combination.[11]
Toluene, p-CymeneNon-polar solvents. Can be effective, especially for removing water azeotropically to drive the reaction forward. p-Cymene is a bio-derivable option.[13]
Solvent-Free (Neat)Highly efficient. Often provides excellent yields in very short times, particularly with microwave or ball-milling.[12][14] Simplifies workup and reduces waste.
Energy Source Conventional Heating (Reflux)Standard method. Reliable but can be slow.
Microwave IrradiationRapid & High Yield. Drastically reduces reaction times from hours to minutes and often improves yields by minimizing side product formation.[11]
Ultrasound IrradiationAlternative energy source. Can promote the reaction through acoustic cavitation, offering another way to enhance rates.[15]

Standard Experimental Protocol

This protocol provides a robust starting point for a general Biginelli reaction.

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Ethyl Acetoacetate (or other β-dicarbonyl) (1.0 mmol)

  • Urea (1.2 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 5 mol%)

  • Solvent (e.g., Acetonitrile, 5 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.2 mmol), and the chosen catalyst.

  • Reaction: Add the solvent and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 80-85 °C for acetonitrile) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[16] A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product is typically more polar than the starting aldehyde and ketoester. Urea often does not show up well on TLC plates under UV light.[17]

  • Workup: Once the reaction is complete (typically 2-6 hours, but can be much faster with microwave), cool the mixture to room temperature. The product often precipitates directly from the solution.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove soluble impurities.

  • Purification: If the filtered solid is not sufficiently pure, or if no precipitate formed, concentrate the reaction mixture in vacuo. The crude residue can then be purified by recrystallization (commonly from ethanol) or column chromatography on silica gel.

Troubleshooting Workflow

When a reaction fails, a systematic approach is the most efficient way to solve the problem. Use the following flowchart to guide your troubleshooting process.

Troubleshooting_Workflow Figure 2: Biginelli Reaction Troubleshooting Start Start: Low/No Yield CheckCatalyst Is an acid catalyst present? Start->CheckCatalyst AddCatalyst Action: Add Brønsted or Lewis acid catalyst. CheckCatalyst->AddCatalyst No CheckTemp Is the reaction heated? CheckCatalyst->CheckTemp Yes AddCatalyst->CheckTemp HeatReaction Action: Heat to reflux or use microwave irradiation. CheckTemp->HeatReaction No ChangeCatalyst Problem persists. Try a different catalyst class (Brønsted -> Lewis or vice-versa). CheckTemp->ChangeCatalyst Yes HeatReaction->ChangeCatalyst ChangeSolvent Problem persists. Try a different solvent (e.g., THF, MeCN, or solvent-free). ChangeCatalyst->ChangeSolvent CheckStoich Problem persists. Verify reactant stoichiometry (try 1:1:1.2 ratio). ChangeSolvent->CheckStoich Success Success! CheckStoich->Success

Caption: Figure 2: Biginelli Reaction Troubleshooting

References

troubleshooting common issues in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pyrimidine synthesis. It is designed for researchers, scientists, and drug development professionals to help resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in pyrimidine synthesis?

A1: The most critical parameters are typically the purity of starting materials, strict control of reaction temperature and time, the choice of solvent, and the maintenance of an inert atmosphere for sensitive reactions.[1] Monitoring the reaction progress is also crucial for determining the optimal reaction time and preventing the formation of degradation products.[1]

Q2: My Biginelli reaction is giving a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?

A2: Low yields in the Biginelli reaction are a common issue and can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[2][3] It is recommended to screen different catalysts and optimize their concentration for your specific substrates.[3]

  • Reaction Conditions: Temperature and reaction time are critical parameters. While refluxing in ethanol is common, some reactions benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent degradation of the product.[2][3]

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred.[2][3] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[2][3]

  • Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product.[2][3]

Q3: I am observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

A3: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[4][5] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures), competing with the desired Biginelli pathway.[4][5]

Prevention Strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[4][5]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[4][5]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[4][5]

Q4: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A4: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from the reaction of the β-ketoester with urea in a competing pathway.

  • Confirmation: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

  • Prevention and Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.

Q5: What are the common pitfalls in the Pinner pyrimidine synthesis and how can I avoid them?

A5: The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.

Avoidance Strategies:

  • Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. Therefore, strictly anhydrous conditions are critical for the success of the reaction.

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive catalystEnsure the catalyst is fresh or properly activated. For reusable catalysts, regeneration may be necessary.
Low reaction temperatureGradually increase the reaction temperature while monitoring for product formation and potential degradation using TLC.
Steric hindrance from bulky substituentsProlong the reaction time or consider using a less sterically hindered substrate if possible.
Impure starting materialsPurify all reactants before use. Ensure solvents are anhydrous.
Formation of Multiple Products (Low Selectivity) Competing side reactions (e.g., Hantzsch reaction)Optimize reaction temperature; lower temperatures often favor the Biginelli pathway. Screen different catalysts to improve selectivity.[4][5]
Lack of regioselectivity in substituted pyrimidine synthesisUse appropriate protecting or directing groups to enhance regioselectivity.
Over-alkylation or acylationControl the stoichiometry of the electrophile and the reaction time carefully.
Difficult Purification Product and impurities have similar polarityExperiment with different solvent systems for column chromatography or consider alternative purification methods like preparative HPLC or recrystallization.
Product is unstable on silica gelUse a different stationary phase (e.g., alumina) or consider purification by recrystallization.
Formation of insoluble byproductsSome aldehydes can polymerize under acidic conditions; use a milder catalyst or add the aldehyde slowly. If an intermediate is insoluble, try a different solvent with better solubilizing power.[2][3]

Quantitative Data Summary

The following table summarizes the impact of different catalysts and conditions on the yield of the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs).

Catalyst Solvent Reaction Conditions Reported Yield (%)
HClEthanolReflux, 3 hrsOften low to moderate
CuCl₂·2H₂O / HClSolvent-freeGrinding, room temp>90
NH₄ClMethanolReflux, 3 hrsNot specified
Yb(OTf)₃Solvent-free100°C, 30-60 min82-95
InCl₃AcetonitrileReflux, 2-3 hrs80-95
LiClO₄AcetonitrileReflux, 4-6 hrs85-95

Data compiled from various literature sources for representative Biginelli reactions.[6]

Experimental Protocols

Protocol 1: Classical Biginelli Reaction (Conventional Heating)

This protocol represents the original method for synthesizing dihydropyrimidinones.

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (10 mmol)

  • Urea or thiourea (15 mmol)

  • Catalytic amount of HCl (e.g., 3-4 drops)

  • Ethanol (20 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[2]

  • Add ethanol (20 mL) and the catalytic amount of HCl.[2]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion (typically after several hours), cool the reaction mixture to room temperature.[2]

  • If a precipitate forms, filter the solid and wash it with a small amount of cold ethanol.[2]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.[2]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Protocol 2: Pinner Pyrimidine Synthesis

This protocol describes a general procedure for the synthesis of substituted pyrimidines from 1,3-dicarbonyl compounds and amidines.

Materials:

  • 1,3-dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Sodium ethoxide (10 mmol)

  • Anhydrous ethanol (30 mL)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (10 mmol) in anhydrous ethanol (20 mL).

  • To this solution, add the 1,3-dicarbonyl compound (10 mmol) and the amidine hydrochloride (10 mmol).

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Protocol 3: Synthesis of 5-Fluorouracil (5-FU) Derivatives (Illustrative)

This protocol provides a general framework for the synthesis of N1-acetyloxymethyl derivatives of 5-FU.

Materials:

  • 5-Fluorouracil (10 mmol)

  • Formaldehyde (37 wt. % in water, 15.5 mmol)

  • Carboxylic acid (10 mmol)

  • N,N-Dimethylpyridin-4-amine (DMAP) (14 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (14 mmol)

  • Dry acetonitrile (50 mL)

Procedure:

  • In a round-bottom flask, add 5-fluorouracil (10 mmol), formaldehyde (15.5 mmol), and water (10 g).

  • Immerse the flask in a water bath at 60°C and stir for 6 hours.

  • Concentrate the product solution under reduced pressure to obtain an oily mixture containing the hydroxymethyl intermediate.

  • Dissolve the oily mixture in dry acetonitrile (50 mL).

  • Add the corresponding carboxylic acid (10 mmol), DMAP (14 mmol), and DIC (14 mmol) to the solution.

  • Stir the mixture at room temperature for 48-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Pyrimidine Synthesis start Low Yield or No Product check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Purity OK failure Persistent Issues check_purity->failure Impure check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst Conditions Correct check_conditions->failure Incorrect optimize_solvent Optimize Solvent System check_catalyst->optimize_solvent Catalyst Active check_catalyst->failure Inactive side_reactions Analyze for Side Reactions optimize_solvent->side_reactions Solvent Optimized purification_issue Investigate Purification Step side_reactions->purification_issue No Major Side Products side_reactions->failure Major Side Products success Improved Yield purification_issue->success Purification Successful purification_issue->failure Purification Issues

Caption: A logical workflow for troubleshooting common issues in pyrimidine synthesis.

Competing_Pathways Competing Pathways in the Biginelli Reaction cluster_biginelli Desired Pathway cluster_hantzsch Side Reaction reactants Aldehyde + β-Ketoester + Urea biginelli_intermediate Acyclic Ureide Intermediate reactants->biginelli_intermediate Acid Catalyst ammonia Ammonia (from Urea decomposition) reactants->ammonia High Temp dhpm Dihydropyrimidinone (DHPM) biginelli_intermediate->dhpm Cyclization hantzsch_intermediate Dihydropyridine Intermediate ammonia->hantzsch_intermediate dhp Hantzsch Dihydropyridine hantzsch_intermediate->dhp

Caption: The Biginelli reaction versus the competing Hantzsch side reaction.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and Inhibition by Gefitinib cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Gefitinib Gefitinib (Pyrimidine Derivative) Gefitinib->P_EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: Inhibition of the EGFR signaling pathway by the pyrimidine derivative Gefitinib.

References

Technical Support Center: 2,4-Dimethyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling and storage of 2,4-Dimethyl-6-hydroxypyrimidine (CAS No. 6622-92-0).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For optimal stability, it is recommended to store this compound in a cool, dry place. While some suppliers suggest storage at room temperature, others recommend refrigeration at 2-8°C for long-term storage. Always refer to the manufacturer's specific recommendations provided with the product.

Q2: What are the general handling precautions for this compound?

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, and inhalation of dust should be avoided.

Q3: What should I do in case of accidental exposure?

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation develops, seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Q4: Is this compound sensitive to particular conditions?

Yes, pyrimidine derivatives can be sensitive to acidic and basic conditions, which may lead to hydrolysis or other degradation pathways. It is also advisable to protect the compound from prolonged exposure to light and high temperatures to prevent degradation.

Physicochemical and Safety Data

PropertyValue
CAS Number 6622-92-0
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance White to off-white crystalline powder
Melting Point 199-202 °C
Storage Temperature Room temperature or 2-8°C (cool, dry place)
Solubility Quantitative data not readily available.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Reaction Yield

  • Potential Cause: Impure starting materials.

    • Solution: Ensure the purity of this compound and other reactants using appropriate analytical techniques (e.g., NMR, HPLC).

  • Potential Cause: Suboptimal reaction conditions.

    • Solution: Systematically vary the reaction temperature, time, and solvent to find the optimal conditions. Monitor the reaction progress by TLC or LC-MS.

  • Potential Cause: Incomplete dissolution of the starting material.

    • Solution: While specific solubility data is limited, if the compound does not fully dissolve, try gentle heating or sonication. If the issue persists, consider a different solvent system.

Issue 2: Formation of Unexpected Byproducts

  • Potential Cause: Side reactions due to the reactivity of the pyrimidine ring.

    • Solution: Adjusting the reaction temperature (often lowering it) can help minimize side reactions. The order of reagent addition can also influence the outcome.

  • Potential Cause: Degradation of the starting material or product.

    • Solution: Avoid strongly acidic or basic conditions if possible. If the reaction requires such conditions, minimize the reaction time and temperature. Work-up the reaction mixture promptly upon completion.

Issue 3: Difficulty in Product Purification

  • Potential Cause: Co-elution of the product with starting material or byproducts during chromatography.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

  • Potential Cause: Product instability on silica gel.

    • Solution: If you suspect your product is degrading on silica, consider using a different stationary phase, such as alumina, or alternative purification methods like recrystallization or preparative HPLC.

Experimental Protocols & Workflows

Representative Experiment: Synthesis of 2-Chloro-4,6-dimethylpyrimidine

This protocol describes a general method for the chlorination of a hydroxypyrimidine using phosphorus oxychloride (POCl₃).

Methodology:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To the flask, add this compound (1 equivalent). Carefully and slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) with stirring. The reaction is often performed in the presence of a tertiary amine base like N,N-dimethylaniline (1 equivalent) to neutralize the HCl generated.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of ~7-8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Setup Reaction Flask (Flask, Condenser, Stirrer) start->setup add_reagents Add this compound, POCl3, and Base setup->add_reagents reflux Heat to Reflux (105-110°C, 2-4h) add_reagents->reflux monitor Monitor by TLC reflux->monitor quench Cool and Quench (Pour onto ice) monitor->quench Reaction Complete neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate, and Purify (Chromatography/Recrystallization) extract->purify end End Product: 2-Chloro-4,6-dimethylpyrimidine purify->end

A representative experimental workflow for the synthesis of 2-Chloro-4,6-dimethylpyrimidine.

Troubleshooting Decision Tree

troubleshooting_tree start Low or No Product Yield? check_purity Check Purity of Starting Materials start->check_purity Yes byproducts Unexpected Byproducts Observed? start->byproducts No, but... impure Purify Starting Materials check_purity->impure Impure pure Starting Materials Pure check_purity->pure Pure optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) pure->optimize_conditions No Improvement pure->byproducts Yes success Yield Improved optimize_conditions->success adjust_temp Adjust Temperature (Usually Lower) byproducts->adjust_temp Yes degradation Suspect Degradation? byproducts->degradation No adjust_temp->success change_reagent_order Change Order of Reagent Addition minimize_harsh_conditions Minimize Exposure to Strong Acid/Base, Heat, and Light degradation->minimize_harsh_conditions Yes degradation->success No minimize_harsh_conditions->success

A decision tree for troubleshooting common issues in pyrimidine synthesis.

Technical Support Center: Synthesis of 2,4-Dimethyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethyl-6-hydroxypyrimidine. Our goal is to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is the condensation reaction of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide or sodium methoxide. This reaction is a variation of the classical Biginelli reaction.

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

A2: Temperature, pH, and reaction time are crucial. Elevated temperatures can lead to the formation of by-products, while suboptimal pH can result in incomplete reactions or the formation of salt impurities. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

Q3: What are the common impurities encountered in this synthesis?

A3: Common impurities include unreacted starting materials (ethyl acetoacetate and urea), products from the self-condensation of ethyl acetoacetate, and side-products from reactions involving urea, such as N-acylureas. Under certain conditions, a competing reaction called the Hantzsch dihydropyridine synthesis can also occur, leading to dihydropyridine impurities.

Q4: How can I purify the crude this compound?

A4: Recrystallization is a highly effective method for purifying the final product. Suitable solvents for recrystallization include ethanol, water, or a mixture of the two. The choice of solvent will depend on the impurity profile of your crude product.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using TLC. If starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.
Suboptimal pH The pH of the reaction mixture is critical. For the initial condensation, a basic medium is required. During workup and precipitation of the product, the pH should be carefully adjusted to the isoelectric point of this compound to ensure maximum precipitation. An acidic pH during workup can lead to the formation of soluble salts, thus reducing the isolated yield.[1]
Loss during Workup/Purification Significant loss of product can occur during filtration and recrystallization. Ensure the product is fully precipitated before filtration by cooling the solution sufficiently. When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.
Problem 2: Presence of a Significant Amount of Impurities in the Final Product

Common Impurities and Mitigation Strategies

ImpurityFormation MechanismPrevention and Removal
Unreacted Ethyl Acetoacetate and Urea Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Unreacted starting materials can often be removed during recrystallization.
Ethyl 3-oxobutanoate Self-Condensation Products Under basic conditions, ethyl acetoacetate can undergo self-condensation (Claisen condensation) to form dehydroacetic acid and other related compounds.Control the reaction temperature and the rate of addition of the base to minimize this side reaction.
N-Acylurea Derivatives These can form from the reaction of urea with ethyl acetoacetate or its derivatives, especially under harsh conditions.Employ milder reaction conditions. These impurities can often be separated from the desired product by recrystallization due to differences in solubility.
Hantzsch Dihydropyridine-type Byproducts This can occur as a competing reaction, particularly at elevated temperatures, where two molecules of ethyl acetoacetate react with one molecule of urea.Maintain a lower reaction temperature to favor the pyrimidine synthesis pathway over the Hantzsch reaction.

Experimental Protocols

Synthesis of this compound from Ethyl Acetoacetate and Urea

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethyl acetoacetate

  • Urea

  • Sodium metal

  • Absolute Ethanol

  • Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a stoichiometric amount of urea and stir until it dissolves.

  • Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the reaction mixture at room temperature with continuous stirring.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the mixture with hydrochloric acid to a pH where the product precipitates. The optimal pH for precipitation should be determined experimentally but is typically near the isoelectric point of the product.

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This is a general HPLC method that can be adapted for the analysis of this compound and its impurities.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the pyrimidine ring)
Injection Volume 10 µL
Column Temperature 30 °C

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

Synthesis_Pathway Ethyl Acetoacetate Ethyl Acetoacetate Intermediate Intermediate Ethyl Acetoacetate->Intermediate Urea Urea Urea->Intermediate Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Intermediate This compound This compound Intermediate->this compound Cyclization & Dehydration

Caption: Synthesis of this compound.

Common Side Reactions

Side_Reactions cluster_main Main Reaction cluster_side1 Self-Condensation cluster_side2 Hantzsch Synthesis Ethyl Acetoacetate_M Ethyl Acetoacetate Product This compound Ethyl Acetoacetate_M->Product Urea_M Urea Urea_M->Product Ethyl Acetoacetate_S1 Ethyl Acetoacetate (2 eq.) Self_Condensation_Product Dehydroacetic Acid, etc. Ethyl Acetoacetate_S1->Self_Condensation_Product Ethyl Acetoacetate_S2 Ethyl Acetoacetate (2 eq.) Hantzsch_Product Dihydropyridine Derivative Ethyl Acetoacetate_S2->Hantzsch_Product Urea_S2 Urea Urea_S2->Hantzsch_Product

Caption: Competing side reactions in the synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time / Slightly Increase Temp. incomplete->extend_time end Yield Improved extend_time->end check_ph Check Workup pH complete->check_ph suboptimal_ph Suboptimal pH check_ph->suboptimal_ph Incorrect optimal_ph Optimal pH check_ph->optimal_ph Correct optimize_ph Optimize Precipitation pH suboptimal_ph->optimize_ph optimize_ph->end check_purification Review Purification Procedure optimal_ph->check_purification loss_purification Loss During Purification check_purification->loss_purification Yes check_purification->end No optimize_recrystallization Optimize Recrystallization (Solvent, Cooling) loss_purification->optimize_recrystallization optimize_recrystallization->end

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Catalyst Selection for Pyrimidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in pyrimidine ring formation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during pyrimidine synthesis experiments.

Issue 1: Low Yield or No Product Formation in Biginelli Reaction

  • Question: I am performing a Biginelli reaction between benzaldehyde, ethyl acetoacetate, and urea, but I am getting a very low yield of the desired dihydropyrimidinone (DHPM). What are the possible causes and how can I improve the yield?

  • Answer: Low yields in the Biginelli reaction are a common problem and can be attributed to several factors:

    • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be more effective alternatives. The catalyst's role is essential; without it, product formation is often difficult and results in poor yields. It is advisable to screen different catalysts and optimize their concentration for your specific substrates.

    • Reaction Conditions: Temperature and reaction time are crucial parameters. Some reactions may require milder conditions, while others benefit from higher temperatures under solvent-free conditions. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent product degradation.

    • Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities can lead to unwanted side reactions and lower the yield.

Issue 2: Formation of Unexpected Side Products in Biginelli Reaction

  • Question: I am observing an unexpected peak in my characterization data (e.g., NMR, LC-MS) of a Biginelli reaction mixture. What could this side product be?

  • Answer: A common side product in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway. To minimize the formation of this byproduct, consider the following:

    • Reaction Temperature: Higher temperatures can favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.

    • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.

    • Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.

Issue 3: Incomplete Cyclization in Pinner Pyrimidine Synthesis

  • Question: In my Pinner synthesis, the reaction seems to stop at an intermediate stage, and I am not getting the final cyclized pyrimidine. How can I drive the reaction to completion?

  • Answer: Incomplete cyclization in the Pinner synthesis can be due to several factors:

    • Insufficient Activation: The carbonyl group may not be sufficiently activated for the final cyclization and dehydration steps. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate this step.

    • Steric Hindrance: Bulky substituents on the starting materials may hinder the cyclization process.

    • Reaction Time: Some cyclizations are inherently slow and may require extended reaction times.

Issue 4: Catalyst Deactivation

  • Question: I am using a reusable catalyst for my pyrimidine synthesis, but its activity seems to decrease with each cycle. What could be the cause and how can I prevent it?

  • Answer: Catalyst deactivation can occur due to several reasons:

    • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, reducing its efficacy.

    • Leaching: In the case of supported catalysts, the active metal may leach into the reaction mixture.

    • Thermal Degradation: High reaction temperatures can lead to the degradation of the catalyst structure.

    • To address this, ensure the use of pure reactants and solvents, consider catalyst regeneration procedures as specified by the manufacturer, and operate within the recommended temperature range for the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrimidine ring formation?

A1: A wide range of catalysts can be employed for pyrimidine synthesis. For the Biginelli reaction, both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., FeCl₃, ZnCl₂, Cu(II) trifluoroacetate, boron trifluoride) are commonly used. In recent years, a variety of other catalysts, including ionic liquids and solid-supported catalysts, have also been developed to improve yields and facilitate catalyst recovery.

Q2: How do I choose the best solvent for my pyrimidine synthesis reaction?

A2: The choice of solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred for reactions like the Biginelli synthesis. Ethanol is a common choice, but other solvents like acetonitrile or even solvent-free conditions have been shown to be effective for certain substrates. It is recommended to perform small-scale screening experiments with different solvents to identify the optimal conditions for your specific reaction.

Q3: Can I use thiourea instead of urea in the Biginelli reaction?

A3: Yes, thiourea can be used in place of urea to synthesize the corresponding dihydropyrimidinethiones. The reaction mechanism is analogous to that with urea.

Q4: My crude product is difficult to purify. What are some common impurities I should look out for?

A4: Difficult purification can be due to the presence of unreacted starting materials, the catalyst, or side products. In the Biginelli reaction, common impurities include the Hantzsch dihydropyridine byproduct and uncyclized intermediates. Careful monitoring of the reaction by TLC can help to ensure complete conversion and minimize the formation of byproducts.

Data Presentation

Table 1: Comparison of Various Catalysts for the Biginelli Reaction

CatalystReaction Time (hours)Yield (%)SolventReference
No Catalyst2420Ethanol(Assumed baseline)
HCl1840-60Ethanol
Yb(OTf)₃0.5 - 285-95Solvent-free
InCl₃1 - 388-96Acetonitrile
FeCl₃·6H₂O4 - 685-92Ethanol
ZnCl₂5 - 780-90Solvent-free
Bi(OTf)₃0.5 - 1.590-98Ethanol
Ionic Liquid1 - 482-95Solvent-free

Note: Yields and reaction times are representative and can vary depending on the specific substrates and reaction conditions used.

Experimental Protocols

1. General Experimental Protocol for the Biginelli Reaction

This protocol outlines a general method for the synthesis of dihydropyrimidinones (DHPMs).

  • Reagents:

    • Aldehyde (1 mmol)

    • β-ketoester (1 mmol)

    • Urea (1.5 mmol)

    • Catalyst (e.g., Lewis or Brønsted acid, in a catalytic amount)

    • Solvent (e.g., ethanol, or solvent-free)

  • Procedure:

    • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

    • Add the chosen catalyst (e.g., 1-10 mol%).

    • If using a solvent, add the appropriate solvent (e.g., 5-10 mL of ethanol).

    • Stir the mixture at the desired temperature (e.g., room temperature to reflux).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

2. General Experimental Protocol for the Pinner Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.

  • Reagents:

    • 1,3-dicarbonyl compound (1 mmol)

    • Amidine hydrochloride (1 mmol)

    • Base (e.g., sodium ethoxide)

    • Anhydrous solvent (e.g., ethanol)

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-dicarbonyl compound (1 mmol) in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol (1 mmol).

    • To this mixture, add the amidine hydrochloride (1 mmol) portion-wise while stirring.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Reactants (Aldehyde, β-ketoester, Urea) catalyst Choose Catalyst (Lewis/Brønsted Acid) start->catalyst solvent Select Solvent (or Solvent-free) catalyst->solvent mix Mix Reactants, Catalyst, and Solvent solvent->mix heat Heat/Stir at Optimal Temperature mix->heat monitor Monitor Progress (TLC) heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration/Extraction) cool->isolate purify Purify Product (Recrystallization/ Chromatography) isolate->purify end Characterize Pure Pyrimidine Derivative purify->end

Caption: A generalized experimental workflow for pyrimidine synthesis.

catalyst_selection_logic start Define Reaction: Substrates & Desired Product lit_review Literature Search: Similar Transformations start->lit_review catalyst_type Select Catalyst Type lit_review->catalyst_type bronsted Brønsted Acid (e.g., HCl, p-TsOH) catalyst_type->bronsted Protic Conditions lewis Lewis Acid (e.g., ZnCl₂, Yb(OTf)₃) catalyst_type->lewis Aprotic/Mild Conditions hetero Heterogeneous (e.g., Solid Acid) catalyst_type->hetero Easy Separation screen Screen Catalysts (Small-scale trials) bronsted->screen lewis->screen hetero->screen optimize Optimize Conditions (Temp, Time, Solvent, Loading) screen->optimize scale_up Scale-up Reaction optimize->scale_up

Caption: Logical workflow for selecting a suitable catalyst.

pyrimidine_biosynthesis cluster_precursors Simple Precursors bicarbonate Bicarbonate carbamoyl_phosphate Carbamoyl Phosphate bicarbonate->carbamoyl_phosphate aspartate Aspartate carbamoyl_aspartate Carbamoyl Aspartate aspartate->carbamoyl_aspartate glutamine Glutamine glutamine->carbamoyl_phosphate carbamoyl_phosphate->carbamoyl_aspartate dihydroorotate Dihydroorotate (Cyclization Step) carbamoyl_aspartate->dihydroorotate orotate Orotate dihydroorotate->orotate ump Uridine Monophosphate (UMP) (First Pyrimidine Nucleotide) orotate->ump

Caption: Simplified de novo pyrimidine biosynthesis pathway.

effect of pH on the stability of 2,4-Dimethyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides generalized guidance on the pH stability of pyrimidine derivatives. The information is based on established principles of pharmaceutical stability testing, as specific experimental data for 2,4-Dimethyl-6-hydroxypyrimidine was not found in publicly available literature. Researchers should adapt these protocols to their specific molecule and analytical methods.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows significant degradation under basic conditions. What is the likely degradation pathway?

A1: Pyrimidine rings can be susceptible to hydrolytic degradation, especially under basic or acidic conditions.[1][2] For a hydroxypyrimidine derivative, alkaline hydrolysis can occur, leading to the opening of the pyrimidine ring.[1] The degradation of pyrimidines often results in highly soluble products such as β-alanine.[1] It is crucial to characterize the degradation products using techniques like LC-MS to confirm the exact pathway.

Q2: I am not observing any degradation of my compound in my forced degradation study at room temperature. What should I do?

A2: If no degradation is observed at room temperature, it is recommended to increase the stress conditions.[3] You can increase the temperature to 50-60°C.[3] The duration of the study can also be extended, but typically should not exceed 7 days for forced degradation.[3] It is important to ensure that the stress conditions are not overly harsh, as this may lead to degradation pathways that are not relevant to real-world storage conditions. A target degradation of 5-20% is generally considered appropriate for method validation.[4]

Q3: The mass balance in my stability study is poor. What could be the reason?

A3: Poor mass balance, where the sum of the assay of the main peak and the known degradation products is less than the initial assay, can be due to several factors. It is possible that some degradation products are not being detected by your analytical method. This could be because they do not have a chromophore for UV detection or they are not eluting from the chromatography column. It is also possible that the degradation products are volatile. Using a universal detection method like mass spectrometry and ensuring proper chromatographic conditions can help in identifying all degradation products and improving the mass balance.

Q4: How do I select the appropriate pH range for my stability study?

A4: The pH range for a stability study should typically cover the physiological pH range and the pH range of potential formulations. A common approach is to use acidic, neutral, and basic conditions. For example, you can use 0.1 M HCl (pH ~1), a neutral buffer (pH 7), and 0.1 M NaOH (pH ~13).[5] It is also advisable to test intermediate pH values, especially if the drug is intended for a formulation with a specific pH.

Troubleshooting Guide

IssuePossible CauseRecommended Action
No degradation observed Insufficient stress (temperature, time, pH)Increase temperature (e.g., to 50-60°C), extend study duration (up to 7 days), or use stronger acidic/basic conditions.[3]
Excessive degradation (>20%) Stress conditions are too harshReduce the temperature, shorten the exposure time, or use less concentrated acid/base.[4]
Poor peak shape in HPLC Inappropriate column or mobile phase pHOptimize the HPLC method. Ensure the mobile phase pH is suitable for the analyte and the column.
Inconsistent results Issues with sample preparation or analytical method variabilityEnsure accurate and consistent sample preparation. Validate the analytical method for precision and robustness.
Precipitation of the compound Poor solubility at a specific pHCheck the solubility of your compound at different pH values before starting the stability study. If necessary, use a co-solvent, but ensure it does not interfere with the degradation study.

Experimental Protocols

Protocol: pH Stability Study of a Pyrimidine Derivative

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of a pyrimidine derivative across a range of pH values.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer, pH 7.0

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

3. Sample Preparation for Stability Testing:

  • Acidic Condition: In a volumetric flask, add an appropriate volume of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.

  • Neutral Condition: In a volumetric flask, add an appropriate volume of the stock solution to pH 7.0 phosphate buffer to achieve a final concentration of 100 µg/mL.

  • Basic Condition: In a volumetric flask, add an appropriate volume of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration.

4. Stress Conditions:

  • Incubate the acidic, neutral, and basic samples at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours).

  • Store the control sample at a condition where the compound is known to be stable (e.g., 2-8°C).

5. Sample Analysis:

  • At each time point, withdraw an aliquot from each sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Quantify the amount of this compound remaining and the amount of each degradation product formed.

6. Data Analysis:

  • Calculate the percentage of degradation at each time point for each pH condition.

  • Determine the degradation kinetics (e.g., zero-order, first-order).

  • Identify the major degradation products.

Quantitative Data Summary

The following table presents hypothetical data from a pH stability study of a pyrimidine derivative.

pHTemperature (°C)Time (hours)Initial Assay (%)Assay (%) after StressDegradation (%)Major Degradation Product(s)
1.2 (0.1 M HCl)5024100.098.21.8DP-1
1.2 (0.1 M HCl)5072100.095.54.5DP-1
7.0 (Phosphate Buffer)5024100.099.80.2Not Detected
7.0 (Phosphate Buffer)5072100.099.50.5Not Detected
12.0 (0.1 M NaOH)5024100.085.314.7DP-2, DP-3
12.0 (0.1 M NaOH)5072100.068.931.1DP-2, DP-3

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) acid Acidic Sample (0.1 M HCl) stock->acid neutral Neutral Sample (pH 7 Buffer) stock->neutral base Basic Sample (0.1 M NaOH) stock->base incubate Incubate at 50°C acid->incubate neutral->incubate base->incubate timepoint Withdraw Aliquots (t=0, 24h, 48h, 72h) incubate->timepoint neutralize Neutralize Samples timepoint->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants hplc->identify kinetics Determine Kinetics quantify->kinetics

Caption: Experimental workflow for a pH stability study.

G cluster_acid Acidic Conditions (pH < 7) cluster_base Basic Conditions (pH > 7) pyrimidine_acid 2,4-Dimethyl-6- hydroxypyrimidine protonation Protonation of Ring Nitrogens pyrimidine_acid->protonation H+ hydrolysis_acid Hydrolytic Ring Opening protonation->hydrolysis_acid H2O degradant_acid Degradation Product(s) (e.g., DP-1) hydrolysis_acid->degradant_acid pyrimidine_base 2,4-Dimethyl-6- hydroxypyrimidine deprotonation Deprotonation of Hydroxyl Group pyrimidine_base->deprotonation OH- hydrolysis_base Hydrolytic Ring Opening deprotonation->hydrolysis_base H2O degradant_base Degradation Product(s) (e.g., DP-2, DP-3) hydrolysis_base->degradant_base

Caption: Potential hydrolytic degradation pathways under acidic and basic conditions.

References

Validation & Comparative

A Comparative Analysis of Pyrimidine-Based Pharmaceutical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine, a fundamental heterocyclic aromatic compound, serves as a crucial scaffold in a vast array of pharmaceutical agents due to its diverse biological activities.[1][2] Its derivatives are integral to the development of drugs for cancer, infectious diseases, and inflammatory conditions.[3][4] This guide provides a comparative analysis of key pyrimidine-based pharmaceutical precursors, offering insights into their synthesis, performance, and mechanisms of action, supported by experimental data.

I. Synthesis and Performance of Pyrimidine Precursors

The synthesis of pyrimidine derivatives is versatile, with several established methods allowing for the introduction of a wide range of functional groups, which in turn dictates their biological activity.[5][6] A common and efficient approach is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[7]

Comparative Synthesis Data

The following table summarizes the reported yields for different pyrimidine synthesis protocols, highlighting the impact of varied catalysts and reaction conditions.

ProtocolReactantsCatalystSolventReaction ConditionsReported Yield (%)Reference
Classical Biginelli ReactionBenzaldehyde, Ethyl Acetoacetate, UreaHClEthanolReflux, 3 hrsOften low[7]
Modified Biginelli (Grindstone)Benzaldehyde, Ethyl Acetoacetate, UreaCuCl₂·2H₂O / HClSolvent-freeGrinding>90[7]
Modified Biginelli (Thiourea)Benzaldehyde, Ethyl Acetoacetate, ThioureaNH₄ClMethanolReflux, 3 hrsNot specified[7]
Nucleophilic Substitution2-(Chloromethyl)pyrimidine hydrochloride, Substituted AnilineK₂CO₃Anhydrous DMF60-80°C, 4-8 hrsVaries with nucleophile[8]

II. Biological Activity and Comparative Efficacy

Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[9] The specific activity is highly dependent on the substitutions on the pyrimidine ring.

Anticancer Activity

Many pyrimidine-based compounds function as kinase inhibitors, playing a crucial role in cancer therapy by targeting signaling pathways involved in cell proliferation and survival.[1][9]

Comparative Anticancer Potency (IC₅₀ values)

CompoundTarget/Cell LineIC₅₀ (µM)Reference
Compound 15 (nitro-substituted piperidine linked to pyrimidine)MCF-7 (Breast Cancer)2.74[10]
HepG2 (Liver Cancer)4.92[10]
A549 (Lung Cancer)1.96[10]
Compound 14 (fluorine-substituted piperidine linked to pyrimidine)MCF-7 (Breast Cancer)3.01[10]
HepG2 (Liver Cancer)5.88[10]
A549 (Lung Cancer)2.81[10]
Compound 72 FAK (Focal Adhesion Kinase)0.0274[1]
Compound 95 EGFR-Dell9/T790M/C797S0.2[11]
Antimicrobial Activity

Pyrimidine derivatives have also demonstrated significant potential as antimicrobial agents.

Comparative Antimicrobial Potency (IC₅₀ / MIC values)

CompoundOrganismIC₅₀ / MIC (µM or µg/mL)Reference
Compound 33 S. aureus0.0252 µM[10]
E. faecalis0.0029 µM[10]
S. Typhi0.0062 µM[10]
E. coli0.0328 µM[10]
R. oryzae (fungal)0.0227 µM[10]
Compound 35 Various Gram-positive bacteria0.25–1 µg/mL (MIC)[11]

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols for the synthesis and evaluation of pyrimidine precursors.

General Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives[8]
  • To a stirred solution of the substituted aniline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Kinase Inhibition Assay Protocol[13]
  • A specific amount of the kinase enzyme is pre-incubated with the test compound at various concentrations in a microplate well.

  • The kinase reaction is initiated by the addition of a substrate (e.g., a peptide or protein) and ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

IV. Signaling Pathways and Visualizations

To understand the mechanism of action of pyrimidine-based drugs, it is essential to visualize their role in cellular signaling pathways.

Focal Adhesion Kinase (FAK) Signaling Pathway in Cancer

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and metastasis.[1] Pyrimidine-based inhibitors can block this pathway.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activates Proliferation Proliferation FAK->Proliferation Invasion Invasion FAK->Invasion Survival Cell Survival FAK->Survival Pyrimidine_Inhibitor Pyrimidine-Based FAK Inhibitor Pyrimidine_Inhibitor->FAK Inhibits Tumor_Progression Tumor Progression & Metastasis Proliferation->Tumor_Progression Invasion->Tumor_Progression Survival->Tumor_Progression Synthesis_Workflow Start Start: Select Precursors (e.g., 2-(Chloromethyl)pyrimidine) Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Bio_Assay Biological Evaluation (e.g., Anticancer, Antimicrobial Assays) Characterization->Bio_Assay Data_Analysis Data Analysis (IC50/MIC Determination) Bio_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

References

Unveiling the Potential: 2,4-Dimethyl-6-hydroxypyrimidine Derivatives as a New Frontier in Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the fungicidal efficacy of novel 2,4-Dimethyl-6-hydroxypyrimidine derivatives against established commercial fungicides reveals promising new avenues for the development of potent, broad-spectrum antifungal agents. This guide provides a comprehensive overview of the available experimental data, detailed methodologies, and a visual representation of the evaluation workflow for researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical fields.

Recent studies have highlighted the significant fungicidal properties of pyrimidine derivatives, a class of compounds that has already yielded important commercial fungicides such as azoxystrobin, cyprodinil, and pyrimethanil.[1] The exploration of novel derivatives, including those based on the this compound scaffold, is driven by the constant need for new antifungal agents to combat the emergence of resistant phytopathogenic fungi.[1]

Comparative Efficacy: A Quantitative Look

The fungicidal potential of newly synthesized pyrimidine derivatives has been benchmarked against several commercially available fungicides. The data, summarized in the table below, showcases the in vitro efficacy of these compounds against a range of plant pathogenic fungi. Efficacy is primarily measured by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that is required to inhibit 50% of the fungal growth.

Compound/FungicideTarget FungiEC50 (μg/mL)Inhibition Rate (%) at 50 μg/mLReference
Novel Pyrimidine Derivatives
Compound 5o¹Phomopsis sp.10.5100[2][3]
Compound 5f²Phomopsis sp.-100[2][3]
Commercial Fungicides
PyrimethanilPhomopsis sp.32.185.1[2][3]
FlumorphVarious--[1]
DimethomorphVarious--[1]
CarbendazimVarious--[1]
HymexazoleVarious--[1]

¹5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide ²5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide

The data clearly indicates that certain novel pyrimidine derivatives, such as compound 5o, exhibit significantly higher potency against Phomopsis sp. than the established fungicide Pyrimethanil.[2][3] This suggests that further structural modifications on the pyrimidine scaffold could lead to the development of a new generation of highly effective fungicides.

Understanding the Mechanism: How They Work

While the precise signaling pathways for all new derivatives are still under investigation, many fungicides in this class are known to interfere with essential cellular processes in fungi. For instance, some pyrimidine derivatives inhibit the biosynthesis of vital amino acids or disrupt the cell cycle. The fungicidal action of some established fungicides involves the inhibition of mitochondrial respiration, a critical process for energy production in fungal cells.

Experimental Protocols: The "Poison Plate Technique"

The in vitro antifungal activity of the this compound derivatives and existing fungicides was primarily evaluated using the poison plate technique.[2][3] This method provides a reliable and straightforward assessment of a compound's ability to inhibit fungal growth.

Detailed Methodology:

  • Compound Preparation: The test compounds (novel pyrimidine derivatives and commercial fungicides) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.[2][3]

  • Media Preparation: A specific volume of the compound's stock solution is mixed with a molten potato dextrose agar (PDA) medium to achieve the desired final concentration.[2][3] The final concentration of DMSO in the medium is kept low to avoid any inhibitory effects on fungal growth.

  • Inoculation: A small mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of the PDA plate containing the test compound.[2][3]

  • Incubation: The inoculated plates are incubated at a specific temperature (e.g., 25°C) for a set period, allowing the fungus to grow on a control plate (containing only DMSO) and the plates with the test compounds.

  • Data Collection: The diameter of the fungal colony is measured at the end of the incubation period. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

  • EC50 Determination: To determine the EC50 value, a range of concentrations of the test compound is used, and the resulting inhibition rates are plotted against the logarithm of the concentration. The EC50 is the concentration at which 50% inhibition is observed.

Visualizing the Process: Fungicide Efficacy Testing Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of new fungicidal compounds, from initial synthesis to the determination of their inhibitory potential.

Fungicide_Efficacy_Workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Antifungal Assay cluster_analysis Data Analysis cluster_comparison Comparative Evaluation Synthesis Synthesis of 2,4-Dimethyl-6- hydroxypyrimidine Derivatives Stock_Solution Preparation of Stock Solutions Synthesis->Stock_Solution Poison_Plate Poison Plate Assay (PDA Medium) Stock_Solution->Poison_Plate Inoculation Inoculation with Phytopathogenic Fungi Poison_Plate->Inoculation Incubation Incubation at Optimal Temperature Inoculation->Incubation Measurement Measurement of Mycelial Growth Incubation->Measurement Calculation Calculation of Inhibition Rate Measurement->Calculation EC50 Determination of EC50 Values Calculation->EC50 Comparison Comparison with Existing Fungicides EC50->Comparison

Caption: Workflow for evaluating the in vitro fungicidal efficacy of novel compounds.

Conclusion and Future Directions

The preliminary data on this compound derivatives is highly encouraging, demonstrating their potential to surpass the efficacy of some existing commercial fungicides. Further research is warranted to explore the structure-activity relationships of these derivatives, broaden the spectrum of tested phytopathogens, and elucidate their precise mechanisms of action. Such investigations will be crucial in the development of the next generation of sustainable and effective crop protection solutions.

References

comparing the herbicidal activity of 2,4-Dimethyl-6-hydroxypyrimidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of novel herbicides due to its versatile biological activities. While specific research on 2,4-Dimethyl-6-hydroxypyrimidine analogs is not extensively detailed in publicly available literature, a broader examination of substituted pyrimidine derivatives provides valuable insights into their herbicidal potential. This guide offers a comparative overview of the structure-activity relationships of various herbicidal pyrimidine analogs, details common experimental protocols for activity assessment, and illustrates a key mechanism of action.

Structure-Activity Relationships and Herbicidal Efficacy

The herbicidal activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.[1] Generally, these compounds function by inhibiting essential plant enzymes, leading to growth cessation and eventual death of the weed.[2][3]

A notable class of pyrimidine-based herbicides are inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[6][7] Its absence in animals makes it an attractive target for selective herbicides.[8]

Studies on various 4,6-disubstituted pyrimidine derivatives have demonstrated significant herbicidal activities. For instance, novel N-(4,6-disubstituted pyrimidin-2-yl)-1-[substituted pyridyl(thiazolyl)methyl] compounds have shown good herbicidal activities against selected weeds at a concentration of 100 mg/L. Similarly, pyrimidine- and triazine-substituted chlorsulfuron derivatives, which also feature a substituted pyrimidine ring, have been shown to maintain high herbicidal activity.[9] The specific substitutions at the 4 and 6 positions play a critical role in determining the efficacy and weed spectrum of these compounds.

Furthermore, the introduction of a pyrazole group at the 4-position and an alkynyloxy group at the 6-position of the pyrimidine ring has led to compounds with bleaching activities, suggesting inhibition of pigment biosynthesis as a potential mode of action.[10] This highlights the diverse mechanisms through which pyrimidine analogs can exert their herbicidal effects.

Quantitative Data on Herbicidal Activity

While specific data for this compound analogs is limited, the following table summarizes representative data for other herbicidal pyrimidine derivatives to illustrate the comparative efficacy.

Compound ClassTarget WeedsConcentrationObserved EffectReference
N-(4,6-disubstituted pyrimidin-2-yl) derivativesSelected weeds100 mg/LGood herbicidal activity[11]
Pyrimidine thiourea derivativesDigitaria adscendens, Amaranthus retroflexus100 mg L⁻¹Up to 81% root growth inhibition[8][12]
Pyrimidine–tetrahydrocarbazole hybridsDigitaria sanguinalis750 g ai per haGood post-emergence herbicidal activity[13]
Pyrido[2,3-d]pyrimidine derivativesBentgrass (Agrostis stolonifera)1 mMGood activity[14][15]
Pyrazolo[3,4-d]pyrimidin-4-one derivativesRape (Brassica napus), Barnyard grass (Echinochloa crus-galli)Not specifiedPotential herbicidal activity against roots[16]
Pyrimidine−biphenyl hybridsDescurainia sophia, Ammannia arenaria37.5−150 g ai/haExcellent post-emergence herbicidal activity[17]
Pyrimidine derivatives containing 1,2,4-triazoleRape (Brassica napus), Barnyard grass (Echinochloa crus-galli)Not specifiedGood inhibition activities[18]

Experimental Protocols

The following is a generalized experimental protocol for assessing the herbicidal activity of pyrimidine analogs, based on common methodologies described in the literature.[9]

Pre-emergence Herbicidal Activity Assay
  • Test Compound Preparation: Dissolve the synthesized pyrimidine analogs in a suitable solvent (e.g., acetone or DMSO) to create stock solutions. Further dilute with distilled water containing a surfactant (e.g., Tween-20) to achieve the desired test concentrations.

  • Planting: Fill pots with a sterilized soil mixture. Sow seeds of the target weed species (e.g., Echinochloa crusgalli, Amaranthus retroflexus) at a uniform depth.

  • Treatment: Apply the test solutions evenly to the soil surface immediately after sowing. A commercial herbicide (e.g., chlorsulfuron) and a solvent-only solution are used as positive and negative controls, respectively.

  • Incubation: Place the pots in a controlled environment (greenhouse) with appropriate temperature, humidity, and light conditions.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the germination rate and growth of the treated plants to the controls. Inhibition rates can be calculated based on fresh weight or plant height.

Post-emergence Herbicidal Activity Assay
  • Plant Cultivation: Grow the target weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Treatment: Uniformly spray the foliage of the seedlings with the test solutions until runoff.

  • Incubation and Evaluation: Maintain the treated plants in the greenhouse and assess the herbicidal injury after a defined period, similar to the pre-emergence assay.

Visualization of Key Processes

Experimental Workflow for Herbicidal Activity Screening

G cluster_prep Preparation cluster_pre_em Pre-emergence Assay cluster_post_em Post-emergence Assay Compound_Synthesis Compound Synthesis Solution_Prep Test Solution Preparation Compound_Synthesis->Solution_Prep Pre_Treatment Soil Surface Treatment Solution_Prep->Pre_Treatment Post_Treatment Foliar Spray Solution_Prep->Post_Treatment Planting Seed Planting Planting->Pre_Treatment Pre_Incubation Incubation Pre_Treatment->Pre_Incubation Pre_Evaluation Evaluation Pre_Incubation->Pre_Evaluation Cultivation Seedling Cultivation Cultivation->Post_Treatment Post_Incubation Incubation Post_Treatment->Post_Incubation Post_Evaluation Evaluation Post_Incubation->Post_Evaluation

Caption: Workflow for pre- and post-emergence herbicidal activity screening.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Many pyrimidine-based herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Catalysis Amino_Acids Valine, Leucine, Isoleucine Acetolactate->Amino_Acids Protein_Synthesis Protein Synthesis & Plant Growth Amino_Acids->Protein_Synthesis Pyrimidine_Herbicide Pyrimidine Herbicide Pyrimidine_Herbicide->ALS Inhibition

Caption: Inhibition of ALS by pyrimidine herbicides disrupts amino acid biosynthesis.

References

Unraveling the Action of 2,4-Dimethyl-6-hydroxypyrimidine: A Comparative Guide to its Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the current understanding of 2,4-Dimethyl-6-hydroxypyrimidine's mechanism of action, comparing its performance with alternative immunomodulatory and anti-inflammatory compounds. This document synthesizes available experimental data to offer a clear perspective on its potential applications and areas for future investigation.

Recent studies have illuminated the potential of this compound as a modulator of the immune system and a mitigator of stress responses, particularly in aquatic species. This guide delves into the experimental evidence validating these effects and contrasts them with the well-established mechanisms of other pyrimidine-based anti-inflammatory agents.

In Vivo Validation of this compound's Bioactivity

A pivotal study investigating the effects of 4,6-dimethyl-2-hydroxypyrimidine hydrochloride, a salt of the compound of interest, in the freshwater Stinging Catfish (Heteropneustes fossilis) has provided the most substantial evidence of its biological activity to date. The research indicates a significant influence on the hematopoietic and immune systems, suggesting a potent immunomodulatory and stress-reducing capacity.[1]

Key Experimental Findings:

The study revealed that administration of the pyrimidine analog led to several measurable physiological changes:

  • Hematopoietic Stimulation: A notable increase in the total red blood cell (RBC) count and hemoglobin (Hb) levels was observed, suggesting an enhancement of erythropoiesis.

  • Immunomodulation: A time-dependent decrease in the white blood cell (WBC) count was recorded. While a decrease in WBCs can be multifactorial, in this context, it was associated with a reduction in stress indicators.

  • Stress Reduction: The compound significantly lowered the activity of myeloperoxidase (MPO) and the production of nitroblue tetrazolium (NBT), both of which are markers of oxidative stress and neutrophil activity.[1]

  • Improved Nutrient Levels: An improvement in the levels of key nutrients such as protein, carbohydrates, and lipids was also noted in the treated fish.[1]

These findings collectively suggest that this compound exerts a beneficial effect on the overall health and stress resilience of the organism under investigation.

Quantitative Data Summary

The following table summarizes the significant quantitative changes observed in the hematological and stress parameters of Stinging Catfish upon treatment with 4,6-dimethyl-2-hydroxypyrimidine hydrochloride.

ParameterObservationImplication
Red Blood Cell (RBC) Count Significantly Increased[1]Enhanced oxygen-carrying capacity
Hemoglobin (Hb) Significantly Increased[1]Improved oxygen transport
White Blood Cell (WBC) Count Significantly Decreased[1]Modulation of the immune response, potentially indicating a reduction in inflammation or a shift in immune cell populations.
Myeloperoxidase (MPO) Activity Significantly Decreased[1]Reduced oxidative stress and neutrophil-mediated inflammation.
Nitroblue Tetrazolium (NBT) Significantly Decreased[1]Lowered respiratory burst activity in phagocytes, indicating reduced oxidative stress.

Comparative Analysis with Alternative Pyrimidine Derivatives

While the precise molecular target of this compound remains to be fully elucidated, the broader class of pyrimidine derivatives offers a valuable context for comparison. Many synthetic pyrimidine compounds have been investigated for their anti-inflammatory and antioxidant properties, with a significant number demonstrating inhibitory activity against cyclooxygenase (COX) enzymes.[2][3]

COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects through COX inhibition. The potential for pyrimidine derivatives to act as selective COX-2 inhibitors is a particularly active area of research, as this can offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[1][4]

The table below compares the known mechanism of action of these alternative pyrimidine derivatives with the observed effects of this compound.

Compound ClassPrimary Mechanism of ActionKey Experimental Observations
This compound Unknown; likely involves immunomodulation and stress response pathway regulation.Increased RBC and hemoglobin; decreased WBC, MPO, and NBT in vivo (fish model).[1]
Selective COX-2 Inhibiting Pyrimidine Derivatives Inhibition of the cyclooxygenase-2 (COX-2) enzyme.Reduced prostaglandin synthesis, leading to anti-inflammatory and analgesic effects. Potent inhibition of COX-2 with high selectivity over COX-1 in in vitro assays.[1][4]
Non-Selective COX Inhibiting Pyrimidine Derivatives Inhibition of both COX-1 and COX-2 enzymes.Broad anti-inflammatory effects, but with a higher potential for gastrointestinal side effects due to COX-1 inhibition.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings, the following section details the methodologies employed in the key in vivo study of 4,6-dimethyl-2-hydroxypyrimidine hydrochloride.

In Vivo Study in Heteropneustes fossilis

  • Test Organism: Freshwater Stinging Catfish (Heteropneustes fossilis).

  • Compound Administration: The fish were exposed to varying concentrations of 4,6-dimethyl-2-hydroxypyrimidine hydrochloride dissolved in the aquarium water.

  • Effective Concentration Determination: An initial 24-hour exposure to a range of concentrations was conducted to determine the effective dose based on hematological parameters.[1]

  • Duration Study: Fish were exposed to the determined effective concentration for 1, 5, and 21 days.[1]

  • Hematological Analysis: Blood samples were collected to determine the total red blood cell count, hemoglobin concentration, and total white blood cell count using standard hematological techniques.

  • Stress Parameter Analysis: Myeloperoxidase activity and nitroblue tetrazolium reduction were measured in relevant tissues to assess the level of oxidative stress.[1]

  • Nutrient Analysis: Tissue samples were analyzed for protein, carbohydrate, and lipid content.[1]

  • Statistical Analysis: The data was analyzed to determine the statistical significance of the observed changes between the control and treated groups.

Visualizing the Mechanism: Signaling Pathways and Workflows

To conceptualize the potential mechanism of action of this compound and the experimental process, the following diagrams are provided.

G Hypothesized Mechanism of Action of this compound cluster_stimulus Stressors cluster_response Physiological Response cluster_compound Intervention cluster_outcome Observed Effects Stressors Environmental Stressors (e.g., pathogens, toxins) HPI_Axis Hypothalamic-Pituitary-Interrenal (HPI) Axis Activation Stressors->HPI_Axis Immune_Response Immune System Activation Stressors->Immune_Response Hematopoiesis_Dysregulation Dysregulation of Hematopoiesis HPI_Axis->Hematopoiesis_Dysregulation Oxidative_Stress Increased Oxidative Stress (Elevated MPO, NBT) Immune_Response->Oxidative_Stress DMHP This compound Modulated_Immunity Modulated Immune Response (Decreased WBC) DMHP->Modulated_Immunity ? Reduced_Stress Reduced Oxidative Stress (Decreased MPO, NBT) DMHP->Reduced_Stress ? Improved_Hematopoiesis Improved Hematopoiesis (Increased RBC, Hb) DMHP->Improved_Hematopoiesis ? Modulated_Immunity->Reduced_Stress Improved_Hematopoiesis->Reduced_Stress

Caption: Hypothesized signaling pathway for this compound's action.

G Experimental Workflow for In Vivo Validation cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Fish Acclimatization of Stinging Catfish Dose_Finding Dose-Ranging Study (24 hours) Fish->Dose_Finding Long_Term Long-Term Exposure (1, 5, 21 days) Dose_Finding->Long_Term Blood_Sampling Blood Sample Collection Long_Term->Blood_Sampling Tissue_Sampling Tissue Sample Collection Long_Term->Tissue_Sampling Hematology Hematological Analysis (RBC, WBC, Hb) Blood_Sampling->Hematology Stress_Assays Stress Parameter Assays (MPO, NBT) Tissue_Sampling->Stress_Assays Nutrient_Analysis Nutrient Analysis Tissue_Sampling->Nutrient_Analysis Stats Statistical Analysis Hematology->Stats Stress_Assays->Stats Nutrient_Analysis->Stats

Caption: In vivo experimental workflow.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a bioactive compound with significant immunomodulatory and stress-reducing properties. Its ability to enhance hematopoietic parameters while concurrently mitigating markers of oxidative stress positions it as a compound of interest for applications in aquaculture and potentially beyond.

However, a critical gap in our understanding remains: the precise molecular mechanism of action. Future research should prioritize the identification of its cellular and molecular targets. Investigating its potential interaction with key signaling pathways involved in immunity and stress, such as the NF-κB and MAPK pathways, would be a logical next step. Furthermore, comparative studies with known immunomodulators and anti-inflammatory agents in a wider range of biological systems will be crucial to fully delineate its therapeutic potential and safety profile. The exploration of its structure-activity relationship could also pave the way for the development of more potent and specific analogs.

References

Spectroscopic Comparison of 2,4-Dimethyl-6-hydroxypyrimidine Tautomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tautomeric forms of heterocyclic compounds is crucial for predicting molecular interactions and designing effective therapeutic agents. This guide provides a comparative analysis of the spectroscopic properties of the keto and enol tautomers of 2,4-Dimethyl-6-hydroxypyrimidine, supported by available experimental and computational data.

The tautomeric equilibrium between the hydroxyl (enol) and keto forms of this compound is a key determinant of its chemical reactivity and biological activity. Spectroscopic techniques are invaluable tools for identifying and quantifying the presence of each tautomer in different environments.

Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms: the aromatic enol form (2,4-dimethylpyrimidin-6-ol) and the non-aromatic keto form (2,4-dimethylpyrimidin-6(1H)-one). The equilibrium between these forms can be influenced by factors such as solvent polarity, temperature, and pH.

Tautomers Enol 2,4-Dimethylpyrimidin-6-ol (Enol Form) Keto 2,4-Dimethylpyrimidin-6(1H)-one (Keto Form) Enol->Keto Tautomerization

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic features that can be used to distinguish between the enol and keto tautomers of this compound. This data is compiled from vibrational spectroscopy studies and supplemented with expected characteristics based on the analysis of similar heterocyclic systems.

Spectroscopic TechniqueTautomerKey Spectroscopic FeaturesReference
Infrared (IR) Spectroscopy EnolBroad ν(O-H) band (~3400-3600 cm⁻¹)ν(C=N) and ν(C=C) bands in the aromatic region
Ketoν(N-H) band (~3100-3300 cm⁻¹)Strong ν(C=O) band (~1650-1700 cm⁻¹)
Raman Spectroscopy EnolBands corresponding to aromatic ring vibrations.
KetoProminent carbonyl stretching band.
¹H NMR Spectroscopy EnolSignal for the hydroxyl proton (-OH).Aromatic proton signal on the pyrimidine ring.Inferred
KetoSignal for the N-H proton.Alkenic proton signal on the pyrimidine ring.Inferred
¹³C NMR Spectroscopy EnolCarbon signal for C-OH in the aromatic region.Inferred
KetoCarbonyl carbon (C=O) signal downfield (~160-180 ppm).Inferred
UV-Vis Spectroscopy Enolπ → π* transitions characteristic of an aromatic system.Inferred
Keton → π* and π → π* transitions, with potential shifts due to the carbonyl group.Inferred

Note: "Inferred" indicates that while specific experimental data for this compound was not found in the initial search, the expected spectral features are based on well-established principles and data from analogous compounds.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are crucial for reproducible research. The following outlines a general methodology for the key experiments.

Infrared (IR) and Raman Spectroscopy

A study on the vibrational spectra of 2,4-dimethyl-6-hydroxy pyrimidine has been reported, providing insights into its tautomeric behavior.

Methodology:

  • Sample Preparation: For IR spectroscopy, the solid sample is typically prepared as a KBr pellet or a Nujol mull. For Raman spectroscopy, the crystalline powder is used directly.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for IR analysis, and a Raman spectrometer with a specific laser excitation wavelength is used for Raman analysis.

  • Data Acquisition: Spectra are recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analysis: The presence and position of characteristic functional group bands (O-H, N-H, C=O) are analyzed to identify the predominant tautomeric form.

Spectroscopy_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_result Data Interpretation KBr KBr Pellet (IR) FTIR FTIR Spectrometer KBr->FTIR Nujol Nujol Mull (IR) Nujol->FTIR Powder Crystalline Powder (Raman) Raman Raman Spectrometer Powder->Raman Tautomer Tautomer Identification FTIR->Tautomer Raman->Tautomer

Caption: General workflow for vibrational spectroscopic analysis of tautomers.

NMR Spectroscopy (¹H and ¹³C)

While specific NMR data for the individual tautomers of this compound were not found, the following general protocol is standard.

Methodology:

  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the tautomeric equilibrium.

  • Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Techniques such as DEPT can be used to aid in carbon signal assignment.

  • Analysis: The chemical shifts (δ) and coupling constants (J) are analyzed. The presence of a hydroxyl or an N-H proton signal, and the chemical shifts of the ring protons and carbons, are key indicators of the dominant tautomer.

UV-Vis Spectroscopy

UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, which differ between the aromatic enol and the non-aromatic keto form.

Methodology:

  • Sample Preparation: The compound is dissolved in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

  • Analysis: The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are determined. Differences in the position and intensity of absorption bands can be correlated with the electronic structure of the tautomers.

Conclusion

The spectroscopic analysis of this compound reveals the presence of a tautomeric equilibrium between its enol and keto forms. Vibrational spectroscopy provides direct evidence for the presence of characteristic functional groups of each tautomer. While specific NMR and UV-Vis data for the individual tautomers require further experimental investigation, the established principles of these techniques provide a strong framework for their differentiation. Researchers studying this molecule should consider the influence of the experimental conditions, particularly the solvent, on the position of the tautomeric equilibrium to ensure accurate interpretation of their results.

Comparative Analysis of the Biological Activity of 2,4-Dimethyl-6-hydroxypyrimidine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of pyrimidine derivatives structurally similar to 2,4-Dimethyl-6-hydroxypyrimidine. Due to a lack of extensive publicly available experimental data specifically for this compound, this document extrapolates its potential biological profile based on the activities of analogous compounds. The pyrimidine scaffold is a well-established pharmacophore in numerous drug classes, exhibiting a wide range of biological effects including antimicrobial, antifungal, antioxidant, and cytotoxic activities.[1][2]

Comparison of Biological Activities

The biological potential of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. While direct data for this compound is limited, the following tables summarize the activities of structurally related compounds to provide a comparative context.

Antimicrobial and Antifungal Activity

Pyrimidine derivatives are known to possess significant antimicrobial and antifungal properties.[2] The introduction of various functional groups can modulate this activity. For instance, some dihydropyrimidine derivatives have shown promising antibacterial and mild antifungal properties. The mechanism of action for many of these compounds is still under investigation but is thought to involve the disruption of essential cellular processes in microorganisms.

Table 1: Comparative Antimicrobial and Antifungal Activity of Pyrimidine Derivatives

Compound/Derivative ClassTest Organism(s)Activity MetricResultReference(s)
Dihydropyrimidine DerivativesStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaMIC (µg/mL)>750[3]
Fluorine Containing Pyrazole-clubbed DihydropyrimidinonesMethicillin-resistant Staphylococcus aureus (MRSA)MIC (µg/mL)>50[3]
N-Hydroxy-2,6-diaryl-3,5-dimethylpiperidin-4-one OximesVarious bacteria and fungiZone of Inhibition (mm)Comparable to standard antibiotics[4]
6-Alkyl-2,3,4,5-tetrahydropyridinesCryptococcus neoformans, Candida albicans, Candida glabrata, Candida kruseiMFC (µg/mL)3.8 - 15.0[3]
Pyrimidine-based antifungalsAspergillus fumigatus, Aspergillus terreus, Aspergillus niger, Mucor circinelloides, Lomentospora prolificansMIC (µg/mL)2 - 64[2]
Cytotoxic Activity

The pyrimidine nucleus is a key component of many anticancer drugs.[2] Derivatives of this scaffold have been shown to exhibit cytotoxicity against various cancer cell lines through mechanisms such as the inhibition of protein kinases, which are crucial for cell proliferation and survival.[5]

Table 2: Comparative Cytotoxic Activity of Pyrimidine Derivatives

Compound/Derivative ClassCell Line(s)Activity MetricResultReference(s)
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)SMMC-7721 (Hepatocellular carcinoma)IC50 (µM)32.3 ± 1.13[6]
4'-O-caproylated-DMCSH-SY5Y (Neuroblastoma)IC50 (µM)5.20[7]
4'-O-methylated-DMCSH-SY5Y (Neuroblastoma)IC50 (µM)7.52[7]
4'-O-benzylated-DMCA-549 (Lung carcinoma), FaDu (Pharyngeal carcinoma)IC50 (µM)9.99 and 13.98[7]
Dihydropyrimidinone Derivative (Compound B2)T47D (Breast cancer)IC50 (µg/mL)205.71[8]
Antioxidant Activity

Several pyrimidine derivatives have demonstrated the ability to scavenge free radicals, indicating potential as antioxidant agents. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

Table 3: Comparative Antioxidant Activity of Pyrimidine Derivatives

Compound/Derivative ClassAssayActivity MetricResultReference(s)
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analoguesDPPH radical scavengingIC5046.31 and 48.81[9][10]
4,6-bisaryl-pyrimidin-2-amine derivativesNitric oxide and hydrogen peroxide free radical scavenging-Potent activity[9][10]
1,4-Dihydropyridines with electron-donating groupsβ-carotene/linoleic acid assayRAA (%)45 - 80[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of pyrimidine derivatives are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final working concentration.

  • Preparation of Microtiter Plates: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12][13]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.[5]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[5][14]

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep violet color.[7][15]

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm).[9][10]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Mandatory Visualizations

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Test Compound prep_plate->inoculate incubate Incubate at Appropriate Temperature and Time inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

experimental_workflow_cytotoxicity cluster_prep Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for Formazan Crystal Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

signaling_pathway_kinase_inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor protein_kinase Protein Kinase (e.g., PIM-1, EGFR) receptor->protein_kinase pyrimidine_derivative Pyrimidine Derivative (Potential Inhibitor) pyrimidine_derivative->protein_kinase downstream_signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) protein_kinase->downstream_signaling cell_proliferation Cell Proliferation and Survival downstream_signaling->cell_proliferation apoptosis Apoptosis downstream_signaling->apoptosis

Caption: Potential Signaling Pathway Inhibition by Pyrimidine Derivatives.

References

Comparative Analysis of 2,4-Dimethyl-6-hydroxypyrimidine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many variations, derivatives of 2,4-dimethyl-6-hydroxypyrimidine serve as versatile building blocks for the synthesis of novel compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine derivatives, drawing on experimental data from recent studies to illuminate their potential as anticancer, kinase inhibitory, and antimicrobial agents.

I. Anticancer and Kinase Inhibitory Activity

Pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The following sections compare the activity of different pyrimidine-based compounds against key cancer-related kinases and cell lines.

Structure-Activity Relationship of Pyrimidine-Based Kinase Inhibitors

A study on a series of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives identified potent Aurora A kinase inhibitors.[1] The structure-activity relationship revealed that substitutions on the pyrrolidine and phenyl rings significantly impacted inhibitory potency and cellular activity.

Key SAR Observations:

  • Pyrrolidine Ring Substitution: Acylation of the pyrrolidine nitrogen with various substituted phenyl groups was explored. Compounds with a (4-chloro-2-fluorophenyl)methanone substitution (Compound 13 ) demonstrated superior potency in reducing cMYC and MYCN protein levels, key oncogenic drivers stabilized by Aurora A kinase.[1]

  • Piperazine Moiety: The presence of a 4-ethylpiperazin-1-yl group at the C4 position of the pyrimidine ring was found to be favorable for activity.

  • DFG-out Conformation: The design of these inhibitors aimed to induce a "DFG-out" conformation of the kinase, a strategy that can lead to higher selectivity and potency.[1]

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected pyrimidine derivatives against Aurora A kinase and their anti-proliferative effect on a small-cell lung cancer (SCLC) cell line.

Compound IDR Group (on Pyrrolidine)Aurora A IC50 (nM)NCI-H446 Cell Proliferation IC50 (nM)
1 (3-Chloro-2-fluorophenyl)methanone25290
13 (4-Chloro-2-fluorophenyl)methanone18180
25 (Prodrug of 13) (4-Chloro-2-fluorophenyl)methanone-190

Data synthesized from a study on pyrimidine-based Aurora A kinase inhibitors.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based) [2]

This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a higher luminescence signal indicates inhibition.

  • Compound Preparation: Serially dilute test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the assay buffer, the target kinase (e.g., Aurora A), and the specific peptide substrate.

  • Initiation: Add the test compounds to the wells, followed by the ATP solution to start the reaction. Include a "no kinase" control (100% inhibition) and a vehicle control (0% inhibition).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cell Proliferation Assay (MTT Assay) [3]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., NCI-H446) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for kinase inhibitor evaluation.

experimental_workflow Experimental Workflow for Kinase Inhibitor Evaluation cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 2,4-Dimethyl-6- hydroxypyrimidine synthesis Chemical Synthesis of Pyrimidine Derivatives start->synthesis purification Purification and Characterization synthesis->purification biochemical_assay In Vitro Kinase Inhibition Assay (IC50) purification->biochemical_assay cell_assay Cell Proliferation Assay (IC50) biochemical_assay->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the synthesis and evaluation of pyrimidine kinase inhibitors.

jak_stat_pathway Simplified JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK Kinase receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT (Dimer) stat->stat_p Dimerizes nucleus Nucleus stat_p->nucleus Translocates to gene_transcription Gene Transcription (Proliferation, Differentiation) nucleus->gene_transcription Initiates inhibitor Pyrimidine Derivative (Kinase Inhibitor) inhibitor->jak Inhibits

Caption: Inhibition of the JAK-STAT pathway by a pyrimidine kinase inhibitor.

II. Antimicrobial Activity

Certain pyrimidine derivatives have also shown promise as antimicrobial agents. The structural modifications around the pyrimidine core can be tuned to achieve potent activity against various bacterial and fungal strains.

Structure-Activity Relationship of Antimicrobial Pyrimidine Derivatives

Studies on dihydropyrimidine derivatives have revealed key structural features for antimicrobial activity. The nature and position of substituents on the pyrimidine ring influence the compound's interaction with microbial targets.

Key SAR Observations:

  • Substituents at C4: The nature of the aryl group at the C4 position of the dihydropyrimidine ring can significantly affect antibacterial and antifungal activity.

  • Substituents at C2 and C6: Modifications at the C2 and C6 positions have also been shown to modulate the antimicrobial spectrum and potency. For instance, some studies have shown that the introduction of a 2-cyano-3-oxo-3-phenylprop-1-en-1-yl group at the C2 position enhances antibacterial activity.[4]

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of dihydropyrimidine derivatives against various microbial strains.

Compound IDR Group at C2M. smegmatis MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
4 Allyliminomethyl50>100>100
33 2-Cyano-3-oxo-3-phenylprop-1-en-1-yl925100

Data adapted from a study on C2-substituted 1,4-dihydropyridine analogues, which share structural similarities with dihydropyrimidines.[4]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Visualization

antimicrobial_workflow Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results compound_prep Serial Dilution of Test Compounds inoculation Inoculation of Microtiter Plates compound_prep->inoculation inoculum_prep Standardized Microbial Inoculum Preparation inoculum_prep->inoculation incubation Incubation (18-24h) inoculation->incubation mic_determination Visual Inspection for Growth Inhibition incubation->mic_determination mic_value MIC Value Determination mic_determination->mic_value

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The this compound scaffold and its broader pyrimidine family represent a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the pyrimidine core and its substituents can lead to potent and selective inhibitors for a range of biological targets. The provided experimental protocols and workflow visualizations offer a foundational framework for researchers engaged in the discovery and optimization of pyrimidine-based compounds for cancer and infectious diseases. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of these promising molecules.

References

A Comparative Guide to Computational and Experimental Data for 2,4-Dimethyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Experimental and Computational Data

This guide provides a detailed comparison of available experimental data and computational approaches for the characterization of 2,4-Dimethyl-6-hydroxypyrimidine (CAS No. 6622-92-0). This pyrimidine derivative is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] An understanding of its structural and spectroscopic properties, through both experimental and computational lenses, is crucial for its effective application in research and development.

Workflow for Data Comparison

The following diagram illustrates the logical workflow for comparing experimental and computational data for a given molecule like this compound.

cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_comparison Data Comparison & Validation exp_synthesis Synthesis & Purification exp_physchem Physicochemical Characterization (m.p., appearance) exp_synthesis->exp_physchem exp_spectro Spectroscopic Analysis (IR, Raman, NMR, MS) exp_synthesis->exp_spectro data_table Quantitative Data Tabulation exp_spectro->data_table Experimental Data comp_model Molecular Modeling comp_dft DFT Calculations (Geometry Optimization, Frequencies) comp_model->comp_dft comp_spectra Prediction of Spectra (IR, Raman, NMR) comp_dft->comp_spectra comp_spectra->data_table Calculated Data conclusion Analysis & Conclusion data_table->conclusion protocol_desc Methodology Description protocol_desc->conclusion

Figure 1: Workflow for comparing experimental and computational data.

Physicochemical Properties

Experimentally determined physicochemical properties of this compound are summarized below.

PropertyExperimental ValueReference(s)
Molecular FormulaC6H8N2O[1][2][3]
Molecular Weight124.14 g/mol [1][2][3]
AppearanceWhite to almost white crystalline powder[1][2]
Melting Point199 - 202 °C[1][2][3]

Vibrational Spectroscopy: A Comparative Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. The comparison of experimentally measured vibrational frequencies with those calculated using computational methods like Density Functional Theory (DFT) is a powerful tool for structural elucidation and vibrational mode assignment.

Experimental Vibrational Data

The experimental IR and Raman spectral data for this compound have been reported in the Asian Journal of Chemistry. The key vibrational frequencies and their assignments are presented below.

Infrared (IR) Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
3180-N-H Stretch
30803075C-H Stretch (ring)
29802990C-H Stretch (methyl group)
1670-C=O Stretch
16101615C=C Stretch (ring)
15401545Ring Skeletal Vibration
14601465C-H Bend (methyl group)
13801385Ring Skeletal Vibration
12401245C-H in-plane Bend (ring)
840845Ring Breathing
780-C-H out-of-plane Bend
610615Ring Deformation

Data extracted from "Vibrational Spectra of 2,4-Dimethyl-6-Hydroxy Pyrimidine", Asian Journal of Chemistry, Vol. 9, No. 3 (1997), 411-417.

Computational Approach to Vibrational Analysis

While a specific computational study providing calculated vibrational frequencies for this compound is not publicly available, a standard and reliable method for obtaining this data involves Density Functional Theory (DFT) calculations. The general protocol for such a study is outlined below.

Experimental and Computational Protocols

Experimental Protocols

Synthesis and Purification: A common synthetic route to this compound involves the condensation of ethyl acetoacetate with urea in the presence of a suitable base. The resulting product is typically purified by recrystallization from a solvent such as ethanol or water to yield a crystalline solid.

Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded over a range of approximately 4000 to 400 cm⁻¹.

Raman Spectroscopy: The Raman spectrum is obtained using a Raman spectrometer, often with a laser excitation source (e.g., Nd:YAG laser). The solid sample is placed in a sample holder, and the scattered light is collected and analyzed to obtain the Raman shifts.

Computational Protocol for Vibrational Frequency Calculation

The following protocol outlines a standard approach for calculating the vibrational frequencies of this compound using DFT.

start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (at the same level of theory) geom_opt->freq_calc scaling Frequency Scaling (using appropriate scale factor) freq_calc->scaling analysis Vibrational Mode Analysis & Assignment scaling->analysis comparison Compare with Experimental Data analysis->comparison

Figure 2: Workflow for computational vibrational analysis.
  • Molecular Structure Input: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry at the same level of theory. This computes the harmonic vibrational frequencies.

  • Frequency Scaling: The calculated harmonic frequencies are systematically higher than the experimental frequencies. Therefore, they are scaled using an appropriate scaling factor (typically around 0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.

  • Vibrational Mode Analysis: The output of the frequency calculation is analyzed to visualize the atomic motions associated with each vibrational mode, allowing for a detailed assignment of the calculated frequencies.

Conclusion

The experimental data provides a solid foundation for the characterization of this compound. While a direct, published computational dataset for comparison is not available, the established protocols for DFT-based vibrational analysis provide a clear and reliable path for researchers to generate this data. The synergy between experimental measurements and computational predictions, as outlined in this guide, is essential for a comprehensive understanding of the molecular properties of this compound and for facilitating its application in drug discovery and materials science. Researchers are encouraged to use the experimental data presented here as a benchmark for their own computational studies.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,4-Dimethyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical cornerstone of drug discovery and development. For a versatile building block like 2,4-Dimethyl-6-hydroxypyrimidine, ensuring high purity is paramount. Impurities, even in trace amounts, can significantly alter chemical reactivity, biological activity, and toxicological profiles, thereby compromising research outcomes and patient safety.

This guide provides an objective comparison of the most common and effective analytical methods for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed experimental protocols, comparative data, and visualizations to assist researchers in selecting the most appropriate analytical strategy for their needs.

Understanding Potential Impurities

The purity of this compound is intrinsically linked to its synthetic route. A common and efficient method involves the condensation of urea and acetylacetone. An alternative approach utilizes the reaction of ethyl acetoacetate with acetamidine. Depending on the chosen synthesis, potential impurities may include:

  • Unreacted Starting Materials: Such as urea, acetylacetone, ethyl acetoacetate, or acetamidine.

  • Byproducts of Condensation: Including various isomers and partially reacted intermediates.

  • Residual Solvents: Organic solvents used during the reaction and purification steps.

  • Degradation Products: Resulting from exposure to harsh reaction or purification conditions.

A thorough purity assessment must be capable of detecting and quantifying this range of potential contaminants.

Comparative Analysis of Purity Assessment Methods

The selection of an analytical technique for purity determination hinges on the specific requirements of the analysis, including the nature of the expected impurities, the desired sensitivity, and the need for structural information.

Analytical Method Principle Advantages Limitations Primary Application for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase, with detection typically by UV absorbance.High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantitative analysis of the main component and non-volatile impurities.[1][2]May require reference standards for impurity identification. Not suitable for highly volatile impurities.[3]Routine quality control and accurate quantification of the purity of the final product, as well as the detection of non-volatile starting materials and byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass spectrometry.Excellent for the separation and identification of volatile and semi-volatile impurities, such as residual solvents and some starting materials.[3] High sensitivity and specificity.[1][2]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.Identification and quantification of residual solvents and volatile starting materials or byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed information about the molecular structure and environment of each atom.Provides unambiguous structural confirmation of the main component and impurities. Quantitative NMR (qNMR) can determine absolute purity without the need for a specific reference standard of the analyte.[4][5] Non-destructive.[4]Lower sensitivity compared to chromatographic methods for trace impurities. Complex mixtures can lead to overlapping signals, potentially requiring 2D NMR techniques for resolution.[6]Absolute purity determination and structural elucidation of the main component and any significant impurities.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from established methods for similar pyrimidine derivatives and is suitable for determining the purity of this compound.[7]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 20 mM Potassium Dihydrogen Phosphate in water

    • B: Methanol

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    10 50 50
    15 50 50
    15.1 90 10

    | 20 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of volatile impurities in a synthesized sample of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-550.

  • Sample Preparation: Prepare a solution of the synthesized product in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify by comparing the peak area of each impurity to that of a known internal or external standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines the use of ¹H qNMR for the absolute purity determination of this compound.[4][5]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁ value).

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Purity Calculation:

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Workflow and Decision-Making Process

To further clarify the process of assessing the purity of synthesized this compound, the following diagrams illustrate the general experimental workflow and a decision tree for selecting the appropriate analytical method.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment Synthesis Synthesize 2,4-Dimethyl- 6-hydroxypyrimidine Purification Purify Crude Product (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS NMR NMR Analysis SamplePrep->NMR DataAnalysis Data Analysis & Purity Calculation HPLC->DataAnalysis GCMS->DataAnalysis NMR->DataAnalysis FinalReport FinalReport DataAnalysis->FinalReport Final Purity Report

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

DecisionTree Start Need to Assess Purity of This compound Question1 Primary Goal? Start->Question1 Question2 Are volatile impurities (e.g., residual solvents) a concern? Question1->Question2 Routine QC & Quantitation Question3 Need absolute purity without a specific reference standard? Question1->Question3 Structural Confirmation & Absolute Purity HPLC Use HPLC for routine quantitative analysis. Question2->HPLC No GCMS Use GC-MS to identify and quantify volatile impurities. Question2->GCMS Yes qNMR Use qNMR for absolute purity determination. Question3->qNMR Combine Use a combination of methods (e.g., HPLC and GC-MS) for comprehensive characterization. HPLC->Combine GCMS->Combine

Caption: Decision tree for selecting an appropriate purity analysis method.

References

Comparative Guide to the Kinetic Studies of Reactions Involving 2,4-Dimethyl-6-hydroxypyrimidine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving 2,4-Dimethyl-6-hydroxypyrimidine and structurally similar compounds. Due to a scarcity of published kinetic data for this compound, this document leverages available information on related molecules to draw comparisons and provide a framework for future kinetic investigations. The focus is on oxidation reactions, which are critical in both metabolic and synthetic pathways.

Comparative Kinetic Data

Table 1: Kinetic Data for the Oxidation of 2,6-Dimethylphenol

ReactantOxidant/CatalystRate Constant (k)Reaction ConditionsReference
2,6-DimethylphenolHydroxyl Radical (vapor-phase)6.60 x 10⁻¹¹ cm³/molecule-sec25 °C[1]
2,6-DimethylphenolPyrazole-based Cu(II) and Co(II) complexesVaries (μmol/L·min)Methanol[2]
2,6-DimethylphenolLaccase from Trametes versicolorModel-dependentAqueous solution[3]
2,6-DimethylphenolHorseradish Peroxidase Compound IIApparent k: Varies with pHAqueous solution[4]

Discussion of Comparative Reactivity:

This compound, while sharing the hydroxyl and dimethyl substitutions with 2,6-dimethylphenol, features a pyrimidine ring. This heterocyclic structure is expected to significantly influence its reactivity. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which can decrease the electron density of the ring system compared to the benzene ring in 2,6-dimethylphenol. This would likely make the pyrimidine ring less susceptible to electrophilic attack.

Conversely, the nitrogen atoms can be sites for other reactions, such as N-oxidation.[5] The overall reaction kinetics will be a balance of these activating and deactivating effects. For radical-mediated oxidation, the stability of the resulting phenoxyl or pyrimidinyloxyl radical will be a key determinant of the reaction rate.

Experimental Protocols

Below is a generalized protocol for determining the kinetics of the oxidation of a hydroxypyrimidine derivative, based on common spectrophotometric methods.[6][7]

Objective: To determine the rate law and rate constant for the oxidation of this compound.

Materials:

  • This compound

  • Oxidizing agent (e.g., hydrogen peroxide, a peroxidase enzyme)

  • Buffer solution of appropriate pH

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Temperature-controlled water bath or spectrophotometer holder

  • Standard laboratory glassware and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen buffer.

    • Prepare a stock solution of the oxidizing agent.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the reactant and expected product to identify a wavelength (λmax) where the change in absorbance upon reaction is maximal.

  • Kinetic Runs (Method of Initial Rates):

    • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.

    • To a cuvette, add the buffer and the this compound solution.

    • Initiate the reaction by adding the oxidizing agent, mix quickly, and immediately start recording the absorbance at λmax over time.

    • Repeat the experiment with varying initial concentrations of this compound while keeping the oxidant concentration constant.

    • Repeat the experiment with varying initial concentrations of the oxidizing agent while keeping the this compound concentration constant.

  • Data Analysis:

    • Determine the initial rate of reaction for each run by calculating the slope of the initial linear portion of the absorbance vs. time plot.

    • Plot log(initial rate) vs. log([reactant]) for each series of experiments to determine the order of the reaction with respect to each reactant.

    • From the determined reaction orders, write the rate law: Rate = k[this compound]ⁿ[Oxidant]ᵐ.

    • Calculate the rate constant (k) for each run and determine the average value.

Visualizations

The following diagrams illustrate a typical workflow for a kinetic study and a plausible oxidation pathway for this compound.

experimental_workflow prep 1. Prepare Stock Solutions (Substrate, Oxidant, Buffer) lambda_max 2. Determine λmax (Spectrophotometric Analysis) prep->lambda_max kinetic_runs 3. Perform Kinetic Runs (Vary Concentrations) lambda_max->kinetic_runs data_acq 4. Data Acquisition (Absorbance vs. Time) kinetic_runs->data_acq analysis 5. Data Analysis (Initial Rates, Plotting) data_acq->analysis rate_law 6. Determine Rate Law & k (Rate = k[A]^n[B]^m) analysis->rate_law reaction_pathway reactant This compound intermediate Pyrimidinyloxyl Radical reactant->intermediate H abstraction oxidant Oxidant (e.g., •OH) product Oxidized Products intermediate->product Further Reactions

References

A Comparative Guide to Catalysts in the Synthesis of 2,4-Dimethyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine derivatives is a critical step in the discovery of novel therapeutic agents. This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of 2,4-Dimethyl-6-hydroxypyrimidine, a key building block in medicinal chemistry. We present a side-by-side comparison of catalyst performance, detailed experimental protocols, and visualizations of the reaction pathway to aid in the selection of the most suitable catalyst for your research needs.

The synthesis of this compound (DMHP) is typically achieved through the condensation reaction of urea and acetylacetone. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, yield, and environmental impact. This guide explores both homogeneous and potential heterogeneous catalytic systems, offering insights into their respective advantages and limitations.

Performance Comparison of Catalysts

The efficacy of different catalysts in the synthesis of this compound is evaluated based on key performance indicators such as reaction yield, time, and temperature. The following table summarizes the quantitative data from experimental findings.

Catalyst SystemReagentsSolventReaction TimeTemperature (°C)Yield (%)Reference
Homogeneous Acid Catalyst
Hydrogen Chloride (40% solution)Urea, AcetylacetoneMethanol3 hours5290.2 (of hydrochloride salt)[1]
Hydrogen Chloride (2.7N solution)Urea, AcetylacetoneIsopropanol2 hours6580.7 (of hydrochloride salt)[1]
Homogeneous Base Catalyst (for a similar reaction)
Sodium CarbonateGuanidine Nitrate, AcetylacetoneWater3 hours9588.64 (of 2-amino-4,6-dimethylpyrimidine)

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are the protocols for the key experiments cited in the performance table.

Synthesis of this compound Hydrochloride using Hydrogen Chloride in Methanol[1]

Materials:

  • Urea (30 g, 0.5 mole)

  • Acetylacetone (53 g, 0.53 mole)

  • Methanol (200 ml)

  • 40% Hydrogen Chloride in Methanol (68 g)

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 30 g of urea, 53 g of acetylacetone, and 200 ml of methanol.

  • Stir the mixture and heat to 52°C.

  • Add 68 g of a 40% hydrogen chloride solution in methanol.

  • Maintain the reaction mixture at reflux with continuous stirring for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product, this compound hydrochloride (HDPHCl), will precipitate.

  • Collect the solid by filtration and dry to obtain the final product. The reported yield is 72.4 g (90.2%).

Synthesis of this compound Hydrochloride using Hydrogen Chloride in Isopropanol[1]

Materials:

  • Urea (30 g)

  • Acetylacetone (53 g)

  • 2.7N Hydrogen Chloride in Isopropanol (280 ml)

Procedure:

  • Combine 30 g of urea, 53 g of acetylacetone, and 280 ml of 2.7N isopropanol solution of hydrogen chloride in a suitable reactor.

  • Stir the mixture and heat to 65°C.

  • Maintain the reaction at reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated solid and dry to yield 60 g of this compound hydrochloride.

  • The mother liquor can be reacted again with additional urea (30 g) and acetylacetone (52 g) in 190 ml of the same isopropanol solution to obtain a further 69.9 g of the product, resulting in a total yield of 80.7%.

Visualizing the Synthesis

To enhance the understanding of the synthetic process, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product Urea Urea Condensation Condensation Reaction Urea->Condensation Acetylacetone Acetylacetone Acetylacetone->Condensation DMHP This compound Condensation->DMHP Catalyst (e.g., H⁺)

Caption: General reaction pathway for the synthesis of this compound.

G Start Start Mix Mix Urea, Acetylacetone, and Solvent Start->Mix Heat Heat to Reaction Temperature Mix->Heat AddCatalyst Add Catalyst (e.g., HCl solution) Heat->AddCatalyst Reflux Reflux for Specified Time AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Dry Dry Product Filter->Dry End End: Obtain Pure This compound Dry->End

Caption: A typical experimental workflow for the acid-catalyzed synthesis of this compound.

References

A Comparative Guide to In Vitro and In Vivo Studies of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Preclinical Data for Researchers and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The journey from a promising compound in a test tube to a potential therapeutic agent is a rigorous process of evaluation, beginning with in vitro assays and progressing to in vivo studies. This guide provides a comparative analysis of in vitro and in vivo data for various 2,4-disubstituted and other pyrimidine derivatives, offering insights into their therapeutic potential.

Anticancer Activity: From Cell Lines to Animal Models

The anticancer potential of pyrimidine derivatives is often first identified through in vitro cytotoxicity assays on various cancer cell lines. These studies provide crucial data on the dose-dependent effects of the compounds and their mechanism of action. Promising candidates are then advanced to in vivo models to assess their efficacy and safety in a whole organism.

Data Presentation: In Vitro vs. In Vivo Efficacy
Compound ClassIn Vitro AssayCell Line(s)IC50/EC50In Vivo ModelDosing RegimenTumor Growth InhibitionReference
Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives eEF-2K Inhibition-Compound 6 : 420 nM, Compound 9 : 930 nMMDA-MB-231 Breast Cancer Cells-Significant reduction in eEF-2K activity for Compound 6 [1]
2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines Dihydrofolate Reductase (DHFR) Inhibition-Analogue 8 : Selective for P. carinii DHFR (Selectivity Ratio: 15.7)P. carinii Cell Culture10 µM88% cell growth inhibition[2]
Makaluvamine Analogs (e.g., FBA-TPQ) MTT AssayMCF-7 (Breast), and other cancer cell lines0.097-2.297 µmol/LMouse Xenograft of Human Breast Cancer (MCF-7)5, 10, or 20 mg/kg/d, 3 days/wkDose-dependent decrease in xenograft tumor growth[3]
2c (4-hydroxy-2,6-bis(4-nitrobenzylidene)cyclohexanone 2) Derivatives Cell ViabilityOVCAR3, Kuramochi (Ovarian Cancer)-Xenograft Mouse Model of Ovarian Cancer-Effective impairment of tumor cell viability[4]
Experimental Protocols

In Vitro Cytotoxicity (MTT Assay) [3]

  • Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 4 × 10³ to 5 × 10³ cells per well.

  • The cells are exposed to various concentrations of the test compound (e.g., 0.01-10 µmol/L) for 72 hours.

  • Following incubation, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • The supernatant is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • The absorbance is measured to determine cell viability.

In Vivo Mouse Xenograft Model [3]

  • Female athymic nude mice are implanted with a slow-release estrogen pellet.

  • The following day, MCF-7 human breast cancer cells (5 × 10⁶ cells) are injected subcutaneously into the left inguinal area.

  • Once tumors are established, mice are randomly assigned to treatment and control groups.

  • The test compound is administered (e.g., intraperitoneally) at specified doses and schedules.

  • Tumor size is measured regularly, and tumor weight is calculated.

Signaling Pathway and Experimental Workflow

anticancer_workflow Anticancer Drug Discovery Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies vitro_assay Cytotoxicity Assays (e.g., MTT) mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) vitro_assay->mechanism animal_model Xenograft Animal Model vitro_assay->animal_model Promising Candidate efficacy Tumor Growth Inhibition Assessment animal_model->efficacy toxicity Toxicity & Safety Profiling animal_model->toxicity fda FDA Approval efficacy->fda toxicity->fda Clinical Trials anti_inflammatory_pathway Inflammatory Signaling Pathway cluster_pathway Cellular Response cluster_output Inflammatory Mediators lps LPS p38_jnk p38/JNK Activation lps->p38_jnk tpa TPA tpa->p38_jnk nf_kb NF-κB Activation p38_jnk->nf_kb cox2_inos COX-2 & iNOS Expression nf_kb->cox2_inos cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nf_kb->cytokines inhibition Pyrimidine Derivatives inhibition->p38_jnk Inhibit antiviral_logic Logical Progression of Antiviral Evaluation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cell_culture Viral Inhibition in Cell Culture ic50 Determine IC50/EC50 cell_culture->ic50 animal_infection Animal Model of Viral Infection ic50->animal_infection Potent Compounds Advance efficacy_survival Evaluate Efficacy (e.g., Survival, Viral Load Reduction) animal_infection->efficacy_survival clinical_dev Clinical Development efficacy_survival->clinical_dev Successful Outcome

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4-Dimethyl-6-hydroxypyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical compounds are fundamental to ensuring personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 2,4-Dimethyl-6-hydroxypyrimidine (CAS No. 6622-92-0), a pyrimidine derivative used in various research applications.

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle and dispose of all laboratory chemicals with caution.[1] Adherence to general best practices for chemical waste management is essential for minimizing risks and maintaining regulatory compliance. All disposal procedures must be in accordance with local, state, and federal regulations.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Laboratory personnel should be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or a face shield.[2][3]

  • Hand Protection: Use chemically impermeable gloves.[2][3]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2][3]

Engineering Controls:

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3]

Chemical Compatibility

Understanding the chemical compatibility of this compound is critical to prevent dangerous reactions during storage and disposal. Based on the general reactivity of pyrimidine derivatives, the primary incompatibility to be aware of is with strong oxidizing agents.[1] Do not mix waste containing this compound with incompatible materials.[2]

Summary of Key Data

The following table summarizes essential information for this compound.

PropertyValueReference
Chemical Name This compound[1]
Synonyms 2,4-Dimethyl-6-pyrimidinol[1]
CAS Number 6622-92-0[1]
Physical State Solid[1]
Appearance White[1]
Primary Hazard Not classified as hazardous[1]
Incompatibilities Strong oxidizing agents[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through an approved hazardous waste disposal program, managed by your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[2]

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[2]

  • For solid waste, sweep up and shovel into a suitable container for disposal.[1]

  • For solutions, use a dedicated and compatible container.[2] Aqueous waste streams should be treated as chemical waste.[2]

  • Do not mix with incompatible wastes, particularly strong oxidizing agents.[2]

2. Container Management:

  • Use containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container.[3]

  • Ensure the container is in good condition with a secure, non-leaking cap.[4]

  • Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[3] The label should include the full chemical name ("Waste this compound"), accumulation start date, and any known hazard symbols.[2][3]

3. Waste Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA).[4] This area should be at or near the point of generation and under the control of laboratory personnel.[3][4]

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[2]

  • Ensure containers are stored in secondary containment to prevent spills.[5][6]

4. Disposal:

  • Arrange for the collection and disposal of the waste through your institution's EHS office or a certified chemical waste disposal company.[2]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: Solid or Liquid? ppe->characterize collect_solid Collect Solid Waste: Sweep into a suitable container. characterize->collect_solid Solid collect_liquid Collect Liquid Waste: Use a dedicated, compatible container. characterize->collect_liquid Liquid label Label Container: 'Waste this compound' + Accumulation Date collect_solid->label collect_liquid->label check_incompatible Check for Incompatibilities: Avoid Strong Oxidizing Agents label->check_incompatible store Store in Satellite Accumulation Area: Cool, Dry, Well-Ventilated Secondary Containment contact_ehs Contact EHS for Pickup store->contact_ehs check_incompatible->store No Incompatibles Mixed

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Dimethyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dimethyl-6-hydroxypyrimidine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe and efficient handling of this compound.

Chemical and Physical Properties

PropertyValue
Synonyms 2,4-Dimethyl-6-pyrimidinol
CAS Number 6622-92-0
Physical State Solid
Appearance White
Odor Odorless
Melting Point 198.5 - 200 °C / 389.3 - 392 °F[1]
Hazard Identification and Personal Protective Equipment (PPE)

According to the 2012 OSHA Hazard Communication Standard, this compound is not considered a hazardous chemical[1]. However, it is crucial to adhere to standard laboratory safety practices to minimize any potential risks.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Hand Protection Disposable Nitrile GlovesNitrile gloves offer good resistance to a variety of chemicals and are preferable to latex to avoid potential allergies. For incidental contact, such as during weighing and transfer, standard nitrile gloves are sufficient.[2][3]
Eye Protection Safety Glasses with Side Shields or GogglesTo protect against any accidental splashes or airborne particles, safety glasses meeting ANSI Z87.1 standards are required.[4]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.[4]
Footwear Closed-toe ShoesShoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural steps for the safe handling of this compound, from preparation to use in experimental work.

Experimental Protocol: Weighing and Transfer of Solid this compound
  • Preparation :

    • Ensure the analytical balance is clean, level, and zeroed.

    • Don the required PPE: lab coat, safety glasses, and nitrile gloves.

    • Prepare a clean weighing boat or weighing paper.[5]

  • Weighing :

    • Place the empty weighing boat on the balance and tare it.

    • Carefully transfer the desired amount of this compound from the stock container to the weighing boat using a clean spatula.

    • To avoid contamination, do not return any excess chemical to the stock container.

    • Record the precise weight of the compound.

  • Transfer :

    • For transfer into a beaker or flask, gently tip the weighing boat to add the solid.

    • If transferring to a vessel with a narrow opening, use a powder funnel.[6]

    • To ensure the complete transfer of the weighed solid, rinse the weighing boat with the solvent to be used in the experiment and add the rinsing to the reaction vessel.[6]

  • Post-Handling :

    • Clean the spatula and the work area thoroughly.

    • Dispose of the used weighing boat and gloves as per the disposal plan.

    • Wash hands thoroughly after the procedure.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Lab Coat, Goggles, Gloves) prep_balance Prepare & Zero Balance prep_ppe->prep_balance handling_weigh Weigh Compound prep_balance->handling_weigh Proceed to weighing handling_transfer Transfer to Vessel handling_weigh->handling_transfer cleanup_area Clean Work Area handling_transfer->cleanup_area Proceed to cleanup cleanup_dispose Dispose of Waste cleanup_area->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethyl-6-hydroxypyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dimethyl-6-hydroxypyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.